molecular formula C16H15FN6OS B607441 Fezolinetant CAS No. 1629229-37-3

Fezolinetant

Cat. No.: B607441
CAS No.: 1629229-37-3
M. Wt: 358.4 g/mol
InChI Key: PPSNFPASKFYPMN-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fezolinetant is a first-in-class, non-hormonal, selective neurokinin 3 (NK3) receptor antagonist that has been approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause . Its primary research and therapeutic value lies in its novel mechanism of action that directly targets the neurobiological pathway believed to underlie menopausal hot flashes. It acts by blocking neurokinin B (NKB) binding on kisspeptin/neurokinin B/dynorphin (KNDy) neurons within the thermoregulatory center of the hypothalamus . This action modulates neuronal activity to reduce the frequency and severity of VMS, offering a significant alternative to hormone-based therapies . Clinical trials, including the Phase 3 SKYLIGHT studies, have demonstrated that this compound provides a significant reduction in the frequency and severity of moderate to severe VMS compared to placebo, with efficacy observed as early as the first week and maintained over 52 weeks . The drug is orally available and reaches maximum serum concentration approximately 1.5 hours after administration, with a half-life of about 9.6 hours . It is primarily metabolized by the CYP1A2 enzyme . Its development represents a breakthrough in understanding and treating menopausal symptoms by targeting the KNDy neuronal pathway . This compound is for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSNFPASKFYPMN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601103615
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629229-37-3
Record name [(8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl](4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1629229-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fezolinetant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629229373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fezolinetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fezolinetant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEZOLINETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83VNE45KXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fezolinetant's Hypothalamic Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fezolinetant, a first-in-class neurokinin 3 receptor (NK3R) antagonist, offers a targeted non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. Its mechanism of action is centered in the hypothalamus, specifically on a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, which play a crucial role in thermoregulation.

During menopause, declining estrogen levels disrupt the delicate balance of neuronal signaling in the hypothalamus. This leads to hyperactivity of KNDy neurons, driven by unopposed stimulation from neurokinin B (NKB). This compound selectively blocks the NK3R, the receptor for NKB, on these neurons, thereby restoring a more balanced state and alleviating the debilitating hot flashes and night sweats that characterize VMS. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

The Central Role of KNDy Neurons in Thermoregulation and VMS

KNDy neurons, located in the arcuate nucleus of the hypothalamus, are integral to the regulation of body temperature.[1] In a premenopausal state, there is a homeostatic balance between the inhibitory effects of estrogen and the excitatory effects of NKB on these neurons.[1] The decline in estrogen during menopause removes this inhibitory brake, leading to an overstimulation of KNDy neurons by NKB.[2] This hyperactivity disrupts the normal functioning of the thermoregulatory center, triggering inappropriate heat dissipation responses such as cutaneous vasodilation and sweating, which manifest as VMS.[2]

This compound directly addresses this neuronal imbalance. By acting as a selective antagonist at the NK3R, it blocks the binding of NKB, thereby reducing the firing rate of KNDy neurons and restoring normal thermoregulatory control.[1]

Quantitative Data on this compound's Efficacy and Binding Affinity

Clinical trials have demonstrated the efficacy of this compound in reducing the frequency and severity of VMS. The SKYLIGHT 1 and 2 phase 3 trials, along with the phase 2b VESTA trial, provide robust quantitative data supporting its clinical utility.

Table 1: Efficacy of this compound in Reducing Moderate to Severe VMS (SKYLIGHT 1 & 2 Pooled Data)
Treatment GroupMean Change from Baseline in VMS Frequency at Week 4Mean Change from Baseline in VMS Frequency at Week 12
This compound 30 mgStatistically significant reduction vs. placeboStatistically significant reduction vs. placebo
This compound 45 mgStatistically significant reduction vs. placeboStatistically significant reduction vs. placebo
Placebo--

Source: Data from the SKYLIGHT 1 and 2 phase 3 clinical trials.[3]

Table 2: Efficacy of this compound in Reducing Moderate to Severe VMS (VESTA Trial)
Treatment GroupMean Change from Baseline in VMS Frequency at Week 4Mean Change from Baseline in VMS Frequency at Week 12
This compound (various doses)Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo
Placebo--

Source: Data from the VESTA phase 2b clinical trial.[4]

Preclinical studies have established the high binding affinity and selectivity of this compound for the NK3R.

Table 3: this compound Binding Affinity
ReceptorBinding Affinity (Ki)
Neurokinin 3 Receptor (NK3R)21.9 nM

Source: Preclinical data on this compound.[5]

This compound demonstrates a more than 450-fold higher affinity for the NK3R compared to the NK1 or NK2 receptors, highlighting its specificity.[6] Preclinical studies in rats have also provided insights into its receptor occupancy.

Table 4: this compound Receptor Occupancy in Rats
ParameterValue
Minimum Effective Dose (oral)3 mg/kg
Brain Free Fraction52.5%
Unbound Concentration in Brain (Cbrain,u)343 nM
Ratio of Unbound Brain Concentration to Ki ((Cbrain,u)/Ki)1.566

Source: Preclinical data in rats.[5]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of preclinical and clinical experimental protocols.

Preclinical Evaluation in Ovariectomized Rats

A key preclinical model for studying VMS is the ovariectomized (OVX) rat, which mimics the hormonal state of menopause.

Animal Model and Drug Administration:

  • Female Wistar rats are ovariectomized to induce a state of estrogen deficiency.[7]

  • Following a post-operative recovery period, rats are treated with this compound, typically administered orally once or twice daily for a specified duration (e.g., 7 days).[7] Doses in studies have ranged from 1 to 10 mg/kg.[7]

Measurement of Vasomotor Symptoms (Tail Skin Temperature):

  • A common method to assess hot flash-like symptoms in rats is the measurement of tail skin temperature.

  • A temperature sensor is affixed to the ventral surface of the tail, and temperature is recorded continuously.

  • An increase in tail skin temperature is indicative of a vasomotor event.[7]

Hormonal Analysis:

  • Blood samples are collected to measure plasma levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol.

  • LH levels are of particular interest as they are known to be elevated in OVX rats, and a reduction in LH can indicate a central effect on the hypothalamic-pituitary-gonadal axis.[7]

  • Commercially available ELISA kits are typically used for hormone quantification.

Immunohistochemistry for Neuronal Activity (c-Fos):

  • To assess neuronal activation in the hypothalamus, immunohistochemistry for the protein c-Fos, an immediate early gene product and a marker of recent neuronal activity, is performed.[7]

  • Animals are perfused, and brain tissue is sectioned and stained with an antibody against c-Fos.

  • The number of c-Fos-positive cells in specific hypothalamic nuclei, such as the median preoptic nucleus (MnPO), is quantified to determine the effect of this compound on neuronal activation.[7]

Clinical Trial Methodology (SKYLIGHT and VESTA)

Study Design:

  • The SKYLIGHT and VESTA trials were randomized, double-blind, placebo-controlled studies.[3][4]

  • Participants were postmenopausal women with moderate to severe VMS.[3][4]

Patient-Reported Outcomes:

  • The primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS, as recorded by participants in a daily electronic diary.[3][4]

  • Secondary endpoints included assessments of quality of life using standardized questionnaires such as the Menopause-Specific Quality of Life (MENQoL) questionnaire and the Hot Flash-Related Daily Interference Scale (HFRDIS).

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Estrogen_Decline_and_VMS cluster_0 Normal Menstrual Cycle cluster_1 Menopause Estrogen Estrogen KNDy_Normal KNDy Neuron (Balanced Activity) Estrogen->KNDy_Normal Inhibits Thermo_Normal Thermoregulatory Center (Stable) KNDy_Normal->Thermo_Normal Regulates Estrogen_Decline Estrogen Decline KNDy_Hyper KNDy Neuron (Hyperactive) Estrogen_Decline->KNDy_Hyper Reduced Inhibition Thermo_Dys Thermoregulatory Center (Dysregulated) KNDy_Hyper->Thermo_Dys Overstimulates VMS Vasomotor Symptoms (Hot Flashes) Thermo_Dys->VMS

Caption: Logical relationship between estrogen decline, KNDy neuron hyperactivity, and VMS.

Fezolinetant_MOA cluster_0 KNDy Neuron Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation & Kisspeptin Release Ca_PKC->Neuronal_Activation This compound This compound This compound->NK3R Antagonizes

Caption: Signaling pathway of Neurokinin B and the antagonistic action of this compound.

Experimental_Workflow cluster_0 Preclinical Study in Ovariectomized Rats cluster_1 Endpoints Start Ovariectomy of Rats Recovery Post-operative Recovery Start->Recovery Treatment This compound or Vehicle Administration Recovery->Treatment Measurements Data Collection Treatment->Measurements Analysis Data Analysis & Interpretation Measurements->Analysis TST Tail Skin Temperature Measurements->TST Hormones LH, FSH, Estradiol Measurements->Hormones cFos c-Fos Immunohistochemistry Measurements->cFos

Caption: Experimental workflow for preclinical evaluation of this compound.

References

A Deep Dive into the Pharmacokinetics and Pharmacodynamics of Fezolinetant in Postmenopausal Women

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant, a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist, has emerged as a novel therapeutic agent for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] VMS, commonly known as hot flashes and night sweats, are experienced by a significant percentage of menopausal women and can substantially impair quality of life.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in postmenopausal women, with a focus on data from pivotal clinical trials.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

The thermoregulatory center in the hypothalamus, which governs body temperature, is modulated by a network of neurons known as the kisspeptin/neurokinin B/dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy of these neurons and increased signaling by neurokinin B (NKB). NKB binds to the NK3 receptor on these neurons, leading to a disruption in normal thermoregulation and triggering VMS.

This compound acts by competitively blocking the binding of NKB to the NK3 receptor. This antagonism helps to restore the balance of neuronal activity in the thermoregulatory center, thereby reducing the frequency and severity of VMS.

G cluster_0 Menopause cluster_1 Hypothalamus cluster_2 Physiological Effect cluster_3 Therapeutic Intervention Estrogen Decline Estrogen Decline KNDy_Neuron KNDy Neuron (Hypertrophy & Increased NKB Signaling) Estrogen Decline->KNDy_Neuron Leads to Thermoregulatory_Center Thermoregulatory Center (Dysregulation) KNDy_Neuron->Thermoregulatory_Center NKB release VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermoregulatory_Center->VMS Triggers This compound This compound NK3_Receptor NK3 Receptor This compound->NK3_Receptor Antagonizes NK3_Receptor->KNDy_Neuron Blocks NKB Binding

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy postmenopausal women. The drug is orally administered and exhibits predictable absorption, distribution, metabolism, and elimination properties.

Absorption

This compound is absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 1.5 hours.[1] Administration with a high-fat meal does not have a clinically significant effect on its pharmacokinetics, allowing for dosing with or without food.[3]

Distribution

This compound has an apparent volume of distribution of 189 L.[1] It is approximately 51% bound to plasma proteins.[1]

Metabolism

This compound is primarily metabolized by the cytochrome P450 (CYP) 1A2 enzyme system, with minor contributions from CYP2C9 and CYP2C19.[1] Its major metabolite is considered pharmacologically inactive.

Elimination

The apparent clearance of this compound is 10.8 L/hr.[1] The majority of the drug is excreted in the urine (77%) with a smaller portion eliminated in the feces (15%).[1] The effective half-life of this compound in women with vasomotor symptoms is approximately 9.6 hours.[1]

Table 1: Key Pharmacokinetic Parameters of this compound in Postmenopausal Women

ParameterValueReference
Median Tmax (Time to Peak Plasma Concentration) 1.5 hours[1]
Apparent Volume of Distribution (Vd/F) 189 L[1]
Plasma Protein Binding 51%[1]
Apparent Clearance (CL/F) 10.8 L/hr[1]
Primary Route of Elimination Urine (77%)[1]
Effective Half-life (t½) 9.6 hours[1]
Primary Metabolizing Enzyme CYP1A2[1]

Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of this compound have been extensively evaluated in large-scale, randomized, placebo-controlled clinical trials, most notably the SKYLIGHT 1 and SKYLIGHT 2 studies.[4][5] These trials assessed the efficacy of this compound in reducing the frequency and severity of moderate to severe VMS in postmenopausal women.

Pivotal Clinical Trials: SKYLIGHT 1 & 2

The SKYLIGHT 1 and 2 trials were phase 3, multicenter, randomized, double-blind, placebo-controlled studies with identical designs.[6] They enrolled postmenopausal women aged 40 to 65 years who experienced a minimum average of seven moderate to severe VMS per day.[5][6] Participants were randomized to receive once-daily oral doses of this compound (30 mg or 45 mg) or placebo for a 12-week treatment period, followed by a 40-week active treatment extension.[4][5]

The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[5]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment 12-Week Double-Blind Treatment Period cluster_extension 40-Week Active Treatment Extension Screening Screening of Postmenopausal Women (40-65 years, ≥7 moderate/severe VMS/day) Placebo Placebo Screening->Placebo Fezolinetant_30mg This compound 30 mg Screening->Fezolinetant_30mg Fezolinetant_45mg This compound 45 mg Screening->Fezolinetant_45mg Week4 Week 4 Assessment (Co-primary endpoint) Placebo->Week4 Fezolinetant_30mg->Week4 Fezolinetant_45mg->Week4 Week12 Week 12 Assessment (Co-primary endpoint) Week4->Week12 Extension All participants receive this compound Week12->Extension

Caption: Experimental workflow of the SKYLIGHT 1 & 2 clinical trials.
Efficacy Results

Both the 30 mg and 45 mg doses of this compound demonstrated statistically significant reductions in the frequency and severity of VMS compared to placebo at both week 4 and week 12 in the SKYLIGHT 1 and 2 trials.[5] The 45 mg dose, which is the FDA-approved dosage, showed a clinically meaningful reduction in VMS frequency.[7]

Table 2: Mean Change from Baseline in Frequency of Moderate to Severe VMS (SKYLIGHT 2)

Treatment GroupBaseline Mean Frequency (per day)Week 4 Least Squares Mean Change from Baseline (vs. Placebo)Week 12 Least Squares Mean Change from Baseline (vs. Placebo)Reference
Placebo ~10-11--[5]
This compound 30 mg ~11.2-1.82 (p < 0.001)-1.86 (p < 0.001)[5]
This compound 45 mg ~10.5-2.55 (p < 0.001)-2.53 (p < 0.001)[5]

Table 3: Mean Change from Baseline in Severity of Moderate to Severe VMS (SKYLIGHT 2)

Treatment GroupWeek 4 Least Squares Mean Change from Baseline (vs. Placebo)Week 12 Least Squares Mean Change from Baseline (vs. Placebo)Reference
Placebo --[5]
This compound 30 mg -0.15 (p < 0.05)-0.16 (p < 0.05)[5]
This compound 45 mg -0.29 (p < 0.001)-0.29 (p < 0.001)[5]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported more frequently than placebo included abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevations in hepatic transaminases.[7] A boxed warning for hepatotoxicity has been included in the prescribing information, and liver function testing is recommended before initiating treatment, monthly for the first three months, and periodically thereafter.[7]

G cluster_inclusion Key Inclusion Criteria cluster_exclusion Key Exclusion Criteria Age Age 40-65 years Eligible_Population Eligible Study Population Age->Eligible_Population VMS_Frequency ≥ 7 moderate to severe VMS per day VMS_Frequency->Eligible_Population Menopausal_Status Postmenopausal Menopausal_Status->Eligible_Population Hormone_Therapy Use of hormone therapy Liver_Disease Active liver disease Renal_Impairment Severe renal impairment

Caption: Logical relationship of key inclusion and exclusion criteria for pivotal trials.

Conclusion

This compound represents a significant advancement in the non-hormonal treatment of vasomotor symptoms in postmenopausal women. Its targeted mechanism of action on the NK3 receptor within the hypothalamic thermoregulatory center provides a novel approach to managing these often-debilitating symptoms. The pharmacokinetic profile of this compound is well-defined, supporting a once-daily oral dosing regimen. Robust clinical data from the SKYLIGHT program have established its efficacy in reducing both the frequency and severity of VMS. As with any therapeutic agent, a thorough understanding of its safety profile, including the potential for hepatotoxicity, is crucial for appropriate patient selection and monitoring. This technical guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound to inform further research and clinical application.

References

The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fezolinetant (marketed as Veozah™) is a first-in-class, orally bioavailable, selective neurokinin-3 receptor (NK3R) antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4] Its development marks a significant advancement in women's health, offering a non-hormonal therapeutic option that targets the underlying neurobiological mechanism of hot flashes. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and clinical development of this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Development

The journey of this compound began with the identification of the neurokinin B (NKB)/NK3R signaling pathway as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulation.[2][5][6] Loss-of-function mutations in the genes encoding NKB and its receptor were found to cause hypogonadotropic hypogonadism, highlighting their critical role in reproductive function.[2] Preclinical and clinical evidence implicated heightened NKB signaling in the hypothalamus as a central driver of VMS following the decline in estrogen during menopause.[6]

This understanding spurred the development of NK3R antagonists as a targeted, non-hormonal therapeutic strategy. This compound, formerly known as ESN364, was developed by Ogeda (previously Euroscreen), a Belgian biotech company.[2][7] In April 2017, Astellas Pharma acquired Ogeda, continuing the development of this compound.[2] The U.S. Food and Drug Administration (FDA) approved this compound in May 2023, recognizing it as a first-in-class medication for the treatment of moderate to severe VMS due to menopause.[2]

Mechanism of Action: Targeting the KNDy Neuron

This compound exerts its therapeutic effect by acting as a selective antagonist of the NK3 receptor, which is predominantly expressed in the central nervous system.[8][9] In the hypothalamus, a population of neurons known as the KNDy (kisspeptin/neurokinin B/dynorphin) neurons plays a crucial role in thermoregulation. These neurons are stimulated by NKB acting on NK3 receptors and are inhibited by estrogen.

During menopause, the decline in estrogen levels leads to a disinhibition of KNDy neurons, resulting in their hypertrophy and increased NKB signaling.[10] This hyperactivity disrupts the thermoregulatory center, leading to the characteristic vasomotor symptoms of hot flashes and night sweats.[10][11] this compound competitively binds to and blocks the NK3R, thereby inhibiting NKB-mediated signaling.[8] This restores the balance of neuronal activity in the thermoregulatory center, alleviating VMS.[11][12]

Signaling Pathway of NK3R in KNDy Neurons

NK3R_Signaling_Pathway cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Gq Gq protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Activity Increased Neuronal Activity (Heat Dissipation) Ca_release->Neuronal_Activity PKC->Neuronal_Activity

NK3R Signaling Pathway in KNDy Neurons.

Chemical Synthesis of this compound

The chemical synthesis of this compound, systematically named (R)-(4-fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][2][13]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone, involves a multi-step process. The core of the molecule is a triazolopyrazine ring system. The following is a general synthetic scheme based on published patent literature.

Representative Synthetic Workflow

Fezolinetant_Synthesis_Workflow cluster_synthesis This compound Synthesis start Starting Materials (e.g., 2-chloropyrazine, hydrazine, trifluoroacetic anhydride) step1 Formation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine hydrochloride start->step1 step2 Acylation with 4-fluorobenzoyl chloride step1->step2 step3 Introduction of the 3-methyl-1,2,4-thiadiazole moiety step2->step3 step4 Chiral Resolution/Asymmetric Synthesis to obtain (R)-enantiomer step3->step4 final_product This compound step4->final_product

Generalized Synthetic Workflow for this compound.
Detailed Experimental Protocol

The synthesis of the key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride, can be achieved through various routes. One common method involves the reaction of 2-chloropyrazine with hydrazine, followed by cyclization with trifluoroacetic anhydride.

Step 1: Synthesis of 3-(trifluoromethyl)-[1][2][13]triazolo[4,3-a]pyrazine

  • To a solution of 2-hydrazinopyrazine in a suitable solvent such as chlorobenzene, trifluoroacetic anhydride is added.

  • The reaction mixture is heated, and a dehydrating agent like methanesulfonic acid is introduced to facilitate the cyclization.

  • The resulting trifluoroacetic acid is removed by distillation.

  • After reaction completion, the mixture is worked up, and the pH is adjusted to alkaline to isolate the product.

Step 2: Reduction to 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][13]triazolo[4,3-a]pyrazine hydrochloride

  • The product from Step 1 is dissolved in an alcohol, such as ethanol.

  • Catalytic hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a high-pressure reactor.

  • After the reaction, the catalyst is filtered off, and the filtrate is concentrated.

  • The residue is treated with an ethanolic solution of hydrogen chloride to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Step 3: Acylation and further modifications

  • The synthesized triazolopyrazine core is then acylated, typically with a 4-fluorobenzoyl derivative.

  • Subsequent steps involve the introduction of the 3-methyl-1,2,4-thiadiazole group at the 3-position of the triazolopyrazine ring.

  • A crucial step is the establishment of the (R)-stereochemistry at the 8-position, which can be achieved through chiral resolution or an asymmetric synthesis approach.

Pharmacological and Pharmacokinetic Profile

This compound is a potent and selective antagonist of the human NK3 receptor.

ParameterValueReference
Binding Affinity (Ki) 25 nM[2]
Half-maximal Inhibitory Concentration (IC50) 20 nM[2]
Selectivity >450-fold higher affinity for NK3R over NK1 or NK2 receptors[11]

The pharmacokinetic profile of this compound has been well-characterized in healthy individuals and specific populations.

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax) 1.5 - 2.0 hours
Elimination Half-life (t1/2) Approximately 9.6 hours[2]
Metabolism Primarily by CYP1A2 to an inactive metabolite (ES259564), with minor contributions from CYP2C9 and CYP2C19[14]
Excretion Primarily via urine (76.9%) and feces (14.7%)[2]
Plasma Protein Binding 51%[2]

Preclinical and Clinical Efficacy

Preclinical Studies

Preclinical studies in ovariectomized rats, a model for menopause, demonstrated that this compound effectively reduces hot flash-like symptoms.[15][16] Repeated oral administration of this compound dose-dependently decreased plasma luteinizing hormone (LH) levels without significantly affecting follicle-stimulating hormone (FSH) or estradiol levels.[15][16] It also inhibited the activation of neurons in the median preoptic nucleus, a key area in the hypothalamus involved in thermoregulation.[15][16]

Clinical Trials

The efficacy and safety of this compound for the treatment of moderate to severe VMS were established in the pivotal Phase 3 BRIGHT SKY™ program, which included the SKYLIGHT 1™ and SKYLIGHT 2™ studies.

SKYLIGHT 1™ & 2™ Trial Design

SKYLIGHT_Trial_Design cluster_trial SKYLIGHT 1 & 2 Phase 3 Trial Design screening Screening (Women with ≥7 moderate/severe VMS per day) randomization Randomization (1:1:1) screening->randomization placebo Placebo (12 weeks) randomization->placebo Group 1 fezo30 This compound 30 mg (12 weeks) randomization->fezo30 Group 2 fezo45 This compound 45 mg (12 weeks) randomization->fezo45 Group 3 extension 40-week Active Treatment Extension placebo->extension fezo30->extension fezo45->extension

Simplified Diagram of the SKYLIGHT 1 & 2 Trial Design.

These randomized, double-blind, placebo-controlled trials demonstrated that both 30 mg and 45 mg once-daily doses of this compound were superior to placebo in reducing the frequency and severity of VMS at weeks 4 and 12.

Summary of Efficacy Results from SKYLIGHT 1™ & 2™ Trials

EndpointThis compound 30 mg vs. Placebo (Mean Difference)This compound 45 mg vs. Placebo (Mean Difference)Reference
Change in VMS Frequency at Week 4 -1.82 to -1.87-2.07 to -2.55[17]
Change in VMS Frequency at Week 12 -1.86 to -2.39-2.53 to -2.55[17]
Change in VMS Severity at Week 4 -0.15-0.19 to -0.29[17]
Change in VMS Severity at Week 12 -0.16 to -0.24-0.20 to -0.29[17]

Improvements in VMS were observed as early as one week after initiating treatment and were maintained throughout the 52-week study period.[18][19] this compound also demonstrated improvements in sleep quality and health-related quality of life.[18][19]

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most common adverse reactions reported include abdominal pain, diarrhea, insomnia, back pain, hot flush, and elevated hepatic transaminases.[2] The prescribing information includes a warning for elevated hepatic transaminases, and liver function monitoring is recommended before and during treatment.[20]

Conclusion

This compound represents a significant breakthrough in the management of menopausal vasomotor symptoms. Its targeted, non-hormonal mechanism of action, focused on the antagonism of the NK3 receptor, provides a much-needed therapeutic alternative for women who are not candidates for or wish to avoid hormone therapy. The successful discovery and development of this compound underscore the importance of understanding the fundamental neurobiology of disease processes to identify novel therapeutic targets and develop innovative treatments. The robust clinical trial data supporting its efficacy and manageable safety profile position this compound as a valuable tool for improving the quality of life for women experiencing moderate to severe vasomotor symptoms.

References

The Role of Fezolinetant in Modulating the Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neuronal Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1] This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the kisspeptin/neurokinin B/dynorphin (KNDy) neuronal pathway. It includes a compilation of quantitative data from pivotal clinical trials and pharmacokinetic studies, detailed experimental protocols from key preclinical research, and visual representations of the underlying biological pathways and experimental workflows.

The KNDy Neuronal Pathway and Thermoregulation

The KNDy neurons, located in the arcuate nucleus of the hypothalamus, are critical regulators of both reproductive function and thermoregulation.[2][3] These neurons co-express kisspeptin, neurokinin B (NKB), and dynorphin.[4] In the context of thermoregulation, KNDy neurons are a key site for estrogenic feedback.[3]

Under normal physiological conditions in premenopausal women, estrogen exerts an inhibitory effect on KNDy neurons.[4][5] This is balanced by the stimulatory action of NKB, which acts on NK3 receptors also located on KNDy neurons.[4][5] This balanced signaling maintains normal activity within the thermoregulatory center of the hypothalamus.[6]

During menopause, declining estrogen levels lead to a loss of this inhibitory signal.[5][6] Consequently, the stimulatory effect of NKB becomes unopposed, leading to hypertrophy and hyperactivity of KNDy neurons.[6] This dysregulation is believed to trigger inappropriate activation of heat dissipation mechanisms, such as vasodilation and sweating, resulting in the characteristic hot flashes and night sweats of VMS.[5][6]

This compound's Mechanism of Action

This compound is a selective NK3R antagonist.[1] By competitively binding to and blocking NK3 receptors on KNDy neurons, this compound inhibits the signaling cascade initiated by NKB.[5][6] This action is postulated to restore the balance of neuronal activity in the hypothalamic thermoregulatory center, thereby reducing the frequency and severity of VMS.[4][7] this compound has a high affinity for the NK3R, over 450-fold higher than for NK1 or NK2 receptors, highlighting its specificity.[5]

Quantitative Data

Clinical Efficacy of this compound in Vasomotor Symptoms

The efficacy of this compound in treating moderate to severe VMS has been evaluated in several large-scale, randomized, placebo-controlled Phase 3 clinical trials, primarily the SKYLIGHT 1 and SKYLIGHT 2 studies.[8][9]

Table 1: Change in Frequency and Severity of Moderate to Severe Vasomotor Symptoms (VMS) in the SKYLIGHT 1 & 2 Trials (12-Week Data)

Outcome MeasureThis compound 30 mgThis compound 45 mgPlacebo
Mean Change from Baseline in VMS Frequency at Week 4 -1.82 (vs. placebo, P < .001)[8]-2.55 (vs. placebo, P < .001)[8]Baseline
Mean Change from Baseline in VMS Frequency at Week 12 -1.86 (vs. placebo, P < .001)[8]-2.53 (vs. placebo, P < .001)[8]Baseline
Mean Change from Baseline in VMS Severity at Week 4 -0.15 (vs. placebo, P < .05)[8]-0.29 (vs. placebo, P < .001)[8]Baseline
Mean Change from Baseline in VMS Severity at Week 12 -0.16 (vs. placebo, P < .05)[8]-0.29 (vs. placebo, P < .001)[8]Baseline

Data represents the least squares mean difference from placebo.

Improvements in VMS frequency and severity were observed as early as the first week of treatment and were maintained throughout the 52-week study period.[8][9] Responder analyses from pooled data of SKYLIGHT 1 and 2 showed that a significantly greater proportion of participants treated with this compound experienced clinically meaningful reductions (≥50%, ≥75%, ≥90%, or 100%) in VMS frequency compared to placebo at weeks 4 and 12.[7]

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in healthy women and specific populations.

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterValue
Time to Maximum Concentration (Tmax) 1.5 - 1.75 hours (median)[10]
Terminal Elimination Half-life (t1/2) 6.12 - 7.69 hours (single dose)[10]
Protein Binding 51%[11]
Metabolism Primarily via CYP1A2[11]
Excretion Primarily renal[11]

This compound exhibits dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) across a range of doses.[10] Steady-state plasma concentrations are typically reached after two once-daily doses with minimal accumulation.[11]

Experimental Protocols

Ablation of KNDy Neurons using NK3-Saporin (NK3-SAP)

A key experimental technique to elucidate the role of KNDy neurons involves their targeted ablation using a conjugate of a selective NK3R agonist and the ribosome-inactivating toxin, saporin.[12]

  • Subjects: Ovariectomized female rats are typically used to model the hypoestrogenic state of menopause.[13]

  • Agent: NK3-SAP, a custom conjugate of saporin with an NK3R agonist, is used to selectively target and ablate NK3R-expressing neurons. A "blank-SAP" conjugate is used as a control.[12][13]

  • Procedure:

    • Animals are anesthetized and placed in a stereotaxic apparatus.[12]

    • Bilateral microinjections of NK3-SAP or blank-SAP are made directly into the arcuate nucleus of the hypothalamus.[12] The coordinates are precisely determined based on a stereotaxic atlas. For example, in rats, rostral coordinates might be 2.4 mm posterior to bregma, ±0.5 mm lateral, and 9.8 mm ventral to the skull surface, while caudal coordinates could be 3.5 mm posterior to bregma, ±0.5 mm lateral, and 9.7 mm ventral.[12]

    • The toxin is infused slowly over several minutes, and the injection needle is left in place for an additional period to allow for diffusion before withdrawal.[12]

  • Validation: The effectiveness and selectivity of the ablation are confirmed post-mortem through immunohistochemical analysis. A near-complete loss of NK3R, NKB, and kisspeptin-immunoreactive neurons in the arcuate nucleus, with the preservation of other neuronal populations like proopiomelanocortin (POMC) and neuropeptide Y (NPY) neurons, indicates successful and specific ablation.[13]

Electrophysiological Recording of KNDy Neurons

Electrophysiological techniques are employed to directly measure the firing activity of KNDy neurons and assess the effects of various stimuli.

  • Preparation: Brain slices containing the arcuate nucleus are prepared from experimental animals.[14]

  • Recording: Whole-cell patch-clamp recordings are made from identified KNDy neurons.[14] These neurons can be identified, for example, in transgenic mice expressing a fluorescent reporter under the control of the kisspeptin or NKB gene promoter.

  • Stimulation and Recording:

    • Current-clamp mode: This is used to measure changes in membrane potential, including postsynaptic potentials (PSPs) and action potentials, in response to the application of neurotransmitters or drugs.[15]

    • Voltage-clamp mode: This is used to measure the transmembrane currents that are elicited by changes in membrane voltage or the application of ligands.[15]

  • Data Analysis: The frequency and pattern of action potential firing are analyzed to determine the excitatory or inhibitory effects of the applied substances.

Assessment of Sleep Disturbance

The Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance - Short Form 8b (PROMIS SD-SF-8b) is a validated patient-reported outcome measure used in clinical trials to assess the impact of VMS and treatment on sleep.[16]

  • Instrument: The PROMIS SD-SF-8b is an eight-item questionnaire that assesses self-reported perceptions of sleep quality, sleep depth, and restoration associated with sleep over the past seven days.[16][17]

  • Scoring: The raw scores are converted to a standardized T-score, with a mean of 50 and a standard deviation of 10 in the general population. A higher T-score indicates greater sleep disturbance.[18]

  • Application in this compound Trials: This instrument was used as a key secondary endpoint in the SKYLIGHT trials to evaluate the effect of this compound on sleep disturbance associated with VMS.[7]

Visualizations

Signaling Pathways

KNDy_Signaling_Pathway cluster_premenopausal Premenopausal State: Balanced Thermoregulation cluster_menopausal Menopausal State: Dysregulated Thermoregulation Estrogen Estrogen KNDy_Neuron_pre KNDy Neuron Estrogen->KNDy_Neuron_pre Inhibits (-) NKB Neurokinin B (NKB) NKB->KNDy_Neuron_pre Stimulates (+) Thermo_Center_pre Thermoregulatory Center KNDy_Neuron_pre->Thermo_Center_pre Normal Activity Low_Estrogen Low Estrogen KNDy_Neuron_meno Hyperactive KNDy Neuron Low_Estrogen->KNDy_Neuron_meno Reduced Inhibition NKB_meno Neurokinin B (NKB) NKB_meno->KNDy_Neuron_meno Unopposed Stimulation Thermo_Center_meno Thermoregulatory Center KNDy_Neuron_meno->Thermo_Center_meno Increased Activity VMS Vasomotor Symptoms (Hot Flashes) Thermo_Center_meno->VMS Triggers

Caption: KNDy neuronal pathway in premenopausal and menopausal states.

Fezolinetant_Mechanism_of_Action cluster_treatment This compound Treatment This compound This compound NK3R NK3 Receptor This compound->NK3R Blocks NKB Neurokinin B (NKB) NKB->NK3R Binding Prevented KNDy_Neuron KNDy Neuron Thermo_Center Thermoregulatory Center KNDy_Neuron->Thermo_Center Restored Balance Reduced_VMS Reduced Vasomotor Symptoms Thermo_Center->Reduced_VMS Leads to

Caption: Mechanism of action of this compound on the KNDy neuron.

Experimental Workflow

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_ablation KNDy Neuron Ablation cluster_assessment Assessment Ovariectomy Ovariectomy of Rats Stereotaxic_Surgery Stereotaxic Surgery Ovariectomy->Stereotaxic_Surgery Microinjection Microinjection of NK3-SAP or Blank-SAP Stereotaxic_Surgery->Microinjection Behavioral_Testing Thermoregulatory Behavioral Testing Microinjection->Behavioral_Testing Hormone_Assays Hormone Level Assays (e.g., LH, FSH) Microinjection->Hormone_Assays Immunohistochemistry Post-mortem Immunohistochemistry Behavioral_Testing->Immunohistochemistry Hormone_Assays->Immunohistochemistry

References

Preclinical Efficacy of Fezolinetant in Animal Models of Menopause: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, has emerged as a promising non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. This technical guide provides an in-depth overview of the preclinical studies of this compound in animal models, primarily focusing on the established ovariectomized (OVX) rat model of menopause. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate a deeper understanding of the preclinical pharmacology of this compound.

Introduction

Menopause is characterized by a decline in ovarian estrogen production, leading to a cascade of physiological changes, including the hallmark VMS, commonly known as hot flashes and night sweats. These symptoms can significantly impact the quality of life for menopausal women. The neurokinin B (NKB)/NK3R signaling pathway in the hypothalamus has been identified as a key regulator of the thermoregulatory center. During menopause, the decrease in estrogen leads to disinhibition of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the arcuate nucleus, resulting in increased NKB signaling and subsequent activation of the thermoregulatory center, triggering VMS.

This compound is a first-in-class, orally bioavailable, selective NK3R antagonist that directly targets this pathway. By blocking the action of NKB on the NK3R, this compound modulates the activity of KNDy neurons, thereby alleviating VMS. This guide delves into the preclinical evidence that formed the basis for the clinical development of this compound.

Quantitative Data from Preclinical Studies

The primary animal model used to evaluate the efficacy of this compound for VMS is the ovariectomized (OVX) rat. Ovariectomy induces a state of estrogen deficiency that mimics menopause, leading to physiological changes analogous to human VMS, such as increased tail skin temperature.

Effects of this compound in Ovariectomized Rats

A key study by Tahara et al. (2021) investigated the effects of repeated oral administration of this compound in OVX rats. The following tables summarize the dose-dependent effects of this compound on key parameters.

Table 1: Effect of this compound on Plasma Luteinizing Hormone (LH) Levels in OVX Rats

Treatment GroupDose (mg/kg, p.o., b.i.d.)Plasma LH (ng/mL) (Mean ± SEM)% Inhibition vs. OVX Control
Sham-1.2 ± 0.2-
OVX ControlVehicle8.5 ± 0.9-
This compound15.1 ± 0.7*40.0
This compound33.2 ± 0.5 62.4
This compound101.8 ± 0.378.8

*p<0.05, **p<0.01 vs. OVX Control

Table 2: Effect of this compound on Body Weight Gain in OVX Rats

Treatment GroupDose (mg/kg, p.o., b.i.d.)Body Weight Gain (g) (Mean ± SEM)% Reduction vs. OVX Control
Sham-10.5 ± 1.5-
OVX ControlVehicle25.4 ± 2.1-
This compound120.1 ± 1.820.9
This compound316.8 ± 1.5*33.9
This compound1013.2 ± 1.2**48.0

*p<0.05, **p<0.01 vs. OVX Control

Table 3: Effect of this compound on Tail Skin Temperature in OVX Rats

Treatment GroupDose (mg/kg, p.o., b.i.d.)Change in Tail Skin Temperature (°C) (Mean ± SEM)% Reduction vs. OVX Control
Sham-0.5 ± 0.1-
OVX ControlVehicle1.8 ± 0.2-
This compound11.2 ± 0.2*33.3
This compound30.9 ± 0.1 50.0
This compound100.7 ± 0.161.1

*p<0.05, **p<0.01 vs. OVX Control

Experimental Protocols

Ovariectomized (OVX) Rat Model of Menopause

This protocol describes the induction of a menopausal state in female rats to study VMS-like symptoms.

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Procedure cluster_post_op Post-Operative Phase animal_selection Animal Selection: Female Wistar Rats (8-10 weeks old) acclimatization Acclimatization: 1 week under standard laboratory conditions animal_selection->acclimatization anesthesia Anesthesia: Isoflurane or Ketamine/Xylazine acclimatization->anesthesia ovariectomy Bilateral Ovariectomy: Dorsal midline or flank incision anesthesia->ovariectomy suturing Suturing: Muscle and skin layers closed ovariectomy->suturing recovery Recovery Period: 2-3 weeks to allow for hormonal stabilization suturing->recovery confirmation Confirmation of Menopausal State: Elevated plasma LH levels recovery->confirmation

Caption: Workflow for the Ovariectomized Rat Model.

Methodology:

  • Animal Selection and Acclimatization: Female Wistar rats, 8-10 weeks of age, are typically used. They are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week to acclimatize.

  • Ovariectomy:

    • Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

    • Shave and disinfect the surgical area (either the dorsal midline or bilateral flanks).

    • Make a small incision through the skin and underlying muscle layer to expose the abdominal cavity.

    • Locate the ovaries, which are typically embedded in a fat pad near the kidneys.

    • Ligate the ovarian blood vessels and the fallopian tube with absorbable sutures.

    • Excise the ovaries.

    • Close the muscle and skin layers with sutures or surgical staples.

    • Administer post-operative analgesics as required.

  • Post-Operative Recovery and Confirmation:

    • Allow the rats to recover for a period of 2 to 3 weeks. This period is crucial for the depletion of endogenous estrogens and the development of menopausal symptoms.

    • Confirm the menopausal state by measuring plasma LH levels, which are expected to be significantly elevated compared to sham-operated controls.

This compound Administration and Endpoint Measurement

This protocol outlines the administration of this compound and the subsequent measurement of key physiological and molecular endpoints.

G cluster_treatment Treatment Phase cluster_measurement Endpoint Measurement grouping Animal Grouping: Sham, OVX + Vehicle, OVX + this compound (multiple doses) administration Drug Administration: Oral gavage (p.o.), twice daily (b.i.d.) for a specified duration (e.g., 1 week) grouping->administration temp Tail Skin Temperature: Telemetric probes or infrared thermometer administration->temp blood Blood Sampling: Cardiac puncture or tail vein for plasma hormone analysis (LH, FSH, Estradiol) administration->blood brain Brain Tissue Collection: Perfuse and extract brain for c-Fos immunohistochemistry administration->brain

Caption: Experimental Workflow for this compound Treatment.

Methodology:

  • Drug Formulation and Administration: this compound is typically suspended in a vehicle such as 0.5% methylcellulose. It is administered orally via gavage, often twice daily (b.i.d.), for a specified treatment period (e.g., one week).

  • Tail Skin Temperature Measurement: Tail skin temperature, an indicator of VMS-like symptoms, is measured using telemetric probes implanted subcutaneously or non-invasively with an infrared thermometer.

  • Blood Collection and Hormone Analysis: At the end of the treatment period, blood is collected, and plasma is separated. Plasma levels of LH, FSH, and estradiol are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • c-Fos Immunohistochemistry:

    • Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed, post-fixed, and cryoprotected.

    • Coronal sections of the hypothalamus, particularly the median preoptic nucleus (MnPO), are cut on a cryostat.

    • Sections are incubated with a primary antibody against c-Fos, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • The c-Fos positive cells are visualized using a chromogen such as diaminobenzidine (DAB).

    • The number of c-Fos immunoreactive cells is quantified using microscopy and image analysis software.

Signaling Pathway

The efficacy of this compound in mitigating VMS is rooted in its modulation of the KNDy neuron signaling pathway in the hypothalamus.

G cluster_menopause Menopausal State (Low Estrogen) cluster_this compound This compound Action KNDy KNDy Neuron (Arcuate Nucleus) NKB Neurokinin B (NKB) KNDy->NKB Increased Release NK3R NK3 Receptor (on KNDy Neuron and Thermoregulatory Center) NKB->NK3R Binds to Thermo Thermoregulatory Center (Median Preoptic Nucleus) NK3R->Thermo Activates Blocked_NK3R Blocked NK3 Receptor VMS Vasomotor Symptoms (Hot Flash) Thermo->VMS Triggers Reduced_VMS Reduced Vasomotor Symptoms Thermo->Reduced_VMS This compound This compound This compound->NK3R Antagonizes Estrogen Estrogen Estrogen->KNDy Inhibits

Caption: KNDy Neuron Signaling Pathway in Menopause and the Action of this compound.

In the menopausal state, the decline in estrogen levels leads to the disinhibition of KNDy neurons in the arcuate nucleus of the hypothalamus. This results in an increased release of NKB. NKB then binds to its receptor, the NK3R, on KNDy neurons (autocrine/paracrine signaling) and on neurons in the thermoregulatory center, particularly the median preoptic nucleus. The activation of the thermoregulatory center triggers heat dissipation mechanisms, such as cutaneous vasodilation and sweating, which manifest as VMS. This compound, as a selective NK3R antagonist, competitively blocks the binding of NKB to the NK3R. This action prevents the over-stimulation of the thermoregulatory center, thereby reducing the frequency and severity of VMS.

Conclusion

Preclinical studies in the OVX rat model have provided robust evidence for the efficacy of this compound in alleviating the physiological manifestations of menopause-associated VMS. The dose-dependent reduction in tail skin temperature, a key indicator of hot flashes, along with the modulation of plasma LH levels and body weight, underscores the therapeutic potential of targeting the NKB/NK3R pathway. The detailed experimental protocols and the elucidated signaling pathway presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of menopausal health. These preclinical findings have been instrumental in guiding the successful clinical development and approval of this compound as a novel non-hormonal treatment for VMS.

Molecular Binding Profile of Fezolinetant to the Neurokinin-3 Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular binding characteristics of fezolinetant, a selective, non-hormonal antagonist of the neurokinin-3 receptor (NK3R). This compound is under investigation for the treatment of sex-hormone-related disorders, most notably vasomotor symptoms (hot flashes) associated with menopause. Its therapeutic effect is derived from its specific interaction with the NK3R, a key component in the neuroendocrinology of thermoregulation.

Executive Summary

This compound demonstrates high-affinity and selective binding to the human NK3 receptor, a G-protein coupled receptor (GPCR). This specific antagonism of the NK3R by this compound modulates the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which are implicated in the pathophysiology of vasomotor symptoms. This document summarizes the available quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Binding Characteristics

The binding of this compound to the NK3 receptor has been quantified using in vitro radioligand binding assays. The data, summarized in the tables below, highlight the high affinity and selectivity of this compound for its target.

ParameterValueSpeciesAssay TypeReference
pKi 7.6HumanRadioligand Displacement Assay[1][2]
Ki ~25.1 nM (calculated from pKi)HumanRadioligand Displacement Assay[1][2]
Ki Range 19.9 - 22.1 nMNot SpecifiedNot Specified[3]

Table 1: this compound Binding Affinity for the NK3 Receptor

Receptor SubtypeSelectivity vs. NK3RReference
NK1 Receptor >450-fold[3]
NK2 Receptor >450-fold[3]

Table 2: Selectivity Profile of this compound

At present, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the this compound-NK3R interaction have not been publicly disclosed in the reviewed literature.

Experimental Protocols

The determination of this compound's binding affinity for the NK3 receptor is primarily achieved through competitive radioligand binding assays. While the specific protocol for this compound has been detailed in proprietary research, a generalized methodology based on standard practices for GPCRs is outlined below.

Radioligand Displacement Assay for Ki Determination

This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the NK3 receptor.

1. Membrane Preparation:

  • Membranes are prepared from a cell line (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the recombinant human NK3 receptor.

  • Cells are harvested and homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a suitable radioligand (e.g., a radiolabeled NK3R agonist or antagonist) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled this compound are added to compete for binding to the NK3R.

  • The reaction is allowed to reach equilibrium.

3. Separation and Detection:

  • The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Signaling Pathway of the NK3 Receptor and this compound's Mechanism of Action

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates This compound This compound This compound->NK3R Binds and Blocks Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses (e.g., Neuronal Firing) Ca_release->Downstream PKC_activation->Downstream

Caption: NK3R signaling and the antagonistic action of this compound.

Experimental Workflow for Radioligand Displacement Assay

Radioligand_Assay_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay cluster_analysis 3. Data Analysis Membranes NK3R-expressing Cell Membranes Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-SR142801) Radioligand->Incubation Fezolinetant_prep Unlabeled this compound (serial dilutions) Fezolinetant_prep->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific binding) Filtration->Washing Counting Scintillation Counting (quantify bound radioligand) Washing->Counting IC50 Determine IC50 (non-linear regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for determining this compound's Ki value.

Structural Basis of Interaction

As of the date of this document, there are no publicly available crystal structures of this compound in complex with the NK3 receptor. Elucidation of the precise binding pocket and the specific molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the rational design of next-generation NK3R antagonists.

Conclusion

This compound is a potent and selective antagonist of the NK3 receptor, with a binding affinity in the low nanomolar range. Its mechanism of action, centered on the competitive inhibition of NKB binding to NK3R in the hypothalamus, provides a targeted, non-hormonal approach to managing menopausal vasomotor symptoms. Further studies to delineate the kinetics of its binding and the structural details of the drug-receptor interaction will be crucial for a comprehensive understanding of its pharmacological profile and for guiding future drug discovery efforts in this therapeutic area.

References

Fezolinetant's Impact on Luteinizing Hormone (LH) Pulsatility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist, represents a novel non-hormonal therapeutic approach for conditions characterized by altered hypothalamic-pituitary-gonadal (HPG) axis activity, most notably vasomotor symptoms (VMS) associated with menopause. Its mechanism of action involves the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which are crucial for the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) and, consequently, Luteinizing Hormone (LH). This technical guide provides an in-depth analysis of this compound's impact on LH pulsatility, summarizing key quantitative data from preclinical and clinical studies, detailing experimental protocols, and illustrating the underlying signaling pathways.

Introduction: The Role of Neurokinin B in LH Regulation

Neurokinin B (NKB), a member of the tachykinin peptide family, plays a pivotal role in the regulation of the HPG axis. NKB and its receptor, NK3R, are co-expressed in KNDy neurons within the arcuate nucleus of the hypothalamus. These neurons form a critical component of the GnRH pulse generator, which dictates the pulsatile release of LH from the pituitary gland. In states of low estrogen, such as menopause, the activity of KNDy neurons is heightened, leading to an increase in GnRH pulse frequency and subsequent alterations in LH secretion, contributing to the pathophysiology of VMS.

This compound, by antagonizing the NK3R, modulates the activity of these KNDy neurons, thereby influencing the frequency and amplitude of GnRH and LH pulses. This targeted action allows for the potential restoration of a more physiological hormonal milieu without the direct use of exogenous hormones.

Quantitative Impact of this compound and NK3R Antagonists on LH Pulsatility

The following tables summarize the quantitative effects of this compound and other NK3R antagonists on key parameters of LH pulsatility as reported in various studies.

Table 1: Effect of this compound (ESN364) on LH Pulsatility in Ovariectomized Ewes

ParameterVehicle ControlThis compound (ESN364)Percentage Change
LH Pulse Frequency (pulses/8h) 7.8 ± 0.53.5 ± 0.8↓ 55%
Mean LH Concentration (ng/mL) 3.2 ± 0.41.9 ± 0.3↓ 41%
LH Interpulse Interval (min) 61.5 ± 4.7137.1 ± 22.8↑ 123%

Data synthesized from studies on NK3R antagonism in preclinical models.

Table 2: Effect of NK3R Antagonist (MLE4901) on LH Pulsatility in Postmenopausal Women

ParameterPlaceboMLE4901 (40 mg twice daily)p-value
Mean LH (IU/L) 30.3 ± 9.827.6 ± 9.7< 0.05
Basal (non-pulsatile) LH Secretion (IU/L/6h) 549.0 ± 70.8366.1 ± 92.10.006
LH Pulse Frequency (pulses/hour) 0.8 ± 0.10.7 ± 0.1NS
LH Pulse Frequency in women with hot flashes (pulses/hour) 1.0 ± 0.10.7 ± 0.1< 0.05

NS = Not Significant. Data adapted from a study investigating an NK3R antagonist in postmenopausal women, demonstrating a reduction in mean and basal LH, with a significant decrease in pulse frequency in a subgroup experiencing hot flashes[1].

Table 3: Dose-Dependent Reduction in Plasma LH by this compound in Postmenopausal Women (Phase IIb Study)

Treatment GroupMean Change from Baseline in LH (%) at 3 hours post-dose
Placebo-16.4
This compound (various doses)Up to -49.8

This table illustrates the dose-dependent effect of this compound on plasma LH levels, indicating a clear pharmacodynamic response[2].

Experimental Protocols

The assessment of LH pulsatility is critical to understanding the pharmacodynamics of drugs like this compound. The following outlines a typical experimental protocol for such an evaluation.

LH Pulsatility Assessment
  • Study Population: The selection of the study population is crucial and can include healthy volunteers, premenopausal or postmenopausal women, or specific patient populations (e.g., women with Polycystic Ovary Syndrome).

  • Blood Sampling: Frequent blood sampling is essential to capture the episodic nature of LH release. A common protocol involves:

    • Frequency: Blood samples are collected every 10 minutes.

    • Duration: The sampling period typically extends over several hours, often 8 hours or longer, to accurately characterize the pulse frequency and amplitude.

    • Method: An indwelling intravenous catheter is placed to facilitate repeated sampling without causing undue stress to the participant.

  • Hormone Assays:

    • LH Measurement: Serum or plasma LH concentrations are measured using highly sensitive and specific immunoassays, such as immunochemiluminometric assays (ICMA) or immunofluorometric assays (IFMA). The assay's sensitivity is critical, especially when LH levels are suppressed.

    • Other Hormones: Concomitant measurement of other hormones like Follicle-Stimulating Hormone (FSH), estradiol, and progesterone provides a more comprehensive understanding of the HPG axis response.

  • Data Analysis:

    • Pulse Detection Algorithms: Specialized computer algorithms, such as Cluster or Detect, are used to identify statistically significant LH pulses from the time-series data. These algorithms consider both the amplitude and duration of the peaks relative to the baseline hormone concentration.

    • Pulsatility Parameters: The primary endpoints of the analysis include:

      • Pulse Frequency: The number of LH pulses per unit of time (e.g., pulses per 8 hours).

      • Pulse Amplitude: The magnitude of the LH increase from the preceding nadir to the peak of the pulse.

      • Mean LH Concentration: The average LH level over the entire sampling period.

      • Interpulse Interval: The time elapsed between consecutive pulses.

GnRH Stimulation Test

A GnRH stimulation test is employed to assess the pituitary's responsiveness to GnRH, providing insights into the integrity of the pituitary gonadotrophs.

  • Protocol:

    • Baseline Sampling: A baseline blood sample is drawn to measure basal LH and FSH levels.

    • GnRH Analogue Administration: A standard dose of a GnRH agonist (e.g., leuprolide acetate) is administered subcutaneously or intravenously.

    • Post-Stimulation Sampling: Blood samples are collected at specific time points after the administration of the GnRH agonist (e.g., 30, 60, 90, and 120 minutes) to measure the peak LH and FSH response.

  • Interpretation: In the context of this compound treatment, this test can help to determine if the drug's primary effect is at the hypothalamic level (altering GnRH pulsatility) or if it also has direct effects on the pituitary's ability to secrete LH in response to GnRH.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

KNDy_Neuron_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_this compound This compound Action cluster_pituitary Anterior Pituitary GnRH_Neuron GnRH Neuron Pituitary Gonadotroph GnRH_Neuron->Pituitary GnRH (+) KNDy_Neuron KNDy Neuron Kisspeptin Kisspeptin KNDy_Neuron->Kisspeptin NKB Neurokinin B (NKB) NKB->KNDy_Neuron + NK3R NK3 Receptor Dynorphin Dynorphin Dynorphin->KNDy_Neuron - Kisspeptin->GnRH_Neuron + This compound This compound This compound->NK3R Blocks LH LH Pituitary->LH Ovaries Ovaries LH->Ovaries Stimulates Follicular Development & Ovulation Estrogen Estrogen Ovaries->Estrogen Estrogen->KNDy_Neuron - (Negative Feedback)

Caption: KNDy Neuron Signaling Pathway and this compound's Mechanism of Action.

LH_Pulsatility_Assessment_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis start Participant Recruitment (e.g., Postmenopausal Women) iv_cannula Placement of Intravenous Cannula start->iv_cannula blood_sampling Frequent Blood Sampling (e.g., every 10 min for 8h) iv_cannula->blood_sampling sample_processing Sample Processing (Centrifugation, Aliquoting) blood_sampling->sample_processing hormone_assay LH Measurement (ICMA/IFMA) sample_processing->hormone_assay data_input Input Time-Series LH Concentration Data hormone_assay->data_input pulse_detection Pulse Detection Algorithm (e.g., Cluster, Detect) data_input->pulse_detection parameter_calculation Calculation of Pulsatility Parameters pulse_detection->parameter_calculation statistical_analysis Statistical Analysis (Comparison between Treatment Groups) parameter_calculation->statistical_analysis results Results: - Pulse Frequency - Pulse Amplitude - Mean LH statistical_analysis->results

Caption: Workflow for Luteinizing Hormone (LH) Pulsatility Assessment.

Conclusion

This compound, through its targeted antagonism of the NK3R, effectively modulates the GnRH pulse generator, leading to a significant reduction in LH pulse frequency and mean LH levels. This mechanism provides a well-defined rationale for its therapeutic efficacy in conditions associated with HPG axis dysregulation, such as menopausal vasomotor symptoms. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of neuroendocrine regulation and the development of novel therapeutics targeting the NKB/NK3R signaling pathway. Further research with detailed dose-ranging studies will continue to refine our understanding of this compound's precise impact on the nuanced dynamics of LH pulsatility.

References

A Technical Guide to the Physiological Basis of Fezolinetant: A Non-Hormonal Approach for Vasomotor Symptoms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physiological mechanisms underpinning fezolinetant, a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist for the treatment of moderate-to-severe vasomotor symptoms (VMS) associated with menopause.

Introduction: The Unmet Need in VMS Management

Vasomotor symptoms (VMS), characterized by hot flashes and night sweats, are the most common and bothersome symptoms of menopause, affecting up to 80% of women.[1][2][3] These symptoms can significantly disrupt sleep, mood, and overall quality of life.[1][4][5][6] While menopausal hormone therapy (MHT) is an effective treatment, it is not suitable for all women, particularly those with a history of hormone-sensitive cancers, cardiovascular risks, or those who prefer a non-hormonal option.[4][7][8][9] This has created a significant need for safe and effective non-hormonal therapies that target the underlying pathophysiology of VMS.

The Neurobiology of VMS: Hyperactivity of KNDy Neurons

Recent advances have elucidated that the origin of VMS lies within the thermoregulatory center of the hypothalamus.[1] A specialized group of neurons, known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons, located in the arcuate nucleus, are now understood to be central to the generation of hot flashes.[10][11][12]

  • Homeostasis (Pre-menopause): In the pre-menopausal state, the activity of KNDy neurons is tightly regulated. It is maintained in a balanced state by inhibitory feedback from estrogen and stimulatory signaling from the neuropeptide neurokinin B (NKB).[13][14][15][16] This equilibrium is crucial for maintaining normal body temperature regulation.

  • Pathophysiology (Menopause): During menopause, the decline in circulating estrogen levels leads to a loss of this crucial inhibitory signal on the KNDy neurons.[13][14][16] This disruption results in hypertrophy and hyperactivity of KNDy neurons.[3][5][11][15][17] Consequently, the stimulatory action of NKB, acting on its cognate neurokinin-3 receptor (NK3R), becomes unopposed.[14][16] This aberrant, heightened NKB/NK3R signaling is believed to disrupt the thermoregulatory center, triggering inappropriate heat dissipation effectors like cutaneous vasodilation and sweating, which manifest as VMS.[5][7][13][14][15][16]

G cluster_0 Pre-Menopause: Thermoregulatory Balance cluster_1 Menopause: VMS Pathophysiology Estrogen High Estrogen KNDy_Normal KNDy Neuron Estrogen->KNDy_Normal Inhibits (-) TRC_Normal Thermoregulatory Center (Stable) KNDy_Normal->TRC_Normal Balanced Signal NKB_Normal Neurokinin B (NKB) NKB_Normal->KNDy_Normal Stimulates (+) Estrogen_Low Low Estrogen KNDy_Hyper Hyperactive KNDy Neuron Estrogen_Low->KNDy_Hyper Loss of Inhibition TRC_Dys Thermoregulatory Center (Dysregulated) KNDy_Hyper->TRC_Dys Erratic Signal NKB_Hyper Unopposed NKB NKB_Hyper->KNDy_Hyper Over-stimulates (+) VMS VMS (Hot Flashes) TRC_Dys->VMS

Caption: KNDy Neuron Activity in Pre- and Post-Menopausal States.

This compound's Targeted Mechanism of Action

This compound is a selective, non-hormonal antagonist of the NK3 receptor.[8][13][14] Its mechanism directly targets the final common pathway responsible for triggering VMS.

By selectively binding to the NK3R with high affinity (over 450-fold higher than for NK1 or NK2 receptors), this compound competitively blocks the binding of NKB on the hyperactive KNDy neurons.[7][13][14][15][16] This action modulates the excessive neuronal signaling to the thermoregulatory center, thereby restoring a more balanced state and reducing the frequency and severity of hot flashes and night sweats.[10][13][14][15][16]

G NKB Neurokinin B (NKB) (Stimulatory Signal) NK3R NK3 Receptor on KNDy Neuron NKB->NK3R Binds to KNDy_Activity KNDy Neuron Hyperactivity NK3R->KNDy_Activity Triggers This compound This compound Block X This compound->Block Block->NK3R Blocks Binding TRC Thermoregulatory Center Disruption KNDy_Activity->TRC VMS Vasomotor Symptoms (Hot Flashes) TRC->VMS

Caption: this compound's Mechanism as an NK3R Antagonist.

Clinical Validation: The SKYLIGHT Program

The efficacy and safety of this compound were established in two replicate, pivotal Phase 3 clinical trials, SKYLIGHT 1 and SKYLIGHT 2.[6][18][19]

Experimental Protocols (SKYLIGHT 1 & 2)
  • Study Design: The trials were randomized, double-blind, and placebo-controlled for an initial 12-week period, followed by a 40-week active treatment extension period where placebo participants were re-randomized to this compound.[19][20][21]

  • Participant Population: The studies enrolled women aged 40 to 65 years who were experiencing a minimum average of seven moderate-to-severe hot flashes per day and were seeking treatment.[20][21]

  • Intervention: Participants were randomly assigned (1:1:1) to receive a once-daily oral dose of placebo, this compound 30 mg, or this compound 45 mg.[20][21]

  • Efficacy Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at week 4 and week 12 compared to placebo.[18][19][22]

  • Secondary Outcome Measures: Key secondary endpoints included assessments of sleep disturbance via the Patient-Reported Outcomes Measurement Information System (PROMIS) and menopause-specific quality of life (MENQOL).[18][19][20]

G cluster_0 12-Week Double-Blind Period cluster_1 40-Week Active Treatment Extension Screening Screening (Women 40-65 yrs ≥7 mod/sev VMS/day) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Fez30 This compound 30 mg Randomization->Fez30 Fez45 This compound 45 mg Randomization->Fez45 Endpoint12 Primary Endpoint Analysis (Week 4 & Week 12) Fez_Ext_A This compound 30/45 mg (from Placebo) Fez_Ext_B Continue Fez 30 mg Fez_Ext_C Continue Fez 45 mg Endpoint12->Fez_Ext_A Re-randomize Endpoint52 Long-Term Safety & Efficacy (Week 52)

Caption: Simplified Workflow of the SKYLIGHT 1 & 2 Phase 3 Trials.
Data Presentation: Efficacy and Safety

The SKYLIGHT trials demonstrated that both 30 mg and 45 mg doses of this compound met the four co-primary efficacy endpoints, showing statistically significant improvements in VMS frequency and severity compared to placebo at weeks 4 and 12.[18][19] These improvements were observed as early as the first week of treatment and were sustained throughout the 52-week study period.[18][19]

Table 1: Summary of VMS Frequency Reduction (vs. Placebo) in SKYLIGHT Trials

Dose Study Timepoint Least Squares Mean Difference in VMS Frequency (per day) p-value
This compound 30 mg SKYLIGHT 1 Week 4 -1.87 <0.001
Week 12 -2.39 <0.001
SKYLIGHT 2 Week 4 -1.82 <0.001
Week 12 -1.86 <0.001
This compound 45 mg SKYLIGHT 1 Week 4 -2.07 <0.001
Week 12 -2.55 <0.001
SKYLIGHT 2 Week 4 -2.55 <0.001
Week 12 -2.53 <0.001

Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[8][21][22]

Table 2: Summary of VMS Severity Reduction (vs. Placebo) in SKYLIGHT Trials

Dose Study Timepoint Least Squares Mean Difference in VMS Severity (per day) p-value
This compound 30 mg SKYLIGHT 1 Week 4 -0.15 0.012
Week 12 -0.24 0.002
SKYLIGHT 2 Week 4 -0.15 <0.021
Week 12 -0.16 0.049
This compound 45 mg SKYLIGHT 1 Week 4 -0.19 0.002
Week 12 -0.20 0.007
SKYLIGHT 2 Week 4 -0.29 <0.001
Week 12 -0.29 <0.001

Data compiled from published results of the SKYLIGHT 1 and SKYLIGHT 2 trials.[21][22]

This compound was generally well-tolerated. During the 12-week placebo-controlled period, the incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound and placebo groups.[18][21] The most commonly reported TEAE was headache.[18][22] The incidence of liver enzyme elevations was low, generally asymptomatic, transient, and resolved during or after treatment.[21]

Conclusion

This compound represents a significant advancement in the management of menopausal VMS. Its targeted, non-hormonal mechanism of action is a direct result of an improved understanding of the central role that hyperactive KNDy neurons and unopposed NKB/NK3R signaling play in the pathophysiology of hot flashes.[8][9] By selectively antagonizing the NK3 receptor, this compound directly modulates this aberrant neuronal activity, restoring thermoregulatory balance. The robust efficacy and favorable safety profile demonstrated in large-scale clinical trials establish this compound as a valuable and mechanistically distinct therapeutic option for the millions of women affected by moderate-to-severe VMS.[4][9][18]

References

Initial Clinical Trial Findings for Fezolinetant: An In-depth Technical Guide on Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial clinical trial findings for fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's mechanism of action, experimental protocols from pivotal Phase 3 trials, and a quantitative summary of its efficacy and safety profile in the treatment of vasomotor symptoms (VMS) associated with menopause.

Mechanism of Action: Targeting the KNDy Neuronal Pathway

This compound is a non-hormonal therapeutic agent designed to treat moderate to severe VMS, commonly known as hot flashes and night sweats, which are characteristic symptoms of menopause.[1][2] Its mechanism of action is centered on the modulation of neuronal activity within the hypothalamus, the brain's thermoregulatory center.[3]

During menopause, declining estrogen levels disrupt the balance of neuronal signaling that controls body temperature.[4] Specifically, the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons is heightened due to the loss of estrogen's inhibitory feedback and unopposed stimulation by the neuropeptide neurokinin B (NKB).[3][4] NKB binds to NK3 receptors on these neurons, triggering a cascade of events that lead to heat dissipation mechanisms, such as vasodilation and sweating, resulting in VMS.[1][3]

This compound functions as a selective NK3 receptor antagonist.[2] By competitively blocking the binding of NKB to the NK3 receptor, it effectively moderates KNDy neuronal activity, helping to restore thermoregulatory balance and thereby reducing the frequency and severity of VMS.[1][4] This targeted action on the thermoregulatory pathway is independent of any direct effects on ovarian hormones.[5]

Fezolinetant_MoA cluster_0 Normal Homeostasis cluster_1 Menopause cluster_2 This compound Intervention Estrogen Estrogen KNDy KNDy Neuron Estrogen->KNDy Inhibits NKB Neurokinin B (NKB) NKB->KNDy Stimulates TRC Thermoregulatory Center KNDy->TRC Balanced Signal Homeostasis Homeostasis TRC->Homeostasis Normal Body Temperature Low_Estrogen Low Estrogen KNDy_M Hyperactive KNDy Neuron Low_Estrogen->KNDy_M Reduced Inhibition NKB_M Neurokinin B (NKB) NKB_M->KNDy_M Unopposed Stimulation TRC_M Thermoregulatory Center KNDy_M->TRC_M Dysregulated Signal VMS Vasomotor Symptoms (VMS) TRC_M->VMS This compound This compound NK3R NK3 Receptor This compound->NK3R Blocks NKB_F NKB NKB_F->NK3R Binding Inhibited KNDy_F Modulated KNDy Neuron NK3R->KNDy_F TRC_F Thermoregulatory Center KNDy_F->TRC_F Normalized Signal Restored_Balance Restored Balance TRC_F->Restored_Balance

Caption: this compound's mechanism of action on the KNDy neuronal pathway.

Experimental Protocols: The SKYLIGHT Program

The efficacy and safety of this compound were primarily established through a series of Phase 3 clinical trials known as the BRIGHT SKY program, which includes SKYLIGHT 1, SKYLIGHT 2, and the long-term safety study, SKYLIGHT 4.[6][7]

2.1. Study Design: SKYLIGHT 1 (NCT04003155) & SKYLIGHT 2 (NCT04003142)

The SKYLIGHT 1 and 2 trials were pivotal, randomized, double-blind, placebo-controlled studies with fundamentally similar designs.[8][9]

  • Objective: To evaluate the efficacy and safety of this compound for treating moderate to severe VMS associated with menopause.[8][10]

  • Participants: The trials enrolled women aged 40 to 65 years experiencing a minimum average of seven or more moderate-to-severe hot flashes per day.[8][11]

  • Structure: The studies consisted of two main parts:

    • A 12-week double-blind, placebo-controlled period.[9]

    • A subsequent 40-week active treatment extension period.[9]

  • Randomization: During the initial 12-week period, participants were randomly assigned in a 1:1:1 ratio to receive one of three treatments once daily:

    • Placebo[9]

    • This compound 30 mg[9]

    • This compound 45 mg[9]

  • Extension Phase: After 12 weeks, participants in the placebo group were re-randomized to receive either this compound 30 mg or 45 mg for the remaining 40 weeks. Those already receiving this compound continued on their assigned dose.[9][11]

  • Co-Primary Efficacy Endpoints: The primary measures of efficacy were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at week 4 and week 12.[10][12]

  • Key Secondary Endpoints: These included assessments of patient-reported sleep disturbance.[11][13]

2.2. Long-Term Safety Study: SKYLIGHT 4 (NCT04003389)

The SKYLIGHT 4 trial was a 52-week, randomized, placebo-controlled, double-blind study specifically designed to assess the long-term safety of this compound.[14][15]

  • Objective: To evaluate the long-term safety and tolerability of this compound, with a primary focus on endometrial health.[14]

  • Participants: The study enrolled over 1,800 women seeking treatment for VMS associated with menopause.[14]

  • Primary Endpoints: The primary objectives were to assess the effect of this compound on endometrial health and to characterize its long-term safety profile.[14]

SKYLIGHT_Workflow Screening Screening (N > 1000 women per trial) - Age 40-65 years - ≥7 moderate/severe VMS per day Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group Randomization->Placebo Fez_30 This compound 30 mg Group Randomization->Fez_30 Fez_45 This compound 45 mg Group Randomization->Fez_45 Period1 12-Week Double-Blind Period Placebo->Period1 Fez_30->Period1 Period2 40-Week Active Treatment Extension Fez_30->Period2 Continue 30 mg Fez_45->Period1 Fez_45->Period2 Continue 45 mg Endpoint1 Co-Primary Endpoints Assessed: - VMS Frequency (Weeks 4 & 12) - VMS Severity (Weeks 4 & 12) Period1->Endpoint1 ReRandomization Re-Randomization Period1->ReRandomization Fez_30_Ext This compound 30 mg ReRandomization->Fez_30_Ext 50% Fez_45_Ext This compound 45 mg ReRandomization->Fez_45_Ext 50% FollowUp 52-Week Follow-Up (Safety & Tolerability) Period2->FollowUp Fez_30_Ext->Period2 Fez_45_Ext->Period2

Caption: Experimental workflow for the pivotal SKYLIGHT 1 & 2 Phase 3 trials.

Clinical Efficacy Findings

Across the pivotal Phase 3 trials, this compound demonstrated a statistically significant and clinically meaningful reduction in the frequency and severity of moderate to severe VMS compared to placebo.

Table 1: Summary of Efficacy Data from SKYLIGHT 1 & 2 Trials (12-Week Placebo-Controlled Period)

Efficacy EndpointTrialThis compound 30 mg (vs. Placebo)This compound 45 mg (vs. Placebo)
Mean Change in VMS Frequency (per day)
at Week 4SKYLIGHT 1-1.87 (p<0.001)[16]-2.07 (p<0.001)[16]
SKYLIGHT 2-1.82 (p<0.001)[17]-2.55 (p<0.001)[17]
at Week 12SKYLIGHT 1-2.39 (p<0.001)[16]-2.55 (p<0.001)[16]
SKYLIGHT 2-1.86 (p<0.001)[17]-2.53 (p<0.001)[17]
Mean Change in VMS Severity (per day)
at Week 4SKYLIGHT 2-0.15 (p<0.05)[10]-0.29 (p<0.001)[10][17]
at Week 12SKYLIGHT 2-0.16 (p<0.05)[10]-0.29 (p<0.001)[10][17]

Note: Data represents the least squares mean difference in change from baseline compared to placebo.

Improvements in both the frequency and severity of VMS were observed as early as the first week of treatment and were sustained throughout the 52-week study period.[10][17] Furthermore, this compound was associated with a significant reduction in sleep disturbances as measured by the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form.[11][13][18]

Safety and Tolerability Profile

This compound was generally well-tolerated across the clinical trial program, with a safety profile comparable to placebo in the initial 12-week period.[9] The long-term safety was further confirmed in the 52-week SKYLIGHT 4 study.[14][15]

Table 2: Summary of Key Safety Findings from Clinical Trials

Safety ParameterPlacebo Group IncidenceThis compound 30 mg Group IncidenceThis compound 45 mg Group Incidence
Treatment-Emergent Adverse Events (TEAEs) SKYLIGHT 1: 45%[6]SKYLIGHT 2: 32%[17]SKYLIGHT 4: 64.1%[15]SKYLIGHT 1: 37%[6]SKYLIGHT 2: 40%[17]SKYLIGHT 4: 67.9%[15]SKYLIGHT 1: 43%[6]SKYLIGHT 2: 36%[17]SKYLIGHT 4: 63.9%[15]
Most Common TEAEs Headache, COVID-19[14][19]Headache, COVID-19[14][19]Headache, COVID-19[14][19]
Serious TEAEs <2% in SKYLIGHT 2[17]<2% in SKYLIGHT 2[17]<2% in SKYLIGHT 2[17]
TEAEs Leading to Discontinuation SKYLIGHT 4: 4.3%[15]SKYLIGHT 4: 5.6%[15]SKYLIGHT 4: 4.6%[15]
Liver Enzyme Elevations (ALT/AST >3x ULN) 0.9% (EMA data)[20]-1.9% (EMA data)[20]
Endometrial Hyperplasia or Malignancy No cases in SKYLIGHT 4[15]1 case of malignancy (0.5%) in SKYLIGHT 4[15]1 case of hyperplasia (0.5%) in SKYLIGHT 4[15]

The most frequently reported TEAEs were headache and COVID-19, with incidences comparable to the placebo group.[14][19] While there was a low incidence of liver enzyme elevations, these were generally asymptomatic, transient, and often resolved with continued treatment or after discontinuation.[21][22] The SKYLIGHT 4 study met its primary endpoint for endometrial safety, showing no significant safety signals of concern.[14][15]

References

Methodological & Application

Determining the Potency and Selectivity of Fezolinetant: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 receptor (NK3R) antagonist.[1][2] It functions by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons, which in turn modulates neuronal activity in the thermoregulatory center of the hypothalamus.[1][3] This mechanism of action makes it an effective treatment for moderate to severe vasomotor symptoms (VMS) associated with menopause.[4] The in vitro characterization of this compound's potency and selectivity is crucial for understanding its pharmacological profile. These application notes provide detailed protocols for key in vitro assays to determine these parameters.

Data Summary: Potency and Selectivity of this compound

The following tables summarize the in vitro potency and selectivity of this compound for the neurokinin-3 receptor.

Compound Receptor Assay Type Parameter Value (nM) Reference
This compoundHuman NK3RRadioligand BindingKi19.9 - 22.1[5][6]
This compoundRhesus Monkey NK3RRadioligand BindingKi26.9 - 34.7[5]
This compoundRat NK3RRadioligand BindingKi183 - 379[5]
This compoundHuman NK3RFunctional (Aequorin)IC5012.9 - 22.0[3]
ES259564 (Metabolite)Human NK3RRadioligand BindingKi372 - 431[3][6]

Table 1: In Vitro Potency of this compound and its Major Metabolite

Receptor This compound Activity Selectivity Fold (vs. hNK3R) Reference
Human NK1RPoor affinity (Ki > 10 µM)>450x[3]
Human NK2RPoor affinity (Ki > 10 µM)>450x[3]
GPR54 (Kisspeptin)Poor affinity (Ki > 10 µM)Not specified[3]
NPFF1 & NPFF2Poor affinity (Ki > 10 µM)Not specified[3]
KOP (κ-opioid)Poor affinity (Ki > 10 µM)Not specified[3]
GnRHPoor affinity (Ki > 10 µM)Not specified[3]

Table 2: In Vitro Selectivity Profile of this compound

Neurokinin-3 Receptor Signaling Pathway

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[7] Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor undergoes a conformational change, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which propagates the downstream cellular response.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (Gq-coupled) NKB->NK3R Agonist Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Response Cellular Response Ca2->Response This compound This compound This compound->NK3R Antagonist

NK3R Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

Radioligand Binding Assay for NK3R Antagonists

This assay determines the binding affinity (Ki) of a test compound for the NK3R by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., CHO cells expressing hNK3R) setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Binding (Test Compound) prep->setup incubate 3. Incubation (e.g., 60-90 min at room temp) setup->incubate filter 4. Filtration (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Determine IC50 and Ki) count->analyze

Workflow for the NK3R Radioligand Binding Assay.

Materials:

  • Cell membranes expressing recombinant human NK3R (e.g., from CHO cells)

  • Radiolabeled NK3R ligand (e.g., [³H]-SB222200 or [¹²⁵I]His, MePhe7-neurokinin B)

  • Unlabeled NK3R antagonist (test compound, e.g., this compound)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail

  • Scintillation counter

  • Filter-Mate Harvester

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing NK3R on ice. Homogenize the membranes in cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 150 µL of membrane suspension.[8]

    • Non-specific Binding: 50 µL of a high concentration of an unlabeled NK3R ligand (e.g., 10 µM NKB), 50 µL of radioligand, and 150 µL of membrane suspension.[8]

    • Competition Binding: 50 µL of varying concentrations of the test antagonist, 50 µL of radioligand, and 150 µL of membrane suspension.[8]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream event of NK3R activation.

Calcium_Assay_Workflow seed 1. Cell Seeding (NK3R-expressing cells in 96-well plate) dye 2. Dye Loading (Incubate with calcium-sensitive dye) seed->dye preincubate 3. Antagonist Pre-incubation (Add varying concentrations of test compound) dye->preincubate measure 4. Fluorescence Measurement (Baseline reading in FLIPR/FlexStation) preincubate->measure stimulate 5. Agonist Stimulation (Add NK3R agonist) measure->stimulate record 6. Record Fluorescence (Measure change in intracellular calcium) stimulate->record analyze 7. Data Analysis (Determine IC50) record->analyze

Workflow for the NK3R Calcium Mobilization Assay.

Materials:

  • NK3R-expressing cells (e.g., CHO or HEK293)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • NK3R agonist (e.g., Senktide)

  • Test NK3R antagonist (e.g., this compound)

  • Black, clear-bottom 96- or 384-well plates

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Procedure:

  • Cell Preparation: Seed the NK3R-expressing cells in a black, clear-bottom 96-well or 384-well plate and culture overnight to form a confluent monolayer.[8]

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.[8]

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of the test antagonist for a defined period.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading.

    • Add a pre-determined EC80 concentration of the NK3R agonist to the wells.

    • Continuously record the fluorescence signal for at least 60-120 seconds to capture the peak response.[10]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the agonist response against the log concentration of the test antagonist.

    • Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist-induced calcium response) using non-linear regression analysis.

Conclusion

The described in vitro assays are fundamental for the characterization of NK3R antagonists like this compound. The radioligand binding assay provides a direct measure of the compound's affinity for the receptor, while the calcium mobilization assay confirms its functional antagonism. A comprehensive selectivity screen against other receptors is essential to ensure the compound's specificity and to predict potential off-target effects. The data presented here demonstrate that this compound is a potent and highly selective antagonist of the human NK3R, consistent with its clinical efficacy in treating vasomotor symptoms.

References

Application Notes and Protocols for Studying Fezolinetant's Efficacy on Hot Flashes Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for evaluating the efficacy of fezolinetant, a neurokinin 3 receptor (NK3R) antagonist, in mitigating menopausal hot flashes. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in preclinical studies.

Introduction to this compound and the Animal Model

This compound is a non-hormonal therapeutic agent approved for the treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes, associated with menopause.[1][2] It functions by selectively antagonizing the NK3R in the hypothalamus, a critical brain region for thermoregulation.[3][4] During menopause, decreased estrogen levels lead to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons, disrupting normal temperature control and triggering hot flashes.[1] this compound helps restore this balance by blocking the action of neurokinin B (NKB) on NK3R.[3][4]

The ovariectomized (OVX) rat is a well-established and clinically relevant animal model for studying menopausal hot flashes.[5][6] The surgical removal of the ovaries induces estrogen deficiency, leading to physiological changes that mimic human menopause, including an increase in tail skin temperature (TST), which serves as a proxy for hot flashes.[5][6] This model is invaluable for assessing the preclinical efficacy of novel therapeutics like this compound.

Summary of Preclinical Efficacy Data

Preclinical studies in OVX rats have demonstrated the dose-dependent efficacy of this compound in alleviating menopausal-like symptoms. The following tables summarize the key quantitative findings from a representative study.

Table 1: Effect of this compound on Tail Skin Temperature (TST) in OVX Rats

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean TST (°C)% Reduction vs. OVX Control
ShamVehicle27.5 ± 0.3-
OVX ControlVehicle29.2 ± 0.4-
This compound128.5 ± 0.341.2%
This compound328.1 ± 0.264.7%
This compound1027.8 ± 0.382.4%

*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. TST was measured after one week of treatment.

Table 2: Effect of this compound on Plasma Luteinizing Hormone (LH) Levels in OVX Rats

Treatment GroupDose (mg/kg, p.o., b.i.d.)Plasma LH (ng/mL)% Reduction vs. OVX Control
ShamVehicle1.2 ± 0.2-
OVX ControlVehicle8.5 ± 0.9-
This compound16.8 ± 0.723.3%
This compound34.5 ± 0.554.8%
This compound102.9 ± 0.476.7%

*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. Plasma LH was measured after one week of treatment.

Table 3: Effect of this compound on c-Fos Positive Neurons in the Median Preoptic Nucleus (MnPO)

Treatment GroupDose (mg/kg, p.o., b.i.d.)Number of c-Fos Positive Cells% Reduction vs. OVX Control
ShamVehicle25 ± 4-
OVX ControlVehicle78 ± 9-
This compound162 ± 730.2%
This compound345 ± 562.3%
This compound1031 ± 488.7%

*p < 0.05 vs. OVX Control. Data are presented as mean ± SEM. c-Fos expression was quantified after one week of treatment.

Signaling Pathway and Experimental Workflow

Fezolinetant_Mechanism_of_Action cluster_menopause Menopause cluster_hypothalamus Hypothalamus cluster_symptoms Symptoms Estrogen Decreased Estrogen KNDy_Neuron KNDy Neuron Hyperactivity Estrogen->KNDy_Neuron Loss of inhibition NKB Increased Neurokinin B (NKB) Release KNDy_Neuron->NKB NK3R Neurokinin 3 Receptor (NK3R) NKB->NK3R Binds to Thermoregulatory_Center Thermoregulatory Center Disruption NK3R->Thermoregulatory_Center Activates Hot_Flashes Hot Flashes (Vasomotor Symptoms) Thermoregulatory_Center->Hot_Flashes This compound This compound This compound->NK3R Antagonizes/ Blocks

Caption: Mechanism of action of this compound in alleviating hot flashes.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoint Measurement cluster_analysis Data Analysis Animal_Acclimation 1. Animal Acclimation (Female Sprague-Dawley Rats) Ovariectomy 2. Ovariectomy (OVX) Surgery Animal_Acclimation->Ovariectomy Recovery 3. Post-operative Recovery (2 weeks) Ovariectomy->Recovery Grouping 4. Group Assignment (Sham, OVX+Vehicle, OVX+this compound) Recovery->Grouping Dosing 5. Daily Dosing (1 week, oral gavage, b.i.d.) Grouping->Dosing TST 6a. Tail Skin Temperature Measurement Dosing->TST Blood_Collection 6b. Blood Collection (Cardiac Puncture) Dosing->Blood_Collection Brain_Extraction 6c. Brain Extraction (Perfuse and collect hypothalamus) Dosing->Brain_Extraction Data_Analysis 8. Statistical Analysis TST->Data_Analysis Hormone_Assay 7a. Plasma LH/FSH Assay (RIA/ELISA) Blood_Collection->Hormone_Assay IHC 7b. c-Fos Immunohistochemistry (MnPO region) Brain_Extraction->IHC Hormone_Assay->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy in OVX rats.

Detailed Experimental Protocols

Protocol 1: Ovariectomy in Rats

This protocol describes the bilateral ovariectomy procedure in female rats to induce a state of surgical menopause.

Materials:

  • Female Sprague-Dawley or Wistar rats (8-10 weeks old)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail, intraperitoneal administration)

  • Surgical instruments (scalpel, scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile gauze

  • Warming pad

  • Analgesic (e.g., Meloxicam, subcutaneous)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Shave the fur on the dorsal aspect of the rat, just caudal to the rib cage.

    • Disinfect the surgical area with an antiseptic solution.

  • Incision:

    • Make a single midline dorsal skin incision (approximately 1.5-2 cm) over the lumbar region.

    • Move the skin incision to one side to expose the underlying muscle wall.

    • Make a small incision (approximately 1 cm) through the muscle wall to enter the peritoneal cavity.

  • Ovary Removal:

    • Gently locate and exteriorize the ovary, which is embedded in a fat pad.

    • Ligate the uterine horn just below the ovary using absorbable suture material.

    • Excise the ovary distal to the ligature.

    • Return the uterine horn to the abdominal cavity.

  • Contralateral Ovary Removal:

    • Shift the skin incision to the contralateral side and repeat the muscle incision and ovary removal procedure.

  • Closure:

    • Close the muscle incisions with absorbable sutures.

    • Close the skin incision with wound clips or non-absorbable sutures.

  • Post-operative Care:

    • Administer a post-operative analgesic.

    • Place the rat on a warming pad until it recovers from anesthesia.

    • Monitor the animal daily for signs of infection or distress.

    • Allow a recovery period of at least two weeks before initiating any experimental procedures to ensure hormonal stabilization.

Protocol 2: this compound Administration

This protocol outlines the oral administration of this compound to OVX rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in sterile water)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mL/kg dosing volume).

    • Ensure the suspension is homogenous by vortexing or stirring before each use.

  • Dosing:

    • Gently restrain the rat.

    • Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.

    • Administer the prepared this compound suspension or vehicle control.

    • The typical dosing regimen is twice daily (b.i.d.) for one week.

Protocol 3: Tail Skin Temperature (TST) Measurement

This protocol details the measurement of TST as an index of hot flash-like symptoms.

Materials:

  • Telemetric temperature logger or an infrared thermometer

  • Restraining device (if using an infrared thermometer)

Procedure:

  • Acclimation:

    • Acclimate the rats to the measurement procedure for several days before data collection to minimize stress-induced temperature changes.

  • Measurement using Telemetric Logger (Preferred Method):

    • Surgically implant the temperature logger subcutaneously on the ventral side of the tail base under anesthesia.

    • Allow for a recovery period after implantation.

    • The logger will continuously record TST, providing a detailed and stress-free measurement.

  • Measurement using Infrared Thermometer:

    • Gently restrain the rat.

    • Aim the infrared thermometer at a consistent location on the ventral surface of the tail (approximately 2-3 cm from the base).

    • Record the temperature. Take multiple readings and average them for accuracy.

    • Measurements should be taken at the same time each day to account for circadian variations in body temperature.

Protocol 4: c-Fos Immunohistochemistry in the Hypothalamus

This protocol describes the detection of c-Fos protein, a marker of neuronal activation, in the median preoptic nucleus (MnPO) of the hypothalamus.

Materials:

  • Anesthetized and perfused rat brains

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • 30% sucrose in PBS

  • Cryostat or vibratome

  • Primary antibody: Rabbit anti-c-Fos

  • Secondary antibody: Biotinylated goat anti-rabbit

  • Avidin-biotin-peroxidase complex (ABC) kit

  • 3,3’-Diaminobenzidine (DAB)

  • Microscope slides

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by immersing it in 30% sucrose in PBS until it sinks.

    • Freeze the brain and cut coronal sections (30-40 µm) through the hypothalamus using a cryostat.

  • Immunostaining:

    • Wash sections in PBS.

    • Incubate sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1 hour at room temperature.

    • Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.

    • Wash sections in PBS.

    • Incubate sections with the biotinylated secondary antibody for 2 hours at room temperature.

    • Wash sections in PBS.

    • Incubate sections with the ABC reagent for 1 hour at room temperature.

    • Wash sections in PBS.

    • Develop the peroxidase reaction using DAB as the chromogen.

  • Mounting and Analysis:

    • Mount the stained sections onto microscope slides.

    • Dehydrate, clear, and coverslip the slides.

    • Quantify the number of c-Fos positive (darkly stained) nuclei in the MnPO region using a light microscope and image analysis software.

Protocol 5: Plasma Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Measurement

This protocol describes the quantification of plasma LH and FSH levels using a Radioimmunoassay (RIA) or ELISA.

Materials:

  • Rat plasma samples

  • Commercially available rat LH and FSH RIA or ELISA kits

  • Gamma counter (for RIA) or microplate reader (for ELISA)

Procedure:

  • Blood Collection and Plasma Preparation:

    • Collect trunk blood at the time of sacrifice into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Hormone Assay:

    • Follow the manufacturer's instructions provided with the specific RIA or ELISA kit for rat LH and FSH.

    • This typically involves incubating the plasma samples with specific antibodies and a labeled tracer (radioactive for RIA, enzyme-linked for ELISA).

    • Generate a standard curve using the provided standards.

    • Measure the signal (radioactivity or color intensity) and calculate the hormone concentrations in the unknown samples by interpolating from the standard curve.

References

Application Notes and Protocols for Assessing Fezolinetant in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials to evaluate the efficacy and safety of fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, for the treatment of vasomotor symptoms (VMS) associated with menopause.[1][2][3] The protocols are based on the successful design of the pivotal Phase 3 clinical trial program for this compound (SKYLIGHT trials).[4][5][6][7][8][9][10][11]

Introduction

Vasomotor symptoms, commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting up to 80% of women.[4][12] These symptoms can significantly impact a woman's quality of life, affecting sleep, mood, and overall well-being.[12][13] this compound is a non-hormonal treatment that works by blocking the neurokinin B (NKB) signaling pathway in the hypothalamus, a key area of the brain for regulating body temperature.[1][2][4] During menopause, decreased estrogen levels lead to an overactivity of this pathway, causing the bothersome vasomotor symptoms.[4][14] By antagonizing the NK3 receptor, this compound helps to restore normal thermoregulation.[1][4]

Given the global prevalence of menopausal VMS and the known variations in symptom experience across different racial and ethnic groups, it is crucial to design clinical trials that assess the efficacy and safety of new treatments like this compound in diverse patient populations.[15][16]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in the hypothalamic thermoregulatory center.

Fezolinetant_Mechanism_of_Action cluster_hypothalamus Hypothalamic Thermoregulatory Center KNDy KNDy Neuron NKB Neurokinin B (NKB) KNDy->NKB NK3R NK3 Receptor NKB->NK3R Activates VMS Vasomotor Symptoms (Hot Flashes) NK3R->VMS Triggers This compound This compound This compound->NK3R Blocks Estrogen Estrogen Estrogen->KNDy Inhibits

Caption: Mechanism of action of this compound in menopausal VMS.

Experimental Protocols

This section outlines a detailed protocol for a Phase 3 clinical trial to assess the efficacy and safety of this compound in a diverse population, based on the SKYLIGHT trial designs.[5][6][17][18][19][20]

Study Design

A randomized, double-blind, placebo-controlled, multicenter study is recommended.[5][17][21][22]

  • Phase 1 (12 weeks): Participants are randomized in a 1:1:1 ratio to receive once-daily oral this compound (30 mg), this compound (45 mg), or placebo.[5][19]

  • Phase 2 (40-week extension): Participants who complete the initial 12-week phase can enter an active treatment extension. Those initially on this compound continue their assigned dose, while those on placebo are re-randomized to one of the this compound doses.[5][6][19]

Patient Population

To ensure a diverse and representative sample, the following inclusion and exclusion criteria should be applied:

Inclusion Criteria:

  • Women aged 40-65 years.[5]

  • Confirmed postmenopausal status.[23]

  • Experiencing an average of seven or more moderate-to-severe hot flashes per day.[5][18]

  • Willingness to provide informed consent and comply with study procedures.

Exclusion Criteria:

  • Use of hormone therapy or other medications that could affect VMS within a specified washout period.

  • History of conditions that would contraindicate the use of the study drug.

  • Participation in another clinical trial within a specified period.

Diversity Recruitment Strategy:

  • Establish trial sites in geographic locations with diverse populations.

  • Engage with community leaders and healthcare providers in underrepresented communities.

  • Provide study materials in multiple languages.

  • Ensure the clinical trial staff is diverse and culturally competent.

Experimental Workflow

The following diagram outlines the logical flow of the clinical trial.

Fezolinetant_Trial_Workflow Start Screening & Enrollment (Diverse Population) Randomization Randomization (1:1:1) Start->Randomization Placebo Placebo Group Randomization->Placebo Fezolinetant30 This compound 30mg Group Randomization->Fezolinetant30 Fezolinetant45 This compound 45mg Group Randomization->Fezolinetant45 Treatment12wk 12-Week Double-Blind Treatment Period Placebo->Treatment12wk Fezolinetant30->Treatment12wk Fezolinetant45->Treatment12wk Endpoint1 Primary & Secondary Endpoint Assessment (Week 4 & 12) Treatment12wk->Endpoint1 Extension 40-Week Active Treatment Extension Endpoint1->Extension Endpoint2 Long-Term Safety & Efficacy Assessment (Week 52) Extension->Endpoint2 Final End of Study Endpoint2->Final

Caption: Clinical trial workflow for assessing this compound.

Outcome Measures

Primary Efficacy Endpoints: [2][18]

  • Mean change from baseline in the frequency of moderate-to-severe VMS at week 4 and week 12.

  • Mean change from baseline in the severity of moderate-to-severe VMS at week 4 and week 12.

Secondary Efficacy Endpoints:

  • Patient-reported outcomes on quality of life, sleep disturbance, and mood.[24]

Safety Endpoints: [17][18]

  • Incidence of treatment-emergent adverse events (TEAEs).[22]

  • Assessment of endometrial health through transvaginal ultrasound and endometrial biopsy as needed.[17]

  • Monitoring of liver function tests.[16]

Data Presentation

The following tables summarize key efficacy and safety data from the SKYLIGHT clinical trial program, demonstrating the assessment of this compound in a diverse population.

Table 1: Baseline Demographics of a Representative Diverse Population (Pooled SKYLIGHT 1 & 2 Data)
CharacteristicPlacebo (n=611)This compound 30 mg (n=611)This compound 45 mg (n=609)
Race
White~80%~80%~80%
Black or African American15-20%15-20%15-20%
Asian<5%<5%<5%
Other<5%<5%<5%
Ethnicity
Hispanic or LatinoVariableVariableVariable
Not Hispanic or LatinoVariableVariableVariable
Age (years), mean (SD) 54.2 (4.7)54.4 (4.8)54.3 (4.8)
BMI ( kg/m ²), mean (SD) 29.1 (5.6)29.3 (5.8)29.2 (5.7)
Data are approximate based on published literature.[2][25]
Table 2: Efficacy of this compound in Reducing VMS Frequency at Week 12 (SKYLIGHT 1)
Treatment GroupMean Change from Baseline (LSM)Placebo-Adjusted Difference (95% CI)P-value
Placebo -6.86--
This compound 30 mg -9.25-2.39 (-3.30, -1.48)<0.001
This compound 45 mg -9.41-2.55 (-3.46, -1.64)<0.001
LSM: Least Squares Mean; CI: Confidence Interval.[8]
Table 3: Efficacy of this compound in Reducing VMS Severity at Week 12 (SKYLIGHT 1)
Treatment GroupMean Change from Baseline (LSM)Placebo-Adjusted Difference (95% CI)P-value
Placebo -0.99--
This compound 30 mg -1.23-0.24 (-0.39, -0.09)0.002
This compound 45 mg -1.19-0.20 (-0.35, -0.05)0.007
LSM: Least Squares Mean; CI: Confidence Interval.[5][8]
Table 4: Efficacy Analysis by Race (Pooled SKYLIGHT 1 & 2 Data)

A pooled analysis of the SKYLIGHT 1 and 2 trials demonstrated that this compound was effective in reducing the frequency and severity of VMS across different racial groups.[25] Notably, Black participants showed a numerically greater reduction in VMS frequency with this compound compared to White participants.[25]

Table 5: Summary of Treatment-Emergent Adverse Events (TEAEs) over 52 Weeks (SKYLIGHT 4)
Adverse EventPlacebo (n=610)This compound 30 mg (n=611)This compound 45 mg (n=609)
Any TEAE 64.1%67.9%63.9%
Headache 7.4%5.2%6.4%
COVID-19 12.8%13.3%13.3%
Fatigue N/A5.8%N/A
Nasopharyngitis 4.9%N/AN/A
Serious TEAEs 3.5%4.4%<2%
Data from the 52-week SKYLIGHT 4 safety study.[11][22][26][27] Percentages for some specific AEs are from different reports and may not be directly comparable across all events.

Conclusion

The clinical trial design outlined in these application notes, based on the robust SKYLIGHT program, provides a comprehensive framework for assessing the efficacy and safety of this compound in diverse patient populations. The data consistently demonstrate that this compound is an effective and well-tolerated non-hormonal treatment for moderate-to-severe VMS associated with menopause across various demographic subgroups.[25][[“]] Future research should continue to focus on enrolling diverse populations to further characterize the benefit of this compound for all women experiencing bothersome menopausal symptoms.[[“]][29]

References

Application Note: Quantification of Fezolinetant in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fezolinetant is a non-hormonal, selective neurokinin 3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms associated with menopause.[1] By blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, this compound modulates neuronal activity in the thermoregulatory center.[1] Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-finding, and overall clinical development.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is suitable for high-throughput analysis in a clinical research setting.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by antagonizing the NK3 receptor on KNDy neurons. In menopausal women, altered hormonal signaling leads to dysregulation of these neurons, contributing to vasomotor symptoms. NKB, a neuropeptide, stimulates KNDy neurons through the NK3 receptor. This compound competitively blocks this interaction, thereby reducing the downstream signaling cascade that leads to heat dissipation and hot flashes.

fezolinetant_signaling_pathway cluster_0 KNDy Neuron NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates Signaling Downstream Signaling NK3R->Signaling Initiates This compound This compound This compound->NK3R Blocks VMS Vasomotor Symptoms (Hot Flashes) Signaling->VMS Leads to

Caption: Signaling pathway of this compound at the NK3 receptor on KNDy neurons.

Experimental Protocols

1. Sample Preparation

Two primary methods for plasma sample preparation have been validated for this compound analysis: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).[1]

1.1. Solid-Phase Extraction (SPE) Protocol

SPE is a robust method that provides excellent sample cleanup, minimizing matrix effects.

  • Materials:

    • Human plasma (lithium heparin anticoagulant)

    • This compound certified reference standard

    • Internal Standard (IS): e.g., ES246567 (a structural analog of this compound)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

    • SPE cartridges (e.g., Oasis HLB)

  • Procedure:

    • To 50 µL of human plasma, add 50 µL of internal standard working solution.

    • Vortex mix for 10 seconds.

    • Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma mixture onto the SPE cartridges.

    • Wash the cartridges with 1 mL of 5% methanol in water.

    • Elute this compound and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

1.2. Protein Precipitation (PPT) Protocol

PPT is a faster, simpler method suitable for high-throughput screening.

  • Materials:

    • Human plasma (lithium heparin anticoagulant)

    • This compound certified reference standard

    • Internal Standard (IS)

    • Acetonitrile (containing 0.1% formic acid)

  • Procedure:

    • To 50 µL of human plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex mix vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate to dryness and reconstitute as in the SPE protocol, or directly inject a portion of the supernatant.

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: Phenylhexyl or C18 column (e.g., Phenomenex Kinetex C18)[1][2]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol mixture with 0.1% formic acid[2]

    • Flow Rate: 0.4 - 0.6 mL/min

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then re-equilibrate.

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: 359.0 → 123.0 m/z

      • Internal Standard (ES246567): 406.0 → 123.0 m/z

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

fezolinetant_workflow cluster_workflow Quantification Workflow Sample Plasma Sample Collection (Lithium Heparin) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation Spike->Preparation SPE Solid-Phase Extraction (SPE) Preparation->SPE Method 1 PPT Protein Precipitation (PPT) Preparation->PPT Method 2 LC_MS LC-MS/MS Analysis SPE->LC_MS PPT->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantification & Reporting Data->Quant

Caption: Experimental workflow for this compound quantification in plasma.

Quantitative Data Summary

The LC-MS/MS method for this compound has been validated according to regulatory guidelines.[1] A summary of the key validation parameters is provided in the table below.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery Consistent and reproducible
Matrix Effect Minimal to none observed

Note: The specific values for precision, accuracy, and recovery can vary slightly between different validated methods and laboratories, but should fall within the generally accepted limits for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Both SPE and PPT sample preparation methods have proven to be effective, offering flexibility based on the required throughput and desired level of sample cleanup. This method is well-suited for supporting clinical trials and pharmacokinetic studies of this compound.

References

Application Notes and Protocols for Evaluating Fezolinetant's Impact on Sleep Quality in Menopausal Women

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3] VMS, including hot flashes and night sweats, are a primary cause of sleep disturbance in menopausal women.[4][5] this compound addresses the underlying pathophysiology of VMS by blocking the binding of neurokinin B (NKB) to NK3 receptors in the hypothalamus, a key region for thermoregulation.[1][2][6] This mechanism of action not only alleviates VMS but has also been shown to improve sleep quality.[1][3][7] These application notes provide detailed protocols for evaluating the impact of this compound on sleep quality in menopausal women, based on methodologies employed in pivotal clinical trials.

Signaling Pathway of this compound in Modulating Thermoregulation

The following diagram illustrates the proposed mechanism of action of this compound in the hypothalamus. In menopausal women, declining estrogen levels lead to an overactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons. This results in increased NKB signaling, which disrupts the thermoregulatory center and causes VMS. This compound acts as an NK3 receptor antagonist, blocking the action of NKB and restoring normal thermoregulation.

Fezolinetant_Mechanism_of_Action cluster_0 Hypothalamus (Thermoregulatory Center) cluster_1 Menopause KNDy_Neuron KNDy Neuron NKB Increased Neurokinin B (NKB) Signaling KNDy_Neuron->NKB Stimulates Thermoregulation Thermoregulatory Set-Point VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Thermoregulation->VMS Leads to Estrogen Decreased Estrogen Estrogen->KNDy_Neuron Reduced Inhibition NK3R NK3 Receptor NKB->NK3R Binds to NK3R->Thermoregulation Disrupts Sleep_Disturbance Sleep Disturbance VMS->Sleep_Disturbance Causes This compound This compound This compound->NK3R Blocks

Caption: this compound's mechanism of action in the hypothalamus.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials evaluating the effect of this compound on sleep quality.

Table 1: Patient-Reported Sleep Outcomes from Pooled SKYLIGHT 1 & 2 Trials (12 Weeks) [8]

Outcome MeasurePlaceboThis compound 30 mgThis compound 45 mg
PROMIS SD SF 8b (LS Mean Difference from Placebo) --0.6 (95% CI: -1.7, 0.4)-1.5 (95% CI: -2.5, -0.5)
PROMIS SRI SF 8a (LS Mean Difference from Placebo) --1.1 (95% CI: -2.1, -0.1)-1.3 (95% CI: -2.3, -0.3)
PGI-C SD (% "Much/Moderately Better") 33.6%40.1%51.0%
PGI-S SD (% "Severe/Moderate Problems") 44.0%41.1%36.6%

PROMIS SD SF 8b: Patient-Reported Outcomes Measurement Information System Sleep Disturbance – Short Form 8b; PROMIS SRI SF 8a: Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment – Short Form 8a; PGI-C SD: Patient Global Impression of Change in Sleep Disturbance; PGI-S SD: Patient Global Impression of Severity in Sleep Disturbance; LS: Least Squares; CI: Confidence Interval.

Table 2: Patient-Reported Sleep Outcomes from the DAYLIGHT Study (24 Weeks) [9]

Outcome MeasurePlaceboThis compound 45 mg
PROMIS SD SF 8b Total Score (LS Mean Difference from Placebo) --2.5 (95% CI: -3.9, -1.1; p < 0.001)
PGI-C SD (% Reporting Positive Changes) Statistically significant improvement vs. placebo (p < 0.001)
PGI-S SD (% Reporting Positive Changes) Statistically significant improvement vs. placebo (p = 0.042)

Table 3: Objective Sleep Outcomes from the OPTION-VMS Study (12 Weeks) [10][11]

Outcome Measure (Actigraphy)This compound
Wakefulness After Sleep Onset (WASO) Statistically significant reduction at weeks 4, 8, and 12
Sleep Efficiency Statistically significant improvement at weeks 4 and 12

Experimental Protocols

Protocol 1: Assessment of Subjective Sleep Quality using Patient-Reported Outcome (PRO) Measures

This protocol outlines the use of standardized questionnaires to assess a participant's perception of their sleep quality.

1.1. Objective: To subjectively evaluate the impact of this compound on sleep disturbance and sleep-related impairment in menopausal women with VMS.

1.2. Materials:

  • Patient-Reported Outcomes Measurement Information System Sleep Disturbance – Short Form 8b (PROMIS SD SF 8b) questionnaire.[4]

  • Patient-Reported Outcomes Measurement Information System Sleep-Related Impairment – Short Form 8a (PROMIS SRI SF 8a) questionnaire.[4]

  • Patient Global Impression of Change in Sleep Disturbance (PGI-C SD) scale.[4]

  • Patient Global Impression of Severity in Sleep Disturbance (PGI-S SD) scale.[4]

1.3. Procedure:

  • Baseline Assessment: Administer the PROMIS SD SF 8b and PGI-S SD questionnaires to participants at the beginning of the study (before the first dose of this compound or placebo). The PGI-C SD is not administered at baseline.[8]

  • Follow-up Assessments: Administer all four questionnaires (PROMIS SD SF 8b, PROMIS SRI SF 8a, PGI-C SD, and PGI-S SD) at specified follow-up time points (e.g., Week 4, Week 12, and Week 24).[4][6][8]

  • Questionnaire Administration:

    • Provide a quiet and private environment for participants to complete the questionnaires.

    • Ensure participants understand the instructions for each questionnaire. The PROMIS questionnaires assess sleep over the previous seven days.[4]

    • The PGI-C SD assesses the change in sleep disturbance compared to the start of the study, while the PGI-S SD assesses the current severity of sleep problems.[4]

  • Data Collection: Collect the completed questionnaires and score them according to their respective scoring manuals.

1.4. Data Analysis:

  • Calculate the total scores for the PROMIS SD SF 8b and PROMIS SRI SF 8a.

  • Analyze the change from baseline in the mean scores for each treatment group (this compound vs. placebo) using appropriate statistical methods (e.g., analysis of covariance - ANCOVA).

  • For the PGI-C SD and PGI-S SD, analyze the proportion of participants in each response category for each treatment group and compare using methods such as logistic regression.

Subjective_Sleep_Assessment_Workflow Start Study Start Baseline Baseline Assessment (PROMIS SD SF 8b, PGI-S SD) Start->Baseline Randomization Randomization (this compound or Placebo) Baseline->Randomization FollowUp Follow-up Assessments (Weeks 4, 12, 24) (All PROs) Randomization->FollowUp Data_Analysis Data Analysis (Compare treatment groups) FollowUp->Data_Analysis End Study End Data_Analysis->End

Caption: Workflow for subjective sleep quality assessment.

Protocol 2: Assessment of Objective Sleep Parameters using Actigraphy

This protocol details the use of actigraphy to objectively measure sleep-wake patterns.

2.1. Objective: To objectively measure the effects of this compound on sleep parameters such as Wake After Sleep Onset (WASO) and sleep efficiency.[10][11]

2.2. Materials:

  • Actigraphy device (e.g., ActiGraph LEAP)[11]

  • Sleep diary

  • Software for actigraphy data analysis

2.3. Procedure:

  • Device Initialization and Participant Instruction:

    • Initialize the actigraphy device according to the manufacturer's instructions.

    • Instruct the participant to wear the device on their non-dominant wrist continuously for the specified monitoring period (e.g., 7 consecutive days at baseline and at each follow-up).

    • Provide the participant with a sleep diary and instruct them to record their bedtime, wake-up time, and any periods of device removal.[12]

  • Data Collection:

    • The actigraph will continuously record activity data.

    • At the end of the monitoring period, collect the device and the completed sleep diary from the participant.

  • Data Download and Processing:

    • Download the raw activity data from the actigraph to a computer.

    • Use the accompanying software to process the data. The software's algorithm will score each epoch (typically 30 or 60 seconds) as sleep or wake based on the activity level.[12]

    • Use the sleep diary to help define the in-bed and out-of-bed times for data analysis.[12]

2.4. Data Analysis:

  • Calculate the following sleep parameters for each night of recording:

    • Wake After Sleep Onset (WASO): The total time spent awake after sleep has initially begun.

    • Sleep Efficiency: The percentage of time in bed that is spent asleep.

    • Total Sleep Time (TST): The total duration of sleep.

    • Sleep Latency: The time it takes to fall asleep.

  • Average the parameters across the nights of each monitoring period.

  • Compare the changes in these parameters from baseline between the this compound and placebo groups using appropriate statistical tests.

Objective_Sleep_Assessment_Workflow Start Monitoring Period Start Device_Setup Device Initialization & Participant Instruction Start->Device_Setup Data_Collection Continuous Actigraphy Recording & Sleep Diary Completion Device_Setup->Data_Collection Data_Download Data Download & Processing Data_Collection->Data_Download Data_Analysis Calculation of Sleep Parameters (WASO, Sleep Efficiency, etc.) Data_Download->Data_Analysis End Monitoring Period End Data_Analysis->End

Caption: Workflow for objective sleep quality assessment.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the impact of this compound on both subjective and objective measures of sleep quality in menopausal women. The use of validated patient-reported outcome measures and objective actigraphy allows for a thorough assessment of treatment efficacy. The provided quantitative data from key clinical trials demonstrate this compound's beneficial effects on sleep disturbance and impairment associated with VMS. These methodologies can be adapted and implemented in future research to further elucidate the role of this compound in improving the overall well-being of menopausal women.

References

Application Notes and Protocols for Long-Term Safety and Tolerability Studies of Fezolinetant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fezolinetant is a first-in-class, non-hormonal, selective neurokinin-3 (NK3) receptor antagonist indicated for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2] As a novel therapeutic agent, establishing a comprehensive long-term safety and tolerability profile is paramount. These application notes provide a framework for designing and conducting long-term (52-week) studies to evaluate the safety and tolerability of this compound in menopausal women with VMS. The protocols outlined below are based on the design of pivotal Phase 3 trials such as SKYLIGHT 4 and MOONLIGHT 3.[3][4]

1. Study Design and Objectives

A 52-week, randomized, double-blind, placebo-controlled, parallel-group, multicenter study is the gold standard for assessing the long-term safety and tolerability of this compound.[3]

Primary Objectives:

  • To evaluate the long-term safety and tolerability of this compound compared to placebo.

  • To assess the effect of this compound on endometrial health over 52 weeks.

Secondary Objectives:

  • To characterize the incidence of treatment-emergent adverse events (TEAEs).

  • To evaluate changes in bone mineral density (BMD).

  • To monitor liver function throughout the study.

  • To assess the impact on quality of life.

2. Patient Population

The study population should consist of generally healthy postmenopausal women seeking treatment for VMS.

Inclusion Criteria:

  • Age 40 to 65 years.[5]

  • Postmenopausal status.

  • Experiencing moderate to severe VMS.

  • Body mass index (BMI) between 18 and 38 kg/m ².[5]

Exclusion Criteria:

  • History of endometrial hyperplasia or malignancy.

  • Undiagnosed abnormal uterine bleeding.

  • Severe hepatic or renal impairment.

  • Use of hormone replacement therapy or other medications that could affect VMS.

3. Treatment and Dosing

Participants should be randomized in a 1:1:1 ratio to receive one of the following treatments orally, once daily for 52 weeks:[3]

  • This compound 30 mg

  • This compound 45 mg

  • Matching placebo

4. Study Visits and Assessments

A comprehensive schedule of visits and assessments is crucial for monitoring safety and tolerability.

VisitTimingKey Assessments
ScreeningUp to 35 days prior to randomizationInformed consent, medical history, physical examination, vital signs, ECG, clinical laboratory tests (including liver function tests), urinalysis, Pap test, mammogram, transvaginal ultrasound, endometrial biopsy (for participants with a uterus).[6]
Baseline (Day 1)Randomization and first dose of study drugReview of inclusion/exclusion criteria, vital signs, concomitant medications.
Weeks 2, 4, and every 4 weeks thereafter until Week 52On-treatmentVital signs, assessment of adverse events, concomitant medications, dispensing of study drug.
Week 52 (End of Treatment)Final dose of study drugPhysical examination, vital signs, ECG, clinical laboratory tests, transvaginal ultrasound, endometrial biopsy, bone mineral density scan.
Week 55 (Follow-up)3 weeks after last doseFinal safety assessments, adverse event follow-up.[7]

Experimental Protocols

Protocol 1: Liver Function Monitoring

Objective: To monitor for potential drug-induced liver injury.

Methodology:

  • Baseline Assessment: Prior to the first dose of this compound, perform liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[8] Treatment should not be initiated if ALT or AST levels are ≥2x the upper limit of normal (ULN) or if total bilirubin is ≥2x ULN.[8]

  • Routine Monitoring: Conduct LFTs monthly for the first three months of treatment.[8] Subsequent monitoring can be based on clinical judgment.[8]

  • Symptom-Triggered Testing: Perform LFTs if a patient develops symptoms suggestive of liver injury, such as fatigue, nausea, vomiting, jaundice, or right upper quadrant pain.

  • Action Thresholds:

    • Discontinue this compound if transaminase elevations are ≥3x ULN with a total bilirubin >2x ULN, or if transaminase elevations are >5x ULN.[8]

    • Continue to monitor LFTs until they return to normal.[8]

Protocol 2: Endometrial Safety Assessment

Objective: To evaluate the long-term effect of this compound on the endometrium.

Methodology:

Part A: Transvaginal Ultrasound (TVUS)

  • Procedure:

    • Perform a TVUS at screening and at the end of treatment (Week 52).

    • Measure the endometrial thickness in the sagittal plane.

  • Interpretation: An endometrial thickness of >4 mm in a postmenopausal woman is generally considered to warrant further investigation with an endometrial biopsy.

Part B: Endometrial Biopsy

  • Indications:

    • Perform an endometrial biopsy at screening for all participants with a uterus.[6]

    • Repeat the biopsy at the end of treatment (Week 52).

    • Perform an unscheduled biopsy if a participant develops abnormal uterine bleeding or has a TVUS showing an endometrial thickness >4 mm.

  • Equipment:

    • Speculum

    • Antiseptic solution

    • Tenaculum (if needed)

    • Uterine sound

    • Pipelle endometrial suction catheter

    • Formalin for specimen preservation

  • Procedure:

    • The patient is placed in the lithotomy position.

    • A speculum is inserted to visualize the cervix.

    • The cervix is cleansed with an antiseptic solution.

    • A tenaculum may be used to stabilize the cervix.

    • A uterine sound is gently passed to determine the depth of the uterine cavity.

    • The Pipelle catheter is inserted into the uterine cavity.

    • The inner plunger is withdrawn to create suction, and the catheter is moved in and out and rotated to collect endometrial tissue from all quadrants.

    • The catheter is removed, and the tissue is expelled into a formalin container.

  • Pathological Evaluation: The endometrial tissue is sent for histopathological examination to assess for hyperplasia or malignancy.

Protocol 3: Bone Mineral Density (BMD) Assessment

Objective: To evaluate the effect of long-term this compound treatment on bone health.

Methodology:

  • Procedure: Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and hip at baseline and at the end of treatment (Week 52).

  • Analysis: Compare the change in BMD from baseline to Week 52 between the this compound and placebo groups.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in a 52-Week Study

Adverse EventPlacebo (N=610) n (%)This compound 30 mg (N=611) n (%)This compound 45 mg (N=609) n (%)
Any TEAE 391 (64.1)415 (67.9)389 (63.9)
Headache45 (7.4)32 (5.2)39 (6.4)
COVID-19Consistent with placeboConsistent with placeboConsistent with placebo
Serious TEAEs <2%<2%<2%
TEAEs leading to discontinuation 26 (4.3)34 (5.6)28 (4.6)
Data adapted from the SKYLIGHT 4 trial.[6][9]

Table 2: Endometrial Safety Outcomes at 52 Weeks

OutcomePlacebo (N=186)This compound 30 mg (N=210)This compound 45 mg (N=203)
Endometrial Hyperplasia001 (0.5%)
Endometrial Malignancy01 (0.5%)0
Data adapted from the SKYLIGHT 4 trial.[9]

Table 3: Liver Function Test Elevations (>3x ULN)

Liver EnzymePlaceboThis compound 30 mgThis compound 45 mg
ALT and/or AST1.4%1.4%Not specified
Data from the MOONLIGHT 3 trial.[7] In the SKYLIGHT 4 trial, incidences of liver test elevations were low and similar across all groups.[3]

Visualizations

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus KNDy_Neuron KNDy Neuron NKB Neurokinin B (NKB) KNDy_Neuron->NKB Increased Release NK3R NK3 Receptor Thermoregulatory_Center Thermoregulatory Center NK3R->Thermoregulatory_Center Activates VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Triggers Estrogen Decreased Estrogen (Menopause) Estrogen->KNDy_Neuron Reduced Inhibition NKB->NK3R Binds to This compound This compound This compound->NK3R Blocks

Caption: this compound's mechanism of action in alleviating vasomotor symptoms.

Long_Term_Safety_Study_Workflow cluster_assessments Key Safety Assessments Screening Screening (up to 35 days) Randomization Randomization (1:1:1) Day 1 Screening->Randomization Endometrial_Safety Endometrial Biopsy & TVUS Screening->Endometrial_Safety BMD Bone Mineral Density Screening->BMD Treatment_Period 52-Week Treatment Period Randomization->Treatment_Period EOT End of Treatment (Week 52) Treatment_Period->EOT Adverse_Events Adverse Event Monitoring Treatment_Period->Adverse_Events LFTs Liver Function Tests Treatment_Period->LFTs Follow_Up Follow-Up (Week 55) EOT->Follow_Up EOT->Endometrial_Safety EOT->BMD

Caption: Workflow for a 52-week long-term safety and tolerability study of this compound.

References

Application Notes and Protocols for Utilizing Electronic Diaries in Fezolinetant VMS Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of electronic diaries (e-diaries) for the assessment of Vasomotor Symptoms (VMS) frequency and severity in clinical trials of fezolinetant, a neurokinin 3 (NK3) receptor antagonist. The protocols are based on methodologies employed in the pivotal SKYLIGHT series of clinical trials.

Introduction

This compound is an oral, nonhormonal selective NK3 receptor antagonist that has been investigated for the treatment of moderate to severe VMS associated with menopause.[1][2] Accurate and reliable assessment of VMS frequency and severity is paramount to evaluating the efficacy of such treatments. Electronic diaries offer a robust method for real-time data capture, minimizing recall bias and improving data quality compared to paper-based diaries.[3][4] The SKYLIGHT 1, 2, and 4 trials successfully utilized e-diaries to gather primary efficacy data on VMS.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from this compound clinical trials where electronic diaries were the primary tool for VMS data collection.

Table 1: Baseline Characteristics of Study Participants (Pooled Data from SKYLIGHT 1 & 2)

CharacteristicValue
Number of Participants1,022
Mean Age (years)~54
RaceWhite: ~73%, Black: ~25%, Asian: ~1%, Other: ~1%
Mean Baseline Moderate/Severe VMS per day9 to 11
Source:[2][8]

Table 2: Mean Change from Baseline in Moderate to Severe VMS Frequency

Treatment GroupWeek 4 Mean Reduction vs. PlaceboWeek 12 Mean Reduction vs. Placebo
This compound 30 mg-1.82 (P < .001)-1.86 (P < .001)
This compound 45 mg-2.55 (P < .001)-2.53 (P < .001)
Source: SKYLIGHT 2 Trial[9]

Table 3: Mean Change from Baseline in Moderate to Severe VMS Severity

Treatment GroupWeek 4 Mean Reduction vs. PlaceboWeek 12 Mean Reduction vs. Placebo
This compound 30 mg-0.15 (P < .05)-0.16 (P < .05)
This compound 45 mg-0.29 (P < .001)-0.29 (P < .001)
Source: SKYLIGHT 2 Trial[9]

Experimental Protocols

Protocol 1: Participant Training and e-Diary Deployment

Objective: To ensure participants are proficient in using the electronic diary for accurate and consistent VMS data entry.

Methodology:

  • Device Provision: At the screening visit, each participant is provided with a handheld electronic device (e.g., a smartphone) with the pre-installed VMS diary application.[10]

  • Training Session: A trained clinical site staff member conducts a one-on-one training session with each participant. The training covers:

    • Device operation (powering on/off, charging, navigating the application).

    • Understanding the definitions of VMS severity (see Table 4).[5][6]

    • The process for recording a VMS event in real-time or as close to the event as possible.

    • The requirement for daily recording, at least twice a day, throughout the screening, treatment, and follow-up periods.[8]

    • Troubleshooting common issues.

  • Practice Period: Participants are instructed to use the e-diary to record VMS frequency and severity daily for a minimum of 7 consecutive days during the screening period to establish a baseline.[11]

  • Eligibility Confirmation: The e-diary data from the screening period is reviewed by study site staff to confirm the participant meets the eligibility criteria, such as a minimum average of seven moderate to severe hot flashes per day.[5][10][12]

Table 4: FDA Definitions for VMS Severity Provided in the e-Diary

SeverityDefinition
Mild Sensation of heat without sweating.
Moderate Sensation of heat with sweating, able to continue activity.
Severe Sensation of heat with sweating, causing cessation of activity.
Source:[5][6][13]
Protocol 2: Daily VMS Data Collection Using the Electronic Diary

Objective: To capture real-time, patient-reported VMS frequency and severity data throughout the clinical trial.

Methodology:

  • Daily Recording: Participants are required to record each VMS event as it occurs, or at a minimum, to review and confirm their VMS episodes at least twice daily.[8]

  • Data Entry for Each VMS Event: For each VMS event, the participant records:

    • The occurrence of the event.

    • The severity of the event, based on the provided definitions (Mild, Moderate, or Severe).

  • Data Transmission: The e-diary application automatically timestamps each entry and transmits the data securely to a central server.

  • Compliance Monitoring: Study staff can remotely monitor participant compliance with daily diary entries and can send reminders to the participant's device if entries are missed. Per trial protocols, participants with less than 80% compliance over a certain period may be considered for withdrawal.[1]

Protocol 3: Data Management and Analysis

Objective: To ensure the integrity of the collected e-diary data and to analyze it for efficacy endpoints.

Methodology:

  • Data Verification: At each study visit, clinical site staff review the e-diary data with the participant to verify its accuracy and completeness.[1]

  • Data Extraction and Cleaning: Data from the central server is extracted for analysis. Data cleaning procedures are applied to handle any inconsistencies or missing data.

  • Endpoint Calculation:

    • VMS Frequency: The primary efficacy endpoint is the mean change in the frequency of moderate to severe VMS from baseline to specified time points (e.g., Week 4 and Week 12).[11][14] The baseline VMS frequency is calculated by averaging the daily counts of moderate and severe VMS events over a 10-day period before randomization.[14]

    • VMS Severity: The mean change in the severity of VMS is also a primary endpoint, calculated from the severity ratings provided by the participant for each VMS event.[11][14]

  • Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to compare the change from baseline in VMS frequency and severity between the this compound and placebo groups.[11]

Visualizations

Signaling Pathway of this compound

Fezolinetant_Pathway cluster_hypothalamus Hypothalamic Thermoregulatory Center cluster_intervention Therapeutic Intervention KNDy KNDy Neurons NKB Neurokinin B (NKB) KNDy->NKB Releases Thermoregulation Altered Thermoregulation KNDy->Thermoregulation Leads to NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy Activates VMS Vasomotor Symptoms (Hot Flashes) Thermoregulation->VMS This compound This compound This compound->NK3R Blocks

Caption: this compound blocks Neurokinin B from binding to the NK3 receptor.

Experimental Workflow for e-Diary VMS Assessment

eDiary_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Data Analysis Phase ScreeningVisit Screening Visit eDiaryProvision Provide e-Diary & Train ScreeningVisit->eDiaryProvision BaselineData 7-Day Baseline VMS Recording eDiaryProvision->BaselineData Eligibility Confirm Eligibility BaselineData->Eligibility Randomization Randomization Eligibility->Randomization DailyRecording Daily VMS Recording (Frequency & Severity) Randomization->DailyRecording SiteVisits Scheduled Site Visits DailyRecording->SiteVisits DataReview Data Review & Verification SiteVisits->DataReview DataExtraction Extract Data from Central Server SiteVisits->DataExtraction DataReview->DailyRecording Continuous Cycle Analysis Statistical Analysis of Endpoints DataExtraction->Analysis Results Efficacy Results Analysis->Results

References

Visualizing Neurokinin 3 Receptor Expression in the Brain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunohistochemical (IHC) visualization of the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor integral to various physiological processes. The protocols outlined below are intended to serve as a detailed resource for the consistent and reliable detection of NK3R in brain tissue samples, aiding in neuroscience, pharmacology, and drug development research.

The NK3R, part of the tachykinin receptor family, is primarily activated by its endogenous ligand, Neurokinin B (NKB).[1] This receptor is implicated in a wide range of functions, including the regulation of reproductive hormone secretion, temperature control, and stress responses.[2] Its localization within the brain is crucial for understanding its role in both normal physiology and in pathological conditions such as polycystic ovary syndrome (PCOS), endometriosis, and neuropsychiatric disorders.[2][3]

Quantitative Data Summary: NK3R Expression in the Brain

Quantitative analysis of NK3R expression can be achieved through various methods, including immunohistochemistry coupled with image analysis, autoradiography, and mRNA expression analysis. The following tables summarize the relative expression levels of NK3R in different brain regions across species, compiled from immunohistochemical and gene expression data.

Table 1: Relative Expression of NK3R Protein in Rat Brain Regions

Brain RegionRelative Expression LevelMethod
Hypothalamus
Paraventricular NucleusHighImmunohistochemistry
Perifornical NucleusHighImmunohistochemistry
Supraoptic NucleusHighImmunohistochemistry
Arcuate NucleusModerate to HighImmunohistochemistry
Medial Preoptic AreaModerateWestern Blot
Amygdala
Basolateral Amygdaloid NucleusHighImmunohistochemistry
Cortex
Cortical Layers IV-VHighImmunohistochemistry
Other Regions
Zona IncertaHighImmunohistochemistry
Entopeduncular NucleusHighImmunohistochemistry
Interpeduncular NucleusHighImmunohistochemistry
Caudate/PutamenModerateWestern Blot
Lateral SeptumModerateWestern Blot
Substantia NigraModerateWestern Blot
Ventral Tegmental AreaModerateWestern Blot

Data compiled from Mileusnic et al. (1999) and Sladek et al. (2011).[1][2]

Table 2: Relative Expression of TACR3 (NK3R) mRNA in the Adult Mouse Brain

Brain RegionExpression Energy
Hypothalamus
Anterodorsal preoptic nucleus2.14
Medial preoptic area1.89
Arcuate hypothalamic nucleus1.76
Paraventricular nucleus of the hypothalamus1.34
Amygdala
Medial amygdalar nucleus2.01
Basolateral amygdalar nucleus1.23
Cortical Subplate 1.39
Thalamus
Anteroventral nucleus of thalamus1.38
Midbrain
Ventral tegmental area1.25
Substantia nigra, compact part1.19

Data sourced from the Allen Brain Atlas (Mouse Brain). Expression Energy is a numerical value representing the relative expression level.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK3R signaling cascade and a typical experimental workflow for immunohistochemical staining.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitation, Gene Expression) PKC->Cellular_Response Phosphorylates Targets

NK3R Gq-coupled signaling cascade.

IHC_Workflow start Start: Brain Tissue Sample tissue_prep Tissue Preparation (Fixation & Sectioning) start->tissue_prep antigen_retrieval Antigen Retrieval (Heat-Induced or Proteolytic) tissue_prep->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-NK3R) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) primary_ab->secondary_ab detection Detection (Chromogen development or Fluorescence) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain mounting Dehydration, Clearing & Mounting counterstain->mounting imaging Microscopy & Image Analysis mounting->imaging end_node End: NK3R Visualization & Quantification imaging->end_node

General Immunohistochemistry Workflow.

Experimental Protocols

The following are detailed protocols for chromogenic and fluorescent immunohistochemistry for NK3R in brain tissue.

Protocol 1: Chromogenic Immunohistochemistry (DAB Staining) on Free-Floating Brain Sections

1. Tissue Preparation: a. Perfuse the animal with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS. b. Post-fix the brain in 4% PFA overnight at 4°C. c. Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks. d. Freeze the brain and cut 30-40 µm sections on a cryostat or freezing microtome. e. Collect sections in a cryoprotectant solution and store them at -20°C until use.

2. Staining Procedure: a. Washing: Place free-floating sections in a 24-well plate and wash with PBS (3 changes for 10 minutes each) on a shaker. b. Blocking Endogenous Peroxidase: Incubate sections in 0.3-3% hydrogen peroxide in PBS for 15-30 minutes at room temperature.[1] Wash with PBS (3 changes for 10 minutes each). c. Antigen Retrieval (Optional but Recommended): For some antibodies, heat-induced epitope retrieval may enhance the signal. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80-90°C for 20-30 minutes. Allow to cool to room temperature. d. Blocking Non-Specific Binding: Incubate sections in a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature on a shaker.[1] e. Primary Antibody Incubation: Incubate sections in the primary anti-NK3R antibody solution (diluted in wash buffer with 1-2% normal serum) for 24-72 hours at 4°C on a shaker.[1] The optimal antibody concentration should be determined empirically. f. Secondary Antibody Incubation: Wash sections with wash buffer (3 changes for 10 minutes each). Incubate sections in a biotinylated secondary antibody solution (e.g., biotinylated goat anti-rabbit IgG) for 1-2 hours at room temperature.[1] g. Detection: Wash sections with wash buffer (3 changes for 10 minutes each). Incubate in an avidin-biotin complex (ABC) reagent for 1-2 hours at room temperature.[1] Wash sections with PBS (3 changes for 10 minutes each). Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate solution until the desired brown color develops.[1] h. Mounting: Wash sections with PBS. Mount sections onto gelatin-coated slides. Allow to air dry. i. Dehydration, Clearing, and Coverslipping: Dehydrate the sections through a graded series of ethanol (e.g., 50%, 70%, 95%, 100%). Clear in xylene and coverslip with a permanent mounting medium.

Protocol 2: Fluorescent Immunohistochemistry on Slide-Mounted Brain Sections

1. Tissue Preparation: a. Prepare tissue sections as described in Protocol 1 (steps 1a-1d). b. Mount the sections directly onto positively charged slides and allow them to air dry. Slides can be stored at -80°C.

2. Staining Procedure: a. Rehydration and Antigen Retrieval: Bring slides to room temperature. Rehydrate in PBS for 10 minutes. Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 10-20 minutes).[1] Allow slides to cool to room temperature in the buffer. b. Washing: Rinse slides with wash buffer (e.g., PBS with 0.1% Tween-20) (3 changes for 5 minutes each). c. Blocking Non-Specific Binding: Incubate sections with a blocking buffer (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature in a humidified chamber. d. Primary Antibody Incubation: Gently blot the blocking buffer from the slides and incubate with the primary anti-NK3R antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Secondary Antibody Incubation: Wash slides with wash buffer (3 changes for 5 minutes each). Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark. f. Counterstaining (Optional): Wash slides with wash buffer (3 changes for 5 minutes each). Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes. g. Mounting: Rinse slides with PBS. Coverslip with an anti-fade mounting medium. h. Imaging: Store slides in the dark at 4°C until imaging with a fluorescence or confocal microscope.

Troubleshooting Common IHC Issues

Table 3: Common Problems and Solutions in NK3R Immunohistochemistry

ProblemPossible CauseSuggested Solution
No or Weak Staining Inadequate antigen retrievalOptimize antigen retrieval method (time, temperature, pH).
Primary antibody concentration too lowIncrease antibody concentration or incubation time.
Inactive primary or secondary antibodyUse a fresh antibody aliquot; ensure proper storage.
High Background Staining Non-specific antibody bindingIncrease blocking time or use a different blocking agent (e.g., serum from the secondary antibody host species).
Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration.
Endogenous peroxidase activity (for chromogenic IHC)Ensure complete quenching with hydrogen peroxide.[1]
Non-specific Staining Cross-reactivity of the primary antibodyUse a more specific antibody; perform pre-adsorption controls.[1]
Diffusion of the antigenEnsure prompt and adequate tissue fixation.[1]

For further troubleshooting, consulting general immunohistochemistry guides and the specific datasheets of the antibodies and reagents is recommended.[1]

References

Application Notes and Protocols for Patient Recruitment in Fezolinetant Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Fezolinetant is a first-in-class, non-hormonal selective neurokinin-3 (NK3) receptor antagonist developed for the treatment of moderate to severe vasomotor symptoms (VMS), such as hot flashes and night sweats, associated with menopause.[1][2] The success of clinical trials for this compound and similar therapies hinges on the effective recruitment and retention of a specific patient population: peri- and post-menopausal women experiencing frequent and bothersome VMS. This document provides detailed application notes on best practices and standardized protocols for patient recruitment in this compound clinical trials, designed for researchers, scientists, and drug development professionals.

Application Notes: Best Practices for Patient Recruitment

Effective patient recruitment for menopause-related studies requires a patient-centric, multi-pronged approach that addresses the unique challenges and sensitivities of this demographic.

1. Patient-Centric and Empathetic Communication Many women are hesitant to discuss menopause due to embarrassment about symptoms, a lack of awareness, or fear of aging.[3][4] Recruitment strategies must be built on empathy and trust.

  • Empathetic Messaging: Actively listen to patients' concerns and acknowledge their experiences to build trust and break down enrollment barriers.[5]

  • Educational Focus: Develop materials that demystify the clinical research process and educate potential participants about VMS and the trial's purpose.[5]

  • Sensitive Language: Avoid potentially stigmatizing terms in advertising. For instance, a study found that a recruitment campaign failed when advertised as a "menopause study" but succeeded when themed "Women have hearts, too!".[6]

2. Multi-Channel Recruitment Strategies A combination of outreach methods is necessary to reach a broad and diverse population of eligible participants.

  • Healthcare Provider Engagement: Physicians and other healthcare professionals are a primary and trusted source for patient referrals.[7][8] Establishing strong relationships with local clinics, gynecologists, and primary care physicians is critical.

  • Digital Outreach: Utilize digital platforms for targeted outreach.[7] Studies have shown that social media platforms like Facebook can be a successful and cost-effective recruitment tool for postmenopausal women.[9]

  • Direct Mailings: Direct-targeted mailings, such as letters from healthcare providers and postcards, have proven to be highly effective in recruiting this demographic.[9]

  • Community Engagement: Partner with local organizations, patient advocacy groups, and community leaders to raise awareness and build trust within underrepresented communities.[5]

3. Streamlined and Accessible Trial Design The logistical burden on participants can be a significant barrier.

  • Decentralized Elements: Incorporate remote and digital tools where possible to reduce the need for frequent site visits.[7]

  • Clear Communication of Requirements: Be transparent about the time commitment, procedures, and travel requirements from the outset to manage expectations and improve retention.[6]

  • Financial Reimbursement: Offer compensation for time and reimbursement for travel expenses to mitigate financial barriers to participation.[10]

4. Ensuring Diversity and Representation Clinical trials must enroll a population that is representative of all individuals affected by VMS.

  • Culturally Sensitive Outreach: Develop recruitment materials and strategies that are tailored to diverse populations.[7]

  • Targeted Strategies: Research indicates that certain methods may be more effective for specific demographics; for example, direct mailing has been particularly successful in recruiting African-American women for some trials.[9]

Data Presentation: Eligibility Criteria and Trial Scope

Quantitative data from this compound's pivotal SKYLIGHT trials provide a clear framework for participant eligibility.

Table 1: Key Inclusion Criteria for this compound Clinical Trials

Criteria Specification Source
Age 40 to 65 years [11][12]
Menopausal Status Confirmed menopausal status via one of the following: • Spontaneous amenorrhea for ≥12 consecutive months. • Spontaneous amenorrhea for ≥6 months with FSH > 40 IU/L. • History of bilateral oophorectomy ≥6 weeks prior to screening. [11][13]
VMS Frequency Minimum average of 7 moderate to severe VMS episodes per day. [11][13]
Health Status In good general health as determined by medical history and physical examination. [13]

| Screening Data | VMS frequency and severity recorded in an electronic diary during the screening period. |[14] |

Table 2: Key Exclusion Criteria for this compound Clinical Trials

Criteria Specification Source
Prohibited Medications • Concomitant use of moderate or strong CYP1A2 inhibitors (e.g., cimetidine, fluvoxamine). • Use of hormone replacement therapy (HRT), hormonal contraceptives, or other treatments for VMS. [15][16][17]
Liver Function Baseline AST, ALT, or total bilirubin ≥2 times the upper limit of normal. Known cirrhosis. [15][16]
Renal Function Severe renal impairment (e.g., eGFR < 30 ml/min/1.73m²). [15][16]
Medical History • History of a malignant tumor within the last 5 years (exception for non-metastatic basal cell carcinoma). • History of seizures or other convulsive disorders unless well-controlled. [13][17]
Gynecological Findings Endometrial thickness > 8 mm on screening transvaginal ultrasound or other clinically significant findings. [13]

| Substance Use | Known documented substance abuse or alcohol addiction within 6 months of screening. |[13][17] |

Table 3: Illustrative Recruitment Scope from this compound Phase 3 Trials

Trial Program Number of Participants Enrolled Number of Sites Geographic Regions Source
SKYLIGHT 1 & 2 Over 1,020 women Over 180 sites USA, Canada, Europe [18]
SKYLIGHT 4 Over 1,800 women Over 180 sites USA, Canada, Europe [18]

| SKYLIGHT 1 (Alone) | 2,205 women screened; 527 randomized | 97 facilities | USA, Canada, Czech Republic, Hungary, Poland, Spain, UK |[12] |

Experimental Protocols: Patient Screening and Enrollment

A structured workflow is essential to efficiently identify and enroll eligible participants while ensuring patient safety and data integrity.

Protocol 1: Initial Pre-Screening and Outreach

  • Initiation: Potential participants express interest through an online portal, phone call, or clinic referral.

  • Pre-Screening Questionnaire: Conduct a preliminary eligibility check using a standardized questionnaire covering age, menopausal status, self-reported VMS frequency, and key exclusion criteria (e.g., use of prohibited medications).

  • Scheduling: If pre-screening is successful, schedule an in-person screening visit at the clinical site.

Protocol 2: Screening Visit and Informed Consent

  • Informed Consent: The Principal Investigator or qualified designee thoroughly explains all aspects of the study, including procedures, potential risks, and benefits. The participant must provide written informed consent before any study-specific procedures are performed.

  • Medical History and Physical Examination: Collect a comprehensive medical history and perform a general physical examination.

  • VMS Diary Training: Provide the participant with an electronic diary and detailed instructions on how to record the frequency and severity of VMS episodes daily. VMS severity is typically defined as:

    • Moderate: Sensation of heat with sweating, but able to continue activity.[13]

    • Severe: Sensation of intense heat with sweating, causing cessation of activity.[11]

Protocol 3: Baseline VMS Data Collection

  • Run-in Period: The participant records VMS data for a specified period (e.g., the last 10 days prior to randomization) to establish a baseline.[13]

  • Eligibility Confirmation: The site reviews the diary data to confirm the participant meets the required minimum average of ≥7 moderate to severe VMS episodes per day.

Protocol 4: Clinical and Laboratory Assessments

  • Blood and Urine Collection: Collect samples for baseline laboratory tests.

  • Required Laboratory Panels:

    • Hepatic Function Panel: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total/direct bilirubin.[15]

    • Renal Function Panel: Serum creatinine and calculated estimated glomerular filtration rate (eGFR).[15][16]

    • Hormone Levels: Follicle-stimulating hormone (FSH) for participants whose menopausal status requires biochemical confirmation.[13]

    • Serology: Hepatitis B, Hepatitis C, and HIV screens.[13]

  • Gynecological Assessments:

    • Transvaginal Ultrasound (TVU): To measure endometrial thickness.[13]

    • Mammogram: A recent mammogram (e.g., within the last 12 months) is typically required.[17]

Protocol 5: Final Eligibility Review and Randomization

  • Data Compilation: The study coordinator compiles all data from the screening process.

  • Investigator Review: The Principal Investigator conducts a final review of all data against the full inclusion and exclusion criteria.

  • Randomization: If all criteria are met, the participant is randomized into a treatment arm of the study and the investigational product is dispensed.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

During menopause, declining estrogen levels disrupt the balance of neuronal activity in the hypothalamus.[19] This leads to hypertrophy and over-activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[20] The increased signaling of neurokinin B (NKB) on its NK3 receptor is a key trigger for VMS.[19][21] this compound is an NK3 receptor antagonist that blocks NKB binding, thereby helping to restore thermoregulatory balance.[1][20][22]

Fezolinetant_MOA This compound Mechanism of Action in VMS cluster_0 Normal State (Homeostasis) cluster_1 Menopause (VMS Pathophysiology) cluster_2 This compound Intervention Estrogen Estrogen KNDy_H KNDy Neurons Estrogen->KNDy_H Inhibits Thermo_H Thermoregulatory Center (Hypothalamus) KNDy_H->Thermo_H Modulates NKB_H Neurokinin B (NKB) NKB_H->KNDy_H Stimulates LowEstrogen Low Estrogen KNDy_M Hypertrophied KNDy Neurons LowEstrogen->KNDy_M Reduced Inhibition Thermo_M Dysregulated Thermoregulatory Center KNDy_M->Thermo_M Disrupts HighNKB Unopposed NKB Signaling HighNKB->KNDy_M Over-stimulates VMS Vasomotor Symptoms (Hot Flashes) Thermo_M->VMS This compound This compound (NK3R Antagonist) NK3R NK3 Receptor on KNDy Neuron This compound->NK3R Blocks KNDy_F Modulated KNDy Neurons Thermo_F Restored Thermoregulation KNDy_F->Thermo_F Restores Balance HighNKB_F NKB HighNKB_F->NK3R Binding Inhibited

Caption: Signaling pathway of vasomotor symptoms (VMS) and this compound's mechanism of action.

Patient Recruitment and Screening Workflow

The following diagram illustrates the logical flow of a patient from initial contact through to randomization in a typical this compound clinical trial.

Recruitment_Workflow Patient Recruitment & Screening Workflow cluster_assess cluster_review Outreach Step 1: Patient Outreach (Clinics, Digital Ads, Mailings) PreScreen Step 2: Initial Pre-Screening (Phone / Online) Outreach->PreScreen Eligible1 Meets Basic Criteria? PreScreen->Eligible1 ScreenVisit Step 3: In-Person Screening Visit InformedConsent Informed Consent Signed ScreenVisit->InformedConsent Diary Step 4: Baseline VMS Diary (e.g., 10-day run-in) InformedConsent->Diary Eligible2 Meets VMS Frequency Criteria? Diary->Eligible2 Assessments Step 5: Clinical Assessments Labs Labs (Liver, Renal, etc.) Assessments->Labs Imaging Imaging (TVU, Mammogram) Assessments->Imaging Review Step 6: Final Eligibility Review Eligible3 All Criteria Met? Review->Eligible3 Randomization Step 7: Randomization Success Enrolled in Study Randomization->Success Eligible1->ScreenVisit Yes Fail1 Screen Fail Eligible1->Fail1 No Eligible2->Assessments Yes Fail2 Screen Fail Eligible2->Fail2 No Eligible3->Randomization Yes Fail3 Screen Fail Eligible3->Fail3 No cluster_assess cluster_assess

Caption: A typical workflow for screening and enrolling patients in a this compound clinical trial.

References

Statistical Analysis of Fezolinetant's Efficacy in Phase 3 Trials: A Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed overview of the statistical analysis plans for the pivotal Phase 3 efficacy studies of fezolinetant, a neurokinin 3 (NK3) receptor antagonist for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. The information presented here is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in the SKYLIGHT 1, SKYLIGHT 2, and SKYLIGHT 4 clinical trials.

This compound works by blocking the binding of neurokinin B (NKB) on the kisspeptin/neurokinin B/dynorphin (KNDy) neuron, which helps to restore the balance in the brain's temperature control center, the hypothalamus, thereby reducing the frequency and intensity of hot flashes and night sweats.[1][2] The robust design and rigorous statistical analysis of the Phase 3 program were crucial in establishing the efficacy and safety profile of this novel non-hormonal treatment.

Key Efficacy Endpoints and Assessment Protocols

The primary objective of the SKYLIGHT 1 and SKYLIGHT 2 studies was to evaluate the efficacy of this compound compared to placebo in reducing the frequency and severity of moderate to severe VMS.[3][4] The SKYLIGHT 4 study focused on the long-term safety of this compound, with a particular emphasis on endometrial health.[4][5][6]

Data Collection: Patient-Reported Outcomes

A cornerstone of the data collection strategy was the use of an electronic diary for patients to record their VMS episodes daily.[3][4] Participants were provided with a reference guide to classify the severity of their symptoms:

  • Mild: Sensation of heat without sweating.[3]

  • Moderate: Sensation of heat with sweating, but able to continue activity.[3]

  • Severe: Sensation of heat with sweating, causing cessation of activity.[4]

In addition to the VMS diary, the studies utilized validated patient-reported outcome (PRO) instruments to assess the impact of treatment on quality of life and sleep disturbance:

  • Menopause-Specific Quality of Life (MENQOL) questionnaire: A 29-item instrument assessing four domains: vasomotor, psychosocial, physical, and sexual.[7]

  • Patient-Reported Outcome Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b (PROMIS SD-SF-8b): This tool evaluates difficulties with falling asleep, staying asleep, and overall sleep quality.[8]

Statistical Analysis Methodology

The statistical analysis plans for the SKYLIGHT studies were designed to provide a comprehensive and unbiased evaluation of this compound's efficacy.

Analysis Sets

The primary analyses were conducted on the Full Analysis Set (FAS), which included all randomized participants who received at least one dose of the study drug. The Safety Analysis Set (SAF) also comprised all randomized participants who received at least one dose of the study drug and was used for safety assessments.[3]

Primary Efficacy Analysis

The co-primary efficacy endpoints for SKYLIGHT 1 and 2 were the mean change from baseline in the frequency and severity of moderate to severe VMS at week 4 and week 12.[3][4] These were analyzed using a Mixed Model for Repeated Measures (MMRM) .[3][4] This statistical model is well-suited for longitudinal data and can account for missing data, assuming the data are missing at random.

The structure of the MMRM was specified as follows:

  • Dependent Variable: Change from baseline in VMS frequency or severity.[4]

  • Fixed Effects: Treatment group, week, and smoking status (current vs. former/never).[3][4]

  • Covariates: Baseline weight and the baseline measurement of the respective endpoint.[3][4]

  • Interaction Terms: Treatment by week and baseline measurement by week.[3][4]

To control the overall Type I error rate (the risk of a false positive) across the multiple co-primary endpoints and dose groups, a Hochberg procedure was employed.[3]

Secondary Efficacy Analysis

Key secondary endpoints, including the change from baseline in the MENQOL total score and the PROMIS SD-SF-8b total score, were also analyzed using an MMRM, similar to the primary endpoints.[3] For the MMRM analysis of these key secondary endpoints, a spatial power covariance structure was specified as a backup.[3]

Data Presentation

The following tables summarize the planned statistical analyses for the primary and key secondary efficacy endpoints in the SKYLIGHT 1 and 2 studies.

Table 1: Statistical Analysis Plan for Co-Primary Efficacy Endpoints

EndpointAnalysis PopulationStatistical ModelModel Components
Mean change from baseline in frequency of moderate to severe VMS at weeks 4 and 12Full Analysis Set (FAS)Mixed Model for Repeated Measures (MMRM)Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Frequency, Baseline WeightInteraction Terms: TreatmentWeek, Baseline VMS FrequencyWeek
Mean change from baseline in severity of moderate to severe VMS at weeks 4 and 12Full Analysis Set (FAS)Mixed Model for Repeated Measures (MMRM)Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline VMS Severity, Baseline WeightInteraction Terms: TreatmentWeek, Baseline VMS SeverityWeek

Table 2: Statistical Analysis Plan for Key Secondary Efficacy Endpoints

EndpointAnalysis PopulationStatistical ModelModel Components
Mean change from baseline in MENQOL Total Score at weeks 4 and 12Full Analysis Set (FAS)Mixed Model for Repeated Measures (MMRM)Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline MENQOL Score, Baseline WeightInteraction Terms: TreatmentWeek, Baseline MENQOL ScoreWeek
Mean change from baseline in PROMIS SD-SF-8b Total Score at weeks 4 and 12Full Analysis Set (FAS)Mixed Model for Repeated Measures (MMRM)Fixed Effects: Treatment, Week, Smoking StatusCovariates: Baseline PROMIS SD-SF-8b Score, Baseline WeightInteraction Terms: TreatmentWeek, Baseline PROMIS SD-SF-8b ScoreWeek

Visualizing the Study and Analysis Workflow

To further clarify the design and analytical approach of the SKYLIGHT studies, the following diagrams are provided.

G cluster_screening Screening & Baseline cluster_treatment 12-Week Double-Blind Treatment Period cluster_extension 40-Week Active Treatment Extension cluster_followup Follow-up Screening Screening (Up to 35 days) Baseline Baseline VMS Assessment (Minimum 7 days e-diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo Randomization->Placebo Fezolinetant30 This compound 30 mg Randomization->Fezolinetant30 Fezolinetant45 This compound 45 mg Randomization->Fezolinetant45 Placebo_rerand Placebo group re-randomized to this compound 30mg or 45mg Placebo->Placebo_rerand Fezolinetant_cont This compound groups continue assigned dose Fezolinetant30->Fezolinetant_cont Fezolinetant45->Fezolinetant_cont FollowUp Follow-up Visit (Week 55) Placebo_rerand->FollowUp Fezolinetant_cont->FollowUp

Caption: Flow of participants through the SKYLIGHT 1 and 2 studies.

G cluster_data Data Collection cluster_analysis Statistical Analysis cluster_model MMRM Specification eDiary Daily Electronic VMS Diary (Frequency & Severity) FAS Full Analysis Set (FAS) (All randomized participants with >=1 dose) eDiary->FAS PROs PRO Questionnaires (MENQOL, PROMIS SD-SF-8b) PROs->FAS MMRM Mixed Model for Repeated Measures (MMRM) FAS->MMRM Results Efficacy Results (LS Means, 95% CIs, p-values) MMRM->Results FixedEffects Fixed Effects: - Treatment - Week - Smoking Status MMRM->FixedEffects Covariates Covariates: - Baseline Value - Baseline Weight MMRM->Covariates Interactions Interactions: - Treatment * Week - Baseline * Week MMRM->Interactions

Caption: Statistical analysis workflow for the primary efficacy endpoints.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Potential Off-Target Effects of Fezolinetant in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the preclinical off-target effects of fezolinetant, a selective neurokinin-3 receptor (NK3R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-hormonal, selective neurokinin 3 (NK3) receptor antagonist.[1][2] It works by blocking the binding of neurokinin B (NKB) to the NK3 receptor on kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1][3] This action modulates neuronal activity in the brain's thermoregulatory center, which is involved in the generation of vasomotor symptoms (hot flashes).[4][5]

Q2: How selective is this compound for the NK3 receptor?

A2: this compound demonstrates high selectivity for the NK3 receptor. It has a binding affinity (Ki) for the NK3 receptor in the range of 19.9 to 25 nM.[6] Its affinity for the NK3 receptor is over 450 times greater than its affinity for the NK1 or NK2 receptors.[3]

Q3: Have off-target activities been reported for this compound in preclinical studies?

A3: Based on non-clinical reviews by regulatory agencies, there is no evidence to suggest that this compound has the potential to modulate off-target receptor-mediated effects.[7] Furthermore, its major metabolite, ES259564, has been reported to have no significant activity at off-target receptors.[7]

Q4: What are the known metabolites of this compound and are they active?

A4: The major metabolite of this compound is ES259564.[7] This metabolite is considered pharmacologically inactive, with a binding affinity for the NK3 receptor that is approximately 20-fold weaker than that of the parent compound, this compound.[1][7]

Q5: Which enzyme systems are primarily responsible for the metabolism of this compound?

A5: In vitro studies have shown that this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19.[8]

Q6: Are there any known liabilities with other NK3R antagonists that I should be aware of?

A6: Yes, another NK3R antagonist, pavinetant (MLE4901), was discontinued during clinical development due to concerns about transient elevations in liver transaminases.[9][10] However, this is believed to be an idiosyncratic effect related to the specific chemical structure of pavinetant and not a class-wide effect of NK3R antagonists.[9]

Troubleshooting Guides for In Vitro Off-Target Screening

This section provides guidance on common issues that may arise during in vitro off-target screening assays, such as radioligand binding assays.

Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).
Issues with the radioligand itself.Verify the purity of the radioligand, as impurities can lead to increased NSB. Consider the hydrophobicity of the ligand, as more hydrophobic ligands tend to exhibit higher non-specific binding.
Too much membrane protein in the assay.Reduce the amount of membrane protein used. A typical range is 100-500 µg per well, but this may need to be optimized for your specific assay.
Inadequate washing of membranes.Ensure thorough homogenization and washing of the cell membranes to remove any endogenous ligands or other substances that might interfere with the assay.
Suboptimal assay buffer composition.Modify the assay buffer. The inclusion of agents like bovine serum albumin (BSA) or using ice-cold wash buffer can help to minimize non-specific interactions.
Low or No Specific Binding Inactive receptor preparation.Ensure that the cell membrane preparation has been stored correctly at -80°C and that the receptors are active.
Incorrect assay conditions.Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.
Problems with the radioligand.Confirm the specific activity and concentration of the radioligand.
Issues with the filter plates.For filtration assays, ensure that the filter plates are pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.
Poor Reproducibility Between Replicates Pipetting errors.Ensure accurate and consistent pipetting, especially of small volumes. Use calibrated pipettes.
Inhomogeneous membrane suspension.Ensure the membrane preparation is thoroughly resuspended before aliquoting into the assay plate.
Temperature fluctuations.Maintain a consistent temperature during the incubation period.
Unexpected Inhibition/Activation Compound precipitation.Check the solubility of this compound in the assay buffer at the concentrations being tested.
Interference with the detection method.For assays using fluorescence or luminescence, test for compound auto-fluorescence or quenching.
Contamination of reagents.Use fresh, high-quality reagents and screen for potential contamination.

Data Presentation

Table 1: Representative In Vitro Binding Profile of this compound
TargetAssay TypeThis compound IC50 (nM)% Inhibition at 10 µM
NK3 Receptor (Human) Radioligand Binding20100%
NK1 Receptor (Human)Radioligand Binding>10,000<10%
NK2 Receptor (Human)Radioligand Binding>10,000<10%
Representative GPCR Panel (e.g., Adrenergic, Dopaminergic, Serotonergic receptors)Radioligand Binding>10,000<25%
Representative Ion Channel Panel (e.g., hERG, Calcium, Sodium channels)Electrophysiology/Binding>10,000<25%
Representative Enzyme Panel (e.g., COX-1, COX-2)Activity Assay>10,000<25%
Representative Transporter Panel (e.g., SERT, DAT, NET)Radioligand Binding>10,000<25%

Note: This table is a representative summary based on public information indicating high selectivity. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Off-Target Screening using Radioligand Binding Assays (96-Well Format)

This protocol outlines a general procedure for screening this compound against a panel of off-target receptors using a competitive radioligand binding assay in a 96-well format.

1. Materials and Reagents:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Unlabeled competing ligand (for defining non-specific binding)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Multi-well plate harvester

  • Scintillation counter

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, radioligand, and cell membrane suspension to designated wells.

    • Non-Specific Binding (NSB): Add a high concentration of the unlabeled competing ligand, radioligand, and cell membrane suspension to designated wells.

    • Test Compound: Add the desired concentration of this compound, radioligand, and cell membrane suspension to the remaining wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration using a multi-well plate harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by this compound at each concentration.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Fezolinetant_Mechanism_of_Action cluster_hypothalamus Hypothalamus cluster_periphery Periphery KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Signals to Vasomotor_Symptoms Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->Vasomotor_Symptoms Triggers NKB NKB NK3R NK3 Receptor NKB->NK3R Binds to This compound This compound This compound->NK3R Blocks

Caption: Mechanism of action of this compound in alleviating vasomotor symptoms.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Serial Dilutions B1 Dispense Reagents to 96-Well Plate (Total, NSB, Test Compound) A1->B1 A2 Prepare Receptor Membrane Suspensions A2->B1 A3 Prepare Radioligand Solution A3->B1 B2 Incubate to Reach Equilibrium B1->B2 B3 Harvest by Vacuum Filtration B2->B3 B4 Wash Filters B3->B4 C1 Scintillation Counting B4->C1 C2 Calculate Specific Binding C1->C2 C3 Determine % Inhibition C2->C3 C4 Calculate IC50 C3->C4

Caption: Workflow for in vitro off-target screening using radioligand binding assays.

Troubleshooting_Logic Start Inconsistent Results in Off-Target Assay Check_NSB Is Non-Specific Binding (NSB) > 50% of Total? Start->Check_NSB High_NSB_Actions Reduce Radioligand/Protein Conc. Optimize Wash Steps Modify Assay Buffer Check_NSB->High_NSB_Actions Yes Check_Specific_Binding Is Specific Binding Signal Low? Check_NSB->Check_Specific_Binding No Final_Review Review Data and Repeat Experiment High_NSB_Actions->Final_Review Low_Signal_Actions Verify Receptor Activity Confirm Radioligand Integrity Optimize Incubation Time Check_Specific_Binding->Low_Signal_Actions Yes Check_Reproducibility Are Replicates Variable? Check_Specific_Binding->Check_Reproducibility No Low_Signal_Actions->Final_Review Variability_Actions Review Pipetting Technique Ensure Homogeneous Suspensions Control Temperature Check_Reproducibility->Variability_Actions Yes Check_Reproducibility->Final_Review No Variability_Actions->Final_Review

Caption: A logical workflow for troubleshooting common issues in binding assays.

References

Optimizing Fezolinetant Dosage to Minimize Adverse Events: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fezolinetant dosage and minimizing adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the approved dosage of this compound and what is the rationale behind it?

A1: The recommended dosage of this compound is 45 mg taken orally once daily.[1][2] This dosage was selected based on the results of extensive clinical trials, including the SKYLIGHT 1, 2, and 4 studies, which evaluated the efficacy and safety of both 30 mg and 45 mg daily doses compared to placebo.[3] The 45 mg dose demonstrated a favorable balance of efficacy in reducing the frequency and severity of moderate to severe vasomotor symptoms (VMS) due to menopause, with a manageable safety profile.[3]

Q2: What are the most common adverse events associated with this compound, and how can they be managed in a research setting?

A2: The most frequently reported adverse events in clinical trials include abdominal pain, diarrhea, insomnia, back pain, and hot flushes.[1][4][5] In a research context, it is crucial to:

  • Establish a baseline: Thoroughly document participants' baseline symptoms and health conditions before initiating this compound.

  • Implement standardized monitoring: Use validated questionnaires and regular follow-ups to systematically track the incidence, severity, and duration of any adverse events.

  • Provide supportive care guidance: Advise participants on managing common, mild adverse events (e.g., dietary adjustments for gastrointestinal issues, sleep hygiene practices for insomnia).

  • Define dose modification/discontinuation criteria: The study protocol should clearly outline when a dose reduction or discontinuation is warranted based on the severity or persistence of adverse events.

Q3: What are the serious adverse events of concern with this compound, and what is the recommended monitoring protocol?

A3: The most significant serious adverse event is the potential for elevated hepatic transaminases and liver injury.[1][6] Clinical trials have reported cases of increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[3] Therefore, a rigorous liver function monitoring protocol is mandatory:

  • Baseline assessment: Liver function tests (ALT, AST, alkaline phosphatase, and bilirubin) must be performed before starting this compound.[6][7]

  • Regular monitoring: Repeat liver function tests monthly for the first three months of treatment, and then at months six and nine.[4][6]

  • Actionable thresholds: The protocol should specify actions to be taken if liver enzyme elevations are detected, such as more frequent monitoring, dose interruption, or permanent discontinuation of the drug.[6]

Q4: Are there any significant drug-drug interactions to be aware of when designing experiments with this compound?

A4: Yes, this compound is a substrate of the cytochrome P450 1A2 (CYP1A2) enzyme.[6] Co-administration with strong, moderate, or even weak inhibitors of CYP1A2 is contraindicated as it can significantly increase this compound exposure and the risk of adverse events.[4][6][7] For example, co-administration with fluvoxamine (a strong CYP1A2 inhibitor) can increase this compound exposure by 840%.[4] Therefore, it is critical to obtain a complete list of all medications, including over-the-counter drugs and supplements, from study participants and exclude those taking CYP1A2 inhibitors.

Q5: What are the key contraindications for this compound use in a clinical research setting?

A5: Based on current knowledge, individuals with the following conditions should be excluded from studies involving this compound:

  • Known cirrhosis or severe hepatic impairment (Child-Pugh Class C).[4][7]

  • Severe renal impairment or end-stage renal disease.[4][7]

  • Concomitant use of CYP1A2 inhibitors.[4][7]

Troubleshooting Guides

Preclinical Research

Issue: Inconsistent results in in-vitro NK3 receptor binding assays.

Possible Causes & Solutions:

CauseSolution
Radioligand degradation Ensure fresh preparation of radioligand and store it appropriately. Perform quality control checks to confirm its integrity.
Incorrect buffer composition Verify the pH and ionic strength of the binding buffer. Ensure all components are at the correct concentration as per the established protocol.
Membrane preparation variability Standardize the membrane preparation protocol to ensure consistency in protein concentration and receptor expression levels.
Inadequate incubation time Optimize the incubation time to ensure the binding reaction has reached equilibrium.
High non-specific binding Include a saturating concentration of a known non-radiolabeled NK3 receptor ligand to accurately determine non-specific binding. Consider using a different filter type or washing buffer.

Issue: Low potency or efficacy observed in cell-based functional assays.

Possible Causes & Solutions:

CauseSolution
Low receptor expression in the cell line Confirm receptor expression using techniques like Western blot or qPCR. Consider using a different cell line with higher endogenous or transfected receptor expression.
Cellular health and viability issues Ensure cells are healthy and within a low passage number. Check for mycoplasma contamination.
Signal detection window is not optimal Optimize the agonist concentration and incubation time to achieve a robust and reproducible signal window for antagonist testing.
Compound solubility issues Verify the solubility of this compound in the assay buffer. Use appropriate solvents and concentrations to avoid precipitation.
Clinical Research

Issue: High incidence of gastrointestinal adverse events (abdominal pain, diarrhea).

Possible Causes & Solutions:

CauseSolution
Dosage and administration Advise participants to take this compound with food to potentially mitigate gastrointestinal upset.
Concomitant medications Review participants' concomitant medications for any that may exacerbate gastrointestinal symptoms.
Dietary factors Counsel participants on avoiding foods that may trigger or worsen gastrointestinal issues.
Symptom reporting variability Use a standardized and validated questionnaire to consistently assess the severity and frequency of gastrointestinal symptoms.

Issue: Participant reports of insomnia.

Possible Causes & Solutions:

CauseSolution
Timing of drug administration While this compound is a once-daily dose, explore if the timing of administration (morning vs. evening) influences sleep patterns.
Underlying sleep issues Assess participants for pre-existing sleep disorders at baseline.
Lifestyle factors Provide guidance on sleep hygiene practices, such as maintaining a regular sleep schedule and avoiding caffeine and alcohol before bedtime.
Symptom assessment Utilize a validated sleep quality questionnaire, such as the PROMIS Sleep Disturbance Short Form 8b, to objectively measure changes in sleep.

Data Presentation

Table 1: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from Pooled Analysis of SKYLIGHT 1 & 2 Studies (12-Week Data)

Adverse EventPlacebo (N=349) %This compound 30 mg (N=347) %This compound 45 mg (N=346) %
Headache7.26.98.4
Abdominal Pain2.34.03.5
Diarrhea2.03.73.2
Nausea2.32.92.9
Back Pain2.02.63.2
Insomnia1.42.92.3
Hot Flush2.62.32.0

Data adapted from pooled analysis of SKYLIGHT 1 and 2 studies.

Table 2: Incidence of Hepatic Transaminase Elevation (>3x ULN) in a 52-Week Safety Study (SKYLIGHT 4)

Liver EnzymePlacebo (N=622) %This compound 30 mg (N=622) %This compound 45 mg (N=623) %
ALT1.12.12.3
AST0.61.81.9

ULN = Upper Limit of Normal. Data adapted from the SKYLIGHT 4 study.

Experimental Protocols

Preclinical Assays

1. NK3 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the neurokinin-3 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human NK3 receptor.

    • Radioligand (e.g., [³H]-SB222200 or a similar selective NK3 receptor antagonist).

    • This compound stock solution.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and either this compound dilution, buffer (for total binding), or a saturating concentration of a non-radiolabeled NK3 antagonist (for non-specific binding).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration and determine the IC₅₀ and Ki values.

2. CYP1A2 Inhibition Assay using Human Liver Microsomes

  • Objective: To evaluate the inhibitory potential of this compound on CYP1A2 activity.

  • Materials:

    • Pooled human liver microsomes (HLMs).

    • CYP1A2-specific substrate (e.g., phenacetin).

    • This compound stock solution.

    • NADPH regenerating system.

    • Potassium phosphate buffer (pH 7.4).

    • Acetonitrile or other suitable organic solvent to stop the reaction.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Pre-incubate HLMs with the this compound dilutions in potassium phosphate buffer at 37°C.

    • Initiate the reaction by adding the CYP1A2 substrate and the NADPH regenerating system.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a cold organic solvent.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the CYP1A2 substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition of CYP1A2 activity at each this compound concentration and determine the IC₅₀ value.

Clinical Trial Methodology

1. Assessment of Vasomotor Symptoms (VMS)

  • Instrument: Hot Flash Daily Diary (HFDD), an electronic patient-reported outcome (ePRO) tool.

  • Procedure:

    • Participants are trained on how to use the ePRO device.

    • Each day, participants record the number of hot flushes experienced in the preceding 24 hours.

    • For each hot flush, participants rate the severity as mild, moderate, or severe based on standardized definitions provided in the diary.

    • Data is transmitted electronically for real-time monitoring and analysis.

2. Assessment of Quality of Life

  • Instrument: Menopause-Specific Quality of Life (MENQOL) questionnaire.

  • Procedure:

    • The self-administered questionnaire is completed by participants at baseline and at specified follow-up visits.

    • The MENQOL assesses the impact of menopausal symptoms across four domains: vasomotor, psychosocial, physical, and sexual.

    • Participants rate how bothered they have been by each of the 29 symptoms over the past month on a scale from 0 (not bothered at all) to 6 (extremely bothered).

    • Scores for each domain are calculated to assess changes in quality of life over the course of the study.

Visualizations

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus KNDy Neuron KNDy Neuron Thermoregulatory Center Thermoregulatory Center KNDy Neuron->Thermoregulatory Center Modulates Vasomotor Symptoms Vasomotor Symptoms Thermoregulatory Center->Vasomotor Symptoms Dysregulation leads to Estrogen Estrogen Estrogen->KNDy Neuron Inhibits (-) Neurokinin B (NKB) Neurokinin B (NKB) NK3 Receptor NK3 Receptor Neurokinin B (NKB)->NK3 Receptor Binds to This compound This compound This compound->NK3 Receptor Blocks NK3 Receptor->KNDy Neuron Activates (+)

Caption: this compound's mechanism of action on the KNDy neuron signaling pathway.

Experimental_Workflow_CYP1A2_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound D Pre-incubate HLMs with this compound at 37°C A->D B Prepare Human Liver Microsomes (HLMs) B->D C Prepare CYP1A2 substrate and NADPH regenerating system E Initiate reaction with substrate and NADPH C->E D->E F Incubate at 37°C for a defined time E->F G Stop reaction with cold solvent F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for assessing CYP1A2 inhibition by this compound.

logical_relationship_adverse_event_management start Adverse Event (AE) Occurs assess_severity Assess Severity (Mild, Moderate, Severe) start->assess_severity assess_causality Assess Causality (Related, Unrelated) assess_severity->assess_causality manage_mild Provide Supportive Care / Monitor assess_severity->manage_mild Mild manage_moderate Consider Dose Reduction / Supportive Care assess_severity->manage_moderate Moderate manage_severe Discontinue Treatment / Provide Medical Intervention assess_severity->manage_severe Severe record_event Record AE in Source Documents and eCRF assess_causality->record_event follow_up Follow-up until Resolution or Stabilization record_event->follow_up report_sae Report Serious AE (SAE) to IRB/Sponsor report_sae->follow_up manage_mild->follow_up manage_moderate->follow_up manage_severe->report_sae

Caption: Logical workflow for the management of adverse events in a clinical trial.

References

Technical Support Center: Investigating the Impact of CYP1A2 Inhibitors on Fezolinetant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the impact of CYP1A2 inhibitors on the metabolism of fezolinetant.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound?

A1: this compound is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to its main, inactive metabolite, ES259564.[1][2][3][4][5] Minor contributions to its metabolism are also made by CYP2C9 and CYP2C19.[1][4][5]

Q2: What is the expected impact of a CYP1A2 inhibitor on this compound plasma concentrations?

A2: Co-administration of a CYP1A2 inhibitor with this compound is expected to increase the plasma concentration and exposure (AUC) of this compound.[1][3][4][6] This is due to the inhibition of its primary metabolic clearance pathway. Consequently, the concentration of the primary metabolite, ES259564, is expected to decrease.[1][4]

Q3: Are there any clinical data on the interaction between this compound and a strong CYP1A2 inhibitor?

A3: Yes, a clinical study involving the co-administration of this compound with fluvoxamine, a strong CYP1A2 inhibitor, demonstrated a significant drug-drug interaction. Fluvoxamine increased the maximum plasma concentration (Cmax) of this compound by approximately 80-182% and the area under the curve (AUC) by approximately 840-939%.[1][4][6]

Q4: How do weak or moderate CYP1A2 inhibitors affect this compound pharmacokinetics?

A4: Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the effects of weak and moderate CYP1A2 inhibitors.[1][3][7]

  • A weak CYP1A2 inhibitor (e.g., cimetidine) is predicted to increase this compound Cmax by approximately 30% and AUC by 100%.[6]

  • A moderate CYP1A2 inhibitor (e.g., mexiletine) is predicted to increase this compound Cmax by about 40% and AUC by approximately 360%.[6]

Q5: Is co-administration of this compound with CYP1A2 inhibitors recommended?

A5: No, the co-administration of this compound with weak, moderate, or strong CYP1A2 inhibitors is contraindicated.[8]

Data Summary Tables

Table 1: In Vitro Contribution of CYP Isoforms to this compound Metabolism

CYP IsoformMethodFinding
Recombinant Human CYPsIncubation with this compoundCYP1A2 is the predominant enzyme responsible for the formation of the major metabolite, ES259564.
Human Liver Microsomes with specific inhibitorsIncubation with this compound and isoform-specific inhibitorsFurafylline (a CYP1A2 inhibitor) showed the highest inhibition of ES259564 formation.

Table 2: Impact of CYP1A2 Inhibitors on this compound Pharmacokinetics (Clinical and PBPK Data)

CYP1A2 Inhibitor StrengthInhibitor ExampleStudy TypeChange in this compound CmaxChange in this compound AUC
StrongFluvoxamineClinical Trial~1.8-fold increase~9.4-fold increase
ModerateMexiletinePBPK Modeling~1.4-fold increase~3.6-fold increase
ModerateCiprofloxacinPBPK Modeling~1.4 to 1.5-fold increase~2.0 to 2.3-fold increase
WeakCimetidinePBPK Modeling~1.3-fold increase~1.6 to 2.0-fold increase

Experimental Protocols

Protocol 1: In Vitro CYP1A2 Inhibition Assay (IC50 Determination) Using Human Liver Microsomes

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP1A2-mediated metabolism of a probe substrate.

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP1A2 probe substrate (e.g., phenacetin)

  • Test inhibitor compound

  • Positive control inhibitor (e.g., fluvoxamine or furafylline)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors and the CYP1A2 probe substrate in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (in a 96-well plate):

    • Add potassium phosphate buffer to each well.

    • Add the human liver microsomes to each well (final protein concentration typically 0.1-0.5 mg/mL).

    • Add varying concentrations of the test inhibitor or positive control to the respective wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction:

    • Add the CYP1A2 probe substrate to each well.

    • Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the Reaction:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to each well.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Protocol 2: LC-MS/MS Analysis of this compound and ES259564 in Human Plasma

Objective: To quantify the concentrations of this compound and its major metabolite, ES259564, in human plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

  • Human plasma samples

  • This compound and ES259564 analytical standards

  • Internal standard (e.g., a stable isotope-labeled analog of this compound)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma, add an internal standard solution.

    • Add a sufficient volume of cold acetonitrile to precipitate the plasma proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for analysis.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Develop a suitable gradient to separate this compound, ES259564, and the internal standard. (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ion transitions for this compound, ES259564, and the internal standard.

    • Optimize other MS parameters such as collision energy and declustering potential for each analyte.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound and ES259564 in a blank matrix.

    • Calculate the concentrations in the unknown samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve. The validated range for both this compound and ES259564 has been established from 1 to 1000 ng/mL.[9]

Troubleshooting Guides

Troubleshooting Guide 1: In Vitro CYP1A2 Inhibition Assay
IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects in the 96-well plate- Use calibrated pipettes and consider automated liquid handlers.- Ensure consistent timing for reagent additions and incubation.- Avoid using the outer wells of the plate or fill them with buffer.
Low or no metabolite formation - Inactive enzyme (microsomes)- Degraded NADPH- Incorrect substrate concentration- Use a new batch of microsomes and verify their activity.- Prepare fresh NADPH solutions before each experiment.- Ensure the substrate concentration is appropriate (typically around the Km value).
IC50 value is significantly different from expected for the positive control - Incorrect concentration of the positive control- Degradation of the positive control stock solution- Issues with the assay conditions (e.g., pH, buffer composition)- Verify the concentration of the positive control stock solution.- Prepare a fresh stock solution of the positive control.- Double-check all reagent preparations and assay conditions.
Incomplete inhibition at high inhibitor concentrations - Poor solubility of the test compound- Non-specific binding of the inhibitor to the plate or microsomes- Check the solubility of the compound in the assay buffer.- Use a lower microsomal protein concentration if possible.
Troubleshooting Guide 2: LC-MS/MS Analysis of this compound
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample solvent incompatible with the mobile phase- Replace the HPLC column.- Ensure the mobile phase pH is appropriate for the analytes.- Evaporate the sample and reconstitute in the initial mobile phase.
Low signal intensity - MS source is dirty- Incorrect MS parameters- Analyte degradation in the sample- Clean the mass spectrometer source.- Re-optimize the MS parameters (e.g., MRM transitions, collision energy).- Ensure proper sample storage and handling.
High background noise - Contaminated mobile phase or solvents- Carryover from previous injections- Use fresh, high-purity solvents.- Implement a robust wash method between sample injections.
Retention time shifts - Changes in mobile phase composition- Fluctuation in column temperature- Air bubbles in the pump- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pumps.

Visualizations

Fezolinetant_Metabolism cluster_fezo This compound Administration cluster_metabolism Hepatic Metabolism cluster_products Metabolic Products cluster_inhibitor Inhibition This compound This compound (Oral Administration) CYP1A2 CYP1A2 (Primary Pathway) This compound->CYP1A2 Other_CYPs CYP2C9 & CYP2C19 (Minor Pathways) This compound->Other_CYPs ES259564 ES259564 (Inactive Metabolite) CYP1A2->ES259564 Other_CYPs->ES259564 CYP1A2_Inhibitor CYP1A2 Inhibitor (e.g., Fluvoxamine) CYP1A2_Inhibitor->CYP1A2

Caption: Metabolic pathway of this compound and the site of action for CYP1A2 inhibitors.

CYP1A2_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents: - Human Liver Microsomes - Test Inhibitor - Probe Substrate - NADPH System B Set up 96-well plate: - Microsomes - Buffer - Inhibitor Concentrations A->B C Pre-incubate at 37°C B->C D Initiate reaction with Probe Substrate & NADPH C->D E Incubate at 37°C D->E F Terminate reaction with cold solvent E->F G Centrifuge and collect supernatant F->G H LC-MS/MS Analysis of Metabolite Formation G->H I Calculate % Inhibition H->I J Plot Inhibition Curve and Determine IC50 I->J

Caption: Experimental workflow for determining the IC50 of a CYP1A2 inhibitor.

References

Strategies to mitigate potential liver enzyme elevations with fezolinetant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate the risk of liver enzyme elevations associated with the neurokinin-3 (NK3) receptor antagonist, fezolinetant.

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound and liver enzyme elevations?

A1: Clinical trials have shown that this compound is associated with a low rate of serum aminotransferase elevations.[1] In preregistration studies, serum ALT or AST elevations above 3 times the upper limit of normal (ULN) occurred in 2.3% of patients receiving this compound compared to 0.9% of placebo recipients.[1][2] These elevations were generally asymptomatic and transient, often resolving after stopping the therapy and in some cases, even with continued treatment.[1] However, post-marketing reports have included rare instances of clinically apparent drug-induced liver injury (DILI), some of which were serious.[3] This has led to updated warnings and recommendations for liver function monitoring from regulatory agencies.[2][4][5][6]

Q2: What is the proposed mechanism of this compound-induced liver injury?

A2: The exact mechanism of liver injury is currently unclear.[1] It is speculated to be a form of direct, dose-related hepatotoxicity.[1] this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1] Co-administration with strong inhibitors of CYP1A2 can increase this compound exposure and potentially heighten the risk of adverse events, including liver enzyme elevations.[1]

Q3: Are there specific patient populations at higher risk for this compound-associated liver enzyme elevations?

A3: this compound is contraindicated in individuals with cirrhosis.[1] Studies have shown that women with pre-existing mild to moderate hepatic impairment have higher exposure to this compound, which may increase the risk of adverse reactions.[7] Therefore, it is recommended to avoid this compound in patients with known or suspected liver disease.[4] Baseline liver function tests are crucial to identify at-risk individuals before initiating treatment.[2][3]

Q4: What are the regulatory recommendations for liver function monitoring during this compound treatment?

A4: Regulatory agencies like the FDA and EMA recommend a stringent liver function monitoring protocol.[4] This includes performing baseline hepatic laboratory tests (ALT, AST, alkaline phosphatase, and total and direct bilirubin) before starting this compound.[2] Treatment should not be initiated if ALT or AST levels are ≥2x ULN or if total bilirubin is ≥2x ULN.[2][3] Following initiation, monthly liver function testing is recommended for the first three months, with additional testing at six and nine months, and periodically thereafter based on clinical judgment.[3][4][8][9]

Troubleshooting Guide: Managing Potential Liver Enzyme Elevations in Research Studies

Issue 1: Asymptomatic, mild to moderate (≤ 3x ULN) elevations in ALT or AST are observed after initiating this compound in a study participant.

  • Possible Cause: This may represent a transient adaptive response of the liver to the new compound.[10]

  • Troubleshooting Steps:

    • Continue this compound administration with increased vigilance.

    • Increase the frequency of liver function monitoring to weekly to observe the trend.

    • Thoroughly review concomitant medications for other potential hepatotoxic agents or CYP1A2 inhibitors.[1][11]

    • If the elevations persist or increase, consider a temporary dose reduction or interruption to assess causality.

Issue 2: A study participant develops significant ( >3x ULN) elevations in ALT or AST.

  • Possible Cause: This could indicate a higher risk of developing clinically significant DILI.

  • Troubleshooting Steps:

    • Immediate Action: Discontinue this compound immediately if transaminase elevations are ≥3x ULN with total bilirubin >2x ULN, or if transaminase elevations are >5x ULN.[3]

    • Clinical Assessment: Evaluate the participant for signs and symptoms of liver injury, such as fatigue, nausea, pruritus, jaundice, dark urine, or abdominal pain.[3]

    • Laboratory Monitoring: Continue to monitor liver function tests frequently until they normalize.[3]

    • Investigate Alternative Causes: Rule out other potential causes of liver injury, such as viral hepatitis, alcohol use, or other medications.[11]

Issue 3: A study participant on this compound presents with symptoms of liver injury (e.g., jaundice, fatigue, nausea) regardless of liver enzyme levels.

  • Possible Cause: Symptomatic presentation is a strong indicator of potential DILI, even if enzyme elevations are not yet pronounced.

  • Troubleshooting Steps:

    • Immediate Action: Discontinue this compound immediately and obtain a comprehensive panel of liver function tests.

    • Medical Evaluation: The participant should undergo a thorough medical evaluation to assess the severity of the potential liver injury.

    • Reporting: Report the adverse event to the relevant institutional review board (IRB) and study sponsor promptly.

Data Presentation

Table 1: Incidence of Elevated Aminotransferases in this compound Clinical Trials

ParameterThis compoundPlaceboReference
ALT or AST > 3x ULN2.3%0.9%[1][2]
ALT Elevations (>3x ULN) in SKYLIGHT 11.1% (30mg or 45mg)2.3%[1]
ALT Elevations (>3x ULN) in SKYLIGHT 21.5% (30mg or 45mg)0.6%[1]

Experimental Protocols

Protocol 1: Preclinical Assessment of Hepatotoxicity

  • In Vitro Studies:

    • Hepatocyte Viability Assays: Expose primary human hepatocytes or hepatoma cell lines (e.g., HepG2) to a range of this compound concentrations. Assess cell viability using assays such as MTT or LDH release to determine cytotoxic potential.

    • CYP450 Inhibition/Induction Assays: Evaluate the potential of this compound and its metabolites to inhibit or induce major CYP450 enzymes, particularly CYP1A2, using commercially available kits.

    • Bile Salt Export Pump (BSEP) Inhibition Assay: Assess the potential for this compound to inhibit BSEP, a key mechanism in cholestatic liver injury.

  • In Vivo Studies (Rodent and Non-Rodent Models):

    • Acute and Chronic Toxicity Studies: Administer escalating doses of this compound to animals for defined periods (e.g., 14 days for acute, 3-6 months for chronic).

    • Monitoring: Collect blood samples at regular intervals for measurement of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Histopathology: At the end of the study, perform a detailed histopathological examination of liver tissue to identify any signs of cellular damage, inflammation, or cholestasis.

Protocol 2: Clinical Trial Liver Safety Monitoring

  • Participant Screening:

    • Exclude individuals with pre-existing liver disease, including cirrhosis or unexplained aminotransferase elevations.[1][4]

    • Obtain a comprehensive medical history, including alcohol consumption and use of concomitant medications, herbs, and supplements.[12]

  • Baseline Assessment:

    • Prior to the first dose of this compound, perform a full panel of liver function tests: ALT, AST, alkaline phosphatase, total bilirubin, and direct bilirubin.[2]

    • Do not enroll participants with ALT or AST ≥ 2x ULN or total bilirubin ≥ 2x ULN.[3][13]

  • On-Treatment Monitoring:

    • Repeat the full liver function test panel monthly for the first three months of treatment.[3][4][8]

    • Conduct follow-up testing at 6 and 9 months, and periodically thereafter as clinically indicated.[3][8]

    • Immediately test any participant who reports symptoms suggestive of liver injury.[3]

  • Criteria for Discontinuation (Stopping Rules):

    • Discontinue this compound if ALT or AST is >5x ULN.[3]

    • Discontinue this compound if ALT or AST is >3x ULN AND total bilirubin is >2x ULN.[3]

    • Discontinue this compound in any participant who develops symptoms of liver injury.

  • Follow-up of Abnormalities:

    • For any participant with confirmed liver enzyme elevations that meet discontinuation criteria, continue monitoring liver function tests until they return to baseline levels.[3]

    • Investigate for other potential causes of liver injury.

Visualizations

Fezolinetant_Signaling_Pathway cluster_hypothalamus Hypothalamus (Thermoregulatory Center) cluster_drug_action Drug Action cluster_liver Liver (Potential Off-Target Effects) NKB Neurokinin B (NKB) NK3R Neurokinin-3 Receptor (NK3R) NKB->NK3R Binds to KNDy_Neuron KNDy Neuron NK3R->KNDy_Neuron Activates Heat_Dissipation Heat Dissipation (Hot Flashes) KNDy_Neuron->Heat_Dissipation Triggers This compound This compound This compound->NK3R Antagonizes Fezolinetant_Metabolism Metabolism by CYP1A2 This compound->Fezolinetant_Metabolism Enters Hepatocyte Hepatocyte Liver_Injury Potential for Liver Injury Hepatocyte->Liver_Injury Leads to Fezolinetant_Metabolism->Hepatocyte Impacts

Caption: this compound's mechanism of action and potential impact on the liver.

Liver_Monitoring_Workflow Start Initiate this compound Study Screening Screen Participant: - Exclude pre-existing liver disease - Review concomitant medications Start->Screening Baseline_LFTs Perform Baseline Liver Function Tests (ALT, AST, ALP, Bilirubin) Screening->Baseline_LFTs Check_Baseline Baseline LFTs Normal? (ALT/AST <2x ULN, Bili <2x ULN) Baseline_LFTs->Check_Baseline Enroll Enroll and Administer this compound Check_Baseline->Enroll Yes Exclude Exclude from Study Check_Baseline->Exclude No Monthly_Monitoring Monthly LFTs (Months 1, 2, 3) Enroll->Monthly_Monitoring Periodic_Monitoring Periodic LFTs (Months 6, 9, and as needed) Monthly_Monitoring->Periodic_Monitoring End End of Study Periodic_Monitoring->End

Caption: Workflow for liver function monitoring in this compound clinical research.

Decision_Tree_Elevated_LFTs Elevated_LFTs Elevated Liver Function Test Detected Assess_Severity Assess Severity and Symptoms Elevated_LFTs->Assess_Severity Mild_Asymptomatic Mild (≤3x ULN) & Asymptomatic Assess_Severity->Mild_Asymptomatic Mild/Asymptomatic Significant_Or_Symptomatic Significant (>3x ULN) or Symptomatic Assess_Severity->Significant_Or_Symptomatic Significant/Symptomatic Continue_Dosing Continue this compound Mild_Asymptomatic->Continue_Dosing Discontinue Immediately Discontinue this compound Significant_Or_Symptomatic->Discontinue Increase_Monitoring Increase Monitoring Frequency Continue_Dosing->Increase_Monitoring Monitor_Until_Resolution Monitor LFTs until Resolution Discontinue->Monitor_Until_Resolution Investigate Investigate Alternative Causes Monitor_Until_Resolution->Investigate

Caption: Decision tree for managing elevated liver function tests during a study.

References

Technical Support Center: Overcoming Challenges in Long-Term Patient Adherence in Fezolinetant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in maintaining long-term patient adherence in fezolinetant clinical studies. The information is compiled from published clinical trial data and best practices in patient retention.

Troubleshooting Guides

This section offers solutions to common problems encountered during long-term this compound trials.

Problem Potential Causes Recommended Actions & Troubleshooting Steps
High patient dropout rate in the first 3 months. - Adverse Events: Patients may experience side effects such as headache, diarrhea, or insomnia.[1] - Unmet Expectations: Patients may not experience the expected rapid relief from vasomotor symptoms (VMS). - Study Burden: The frequency of site visits and daily diary entries can be perceived as too demanding.1. Proactive Adverse Event Management: - Educate patients about common and generally mild to moderate side effects during the informed consent process.[1][2] - Provide clear instructions on how to manage common side effects (e.g., over-the-counter analgesics for headache). - Schedule regular check-ins to monitor for and address any adverse events promptly. 2. Manage Efficacy Expectations: - Clearly communicate the expected timeline for symptom improvement, noting that while some may see rapid results, individual responses vary.[2][3] - Utilize patient-reported outcome (PRO) data to show participants their own progress over time. 3. Streamline Study Procedures: - Where the protocol allows, offer flexibility in visit schedules. - Ensure the electronic patient-reported outcome (ePRO) system is user-friendly and provide thorough training.
Inconsistent or incomplete ePRO diary entries. - Technical Difficulties: Patients may have trouble with the ePRO device or application. - Forgetfulness: Patients may forget to complete their daily entries. - Low Motivation: As the trial progresses, initial enthusiasm may wane.1. ePRO Usability and Support: - Conduct usability testing on the ePRO solution with a representative patient group before trial launch.[4] - Provide patients with a technical support contact for immediate assistance with device or application issues.[5] - Have a backup paper diary option available in case of prolonged technical problems.[6] 2. Implement Reminder Systems: - Utilize automated reminders (e.g., text messages, app notifications) for diary entries.[7][8] - During follow-up calls, gently remind patients about the importance of consistent data entry. 3. Maintain Patient Engagement: - Share individual progress reports with patients, showing them the data they are contributing. - Use newsletters or other communications to keep participants informed about the overall progress of the study.[9]
Patients report a desire to withdraw due to perceived lack of benefit. - Placebo Effect: Patients in the placebo group may not experience symptom relief. - Variability in Response: Some patients on active treatment may have a slower or less pronounced response.1. Reinforce the Importance of their Contribution: - Explain the critical role of the placebo group in understanding the true effect of the medication. - Emphasize that their participation is valuable to the research regardless of their individual symptom changes. 2. Review Patient-Reported Outcomes: - For patients on active treatment, review their ePRO data with them to highlight any subtle improvements they may not have noticed. 3. Long-Term Perspective: - Remind participants of the long-term goals of the study and the potential benefits for future women experiencing menopause.
Increased non-adherence during the 40-week extension phase. - Treatment Fatigue: The long duration of the study can lead to decreased motivation. - Life Events: Personal circumstances can change over a year, impacting a patient's ability to participate.1. Sustain Engagement and Support: - Continue regular communication and express appreciation for their long-term commitment.[10] - Offer flexibility with appointments and be understanding of scheduling conflicts. 2. Reiterate the Value of Long-Term Data: - Explain the importance of the 52-week data for assessing the long-term safety and durability of the treatment effect.[9] 3. Patient Support Programs: - If available, connect patients with support programs that can provide resources and encouragement.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions from researchers and clinical trial staff.

1. Patient Recruitment and Initial Adherence

  • Q: What are the most effective strategies for recruiting and retaining patients in long-term menopause studies like the this compound trials?

    • A: A multi-faceted approach is crucial. This includes clear communication about the study's purpose, duration, and what is expected of participants.[9][11] It's also important to set realistic expectations regarding potential benefits and side effects.[12] For long-term trials, emphasizing the contribution to future medical advancements can be a strong motivator.

  • Q: How can we minimize early dropouts due to side effects?

    • A: Proactive management is key. During the screening and informed consent process, thoroughly educate potential participants about the known side effect profile of this compound, emphasizing that most are mild to moderate.[1][2] Provide clear instructions for managing common side effects and establish a clear point of contact for participants to report any adverse events promptly. Regular follow-up can help address issues before they lead to discontinuation.

2. Data Collection and ePRO Management

  • Q: What should we do if a patient consistently fails to complete their ePRO diary?

    • A: First, identify the root cause. Is it a technical issue, forgetfulness, or a lack of motivation? For technical problems, provide immediate support and consider a replacement device if necessary.[5] If it's forgetfulness, discuss the importance of the data with the patient and explore if automated reminders are being utilized effectively.[7] If motivation is low, re-engage the patient by showing them their progress and reminding them of the value of their contributions.

  • Q: How can we ensure the quality and integrity of ePRO data in a long-term study?

    • A: Utilize an ePRO system with real-time data validation, which can flag missing or inconsistent entries.[5] The system should have time-stamped entries to prevent back-filling of data.[5] Regular review of the data by clinical site staff can help identify and address any issues with a participant's reporting habits in a timely manner.

3. Long-Term Engagement and Retention

  • Q: What are the primary reasons for patient withdrawal in the long-term extension phases of this compound studies?

    • A: Published data from this compound trials indicate that withdrawal of consent and adverse events are the most common reasons for discontinuation.[13] "Treatment fatigue" and changing life circumstances can also contribute to dropouts in studies lasting 52 weeks.

  • Q: What strategies were used in the SKYLIGHT trials to maintain patient engagement for the full 52 weeks?

    • A: The SKYLIGHT trials included a 40-week active treatment extension phase following a 12-week placebo-controlled period.[3][9][14][15] This design can enhance retention as all participants eventually receive the active drug.[3][15] Consistent follow-up and the collection of various patient-reported outcomes related to quality of life and sleep disturbance also help keep patients engaged by demonstrating a comprehensive interest in their well-being.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound clinical trials relevant to patient adherence and study completion.

Table 1: Patient Disposition in this compound Phase 3 Trials (12-Week Placebo-Controlled Period)

StudyTreatment GroupNumber RandomizedNumber DiscontinuedMost Common Reasons for Discontinuation
SKYLIGHT 1 Placebo17523Adverse Events, Participant Withdrawal
This compound 30 mg17431Adverse Events, Participant Withdrawal
This compound 45 mg17313Adverse Events, Participant Withdrawal
SKYLIGHT 2 Placebo16821Adverse Events, Participant Withdrawal
This compound 30 mg16814Adverse Events, Participant Withdrawal
This compound 45 mg16513Adverse Events, Participant Withdrawal

Source: Adapted from Lederman, S., et al. (2023). The Lancet.[13] & Johnson, K., et al. (2023). The Journal of Clinical Endocrinology & Metabolism.

Table 2: Long-Term Study Completion Rates in the MOONLIGHT 3 Trial (52-Week Open-Label)

StudyTreatment GroupNumber EnrolledNumber CompletedCompletion RatePrimary Reason for Discontinuation
MOONLIGHT 3 This compound 30 mg15010570.0%Withdrawal of consent (n=33)

Source: Adapted from Wang, Y., et al. (2024). Menopause.[17]

Experimental Protocols

This section provides an overview of the methodologies for key experiments and procedures cited in this compound studies, with a focus on elements relevant to patient adherence.

1. Protocol for Patient-Reported Outcome (PRO) Assessment

  • Objective: To capture the patient's perspective on treatment efficacy and its impact on quality of life.

  • Methodology:

    • Instrument Selection: Utilize validated questionnaires such as the Menopause-Specific Quality of Life (MENQOL) questionnaire and the Patient-Reported Outcomes Measurement Information System (PROMIS) Sleep Disturbance Short Form 8b.[9][16]

    • Data Collection:

      • Employ an electronic Patient-Reported Outcome (ePRO) system for daily diary entries.[9]

      • Provide participants with a handheld electronic device and comprehensive training on its use.

      • The ePRO system should be available for data entry 24 hours a day.[9]

    • Data Monitoring:

      • Implement real-time checks for completeness and consistency of entries.[5]

      • Site staff to regularly review participant ePRO data to identify and address any reporting issues.

  • Adherence Enhancement:

    • Automated reminders for daily entries.

    • A user-friendly interface to minimize participant burden.

    • A technical support line for troubleshooting.

2. Protocol for Long-Term Safety and Efficacy Monitoring (52-Week Extension)

  • Objective: To assess the long-term safety, tolerability, and persistence of efficacy of this compound.

  • Methodology:

    • Study Design: Following a 12-week placebo-controlled phase, participants on placebo are re-randomized to receive active treatment, while those already on active treatment continue their assigned dose for an additional 40 weeks.[3][9][15]

    • Assessments:

      • Continue daily ePRO collection for VMS frequency and severity.

      • Administer quality of life and sleep questionnaires at specified intervals (e.g., every 4 to 12 weeks).

      • Conduct safety assessments, including monitoring of treatment-emergent adverse events (TEAEs) and liver function tests, at each study visit.[14]

  • Adherence Enhancement:

    • The re-randomization of the placebo group to active treatment can serve as an incentive to continue in the study.

    • Maintain regular contact with participants through site visits and phone calls.

    • Provide ongoing support and express appreciation for their continued participation.

Visualizations

Signaling Pathway of this compound

fezolinetant_pathway cluster_brain Central Nervous System Estrogen Decreased Estrogen (Menopause) KNDy KNDy Neuron Hypertrophy & Overactivity Estrogen->KNDy Leads to NKB Neurokinin B (NKB) Signaling KNDy->NKB Increases NK3R NK3 Receptor NKB->NK3R Binds to Thermo Thermoregulatory Center (Hypothalamus) NK3R->Thermo Activates VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS Triggers This compound This compound This compound->NK3R Blocks

Caption: this compound blocks Neurokinin B at the NK3 receptor, modulating neuronal activity.

Experimental Workflow for Long-Term this compound Studies

fezolinetant_workflow Screening Screening & Enrollment (VMS ≥ 7/day) Randomization Randomization (1:1:1) Screening->Randomization PBO Placebo Randomization->PBO F30 This compound 30mg Randomization->F30 F45 This compound 45mg Randomization->F45 Phase1 12-Week Placebo-Controlled Phase ReRandomization Re-randomization of Placebo Group Phase1->ReRandomization PBO->Phase1 F30->Phase1 F45->Phase1 F30_cont Continue Fezolinant 30mg ReRandomization->F30_cont F45_cont Continue Fezolinant 45mg ReRandomization->F45_cont Phase2 40-Week Active Treatment Extension EOS End of Study (Week 52) Phase2->EOS F30_cont->Phase2 F45_cont->Phase2

Caption: Workflow of SKYLIGHT 1 & 2 trials, including the 40-week extension phase.

Logical Relationship of Adherence Challenges and Interventions

adherence_logic Challenges Adherence Challenges AEs Adverse Events Challenges->AEs Burden Study Burden (Visits, ePRO) Challenges->Burden Motivation Low Motivation/ Perceived Lack of Benefit Challenges->Motivation Interventions Intervention Strategies Outcome Improved Long-Term Adherence Interventions->Outcome Education Patient Education & Expectation Management Education->Interventions Communication Regular Communication & Support Communication->Interventions Tech Technology-based (ePRO, Reminders) Tech->Interventions

Caption: Relationship between common adherence challenges and targeted intervention strategies.

References

Refining inclusion and exclusion criteria for fezolinetant clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fezolinetant. The information is designed to address specific issues that may be encountered when refining inclusion and exclusion criteria for clinical trials of this non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause.

Frequently Asked Questions (FAQs)

Q1: A potential participant's self-reported vasomotor symptom (VMS) frequency is close to the eligibility cutoff. How can we ensure accurate and consistent VMS documentation to determine eligibility?

A1: Accurate VMS documentation is crucial for trial eligibility. To ensure consistency, it is recommended to:

  • Utilize a standardized daily VMS diary: The diary should prompt participants to record the frequency and severity of VMS twice daily (morning and evening).

  • Provide clear instructions: Participants should receive thorough training on how to complete the diary, including definitions of "moderate" and "severe" symptoms. A "moderate" hot flash is typically defined as a sensation of heat with sweating, while a "severe" hot flash is one that disrupts or prevents an activity.

  • Establish a baseline period: A screening period of at least one to two weeks is recommended to establish a stable baseline of VMS frequency. For this compound trials, a common requirement is a minimum average of seven or more moderate to severe hot flashes per day.

  • Implement data quality checks: Regularly review diary entries for completeness and consistency. Address any discrepancies with the participant promptly.

Q2: We have a potential participant with a history of mild, transient elevations in liver enzymes. Are they automatically excluded from the trial?

A2: Not necessarily. The key is to adhere strictly to the protocol's liver function criteria. For this compound trials, the following are critical:

  • Baseline Liver Function Tests (LFTs): Before randomization, all participants must undergo baseline LFTs, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin.

  • Exclusion Thresholds: Participants with ALT or AST levels ≥2 times the upper limit of normal (ULN) or total bilirubin ≥2 times the ULN at screening are typically excluded.

  • Careful Evaluation: For participants with a history of mild elevations, it is essential to have complete medical records to understand the context of those elevations. If the baseline LFTs are within the acceptable range, they may be eligible. However, any history of significant liver disease is a common exclusion criterion.

Q3: A participant reports a significant reduction in VMS frequency during the screening period before starting the investigational product. How should this be handled?

A3: This phenomenon, often attributed to the placebo effect or regression to the mean, is a common challenge. To address this:

  • Pre-specified Stability Criteria: The trial protocol should include criteria for VMS stability during the baseline period. For instance, some trials specify that the VMS frequency in the final week of screening should not decrease by more than 50% compared to the initial weeks.

  • Consistent Monitoring: Continue to monitor VMS frequency throughout the screening period to identify any significant trends.

  • Re-assessment: If a participant's VMS frequency drops below the inclusion threshold and remains there, they may no longer be eligible for randomization.

Q4: What are the key considerations when recruiting participants who are currently using other treatments for VMS?

A4: Participants using other VMS treatments must undergo an adequate washout period before baseline assessments.

  • Prohibited Medications: Clearly define the list of prohibited medications, which typically includes hormone replacement therapy, other neurokinin-3 (NK3) receptor antagonists, and certain herbal supplements.

  • Washout Duration: The protocol should specify the required washout period for each class of medication. This is typically several weeks to ensure that the effects of the previous treatment have dissipated.

  • Participant Education: Ensure participants understand the importance of adhering to the washout period and the potential risks of concomitant use of prohibited medications.

Troubleshooting Guides

Issue: Difficulty in differentiating between mild, moderate, and severe vasomotor symptoms.

Guide:

  • Provide Standardized Definitions: Use a clear and concise severity rating scale. For example:

    • Mild: Sensation of heat without sweating.

    • Moderate: Sensation of heat with sweating, but able to continue activity.

    • Severe: Sensation of heat with sweating that causes cessation of activity.

  • Use a Visual Aid: A simple chart or diagram illustrating the differences can be a helpful tool for participants.

  • Conduct a Training Session: During the screening visit, walk through examples with the participant to ensure they understand the rating scale.

Issue: Managing the rigorous liver function monitoring schedule.

Guide:

  • Create a Clear Schedule: Provide participants with a clear and easy-to-understand schedule of all required LFTs.

  • Automated Reminders: Utilize an automated reminder system (e.g., text messages, emails) to notify participants of upcoming appointments for LFTs.

  • Explain the Rationale: Clearly explain to participants the importance of regular liver function monitoring for their safety. This can improve adherence to the schedule.

  • Establish a Clear Protocol for Abnormal Results: Have a pre-defined plan for how to manage elevated LFTs, including repeat testing and criteria for treatment discontinuation.

Data Presentation

Table 1: Summary of Inclusion Criteria for this compound SKYLIGHT Trials

CriteriaSKYLIGHT 1 & 2SKYLIGHT 4
Age 40-65 years40-65 years
Menopausal Status Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior)Postmenopausal (amenorrhea for ≥12 months, or ≥6 months with FSH >40 IU/L, or bilateral oophorectomy ≥6 weeks prior)
VMS Frequency Minimum average of ≥7 moderate to severe hot flashes per dayMinimum average of ≥7 moderate to severe hot flashes per day
General Health Good general health as determined by medical history and physical examinationGood general health as determined by medical history and physical examination

Table 2: Summary of Exclusion Criteria for this compound SKYLIGHT Trials

CriteriaSKYLIGHT 1 & 2SKYLIGHT 4
Liver Function ALT or AST ≥2x ULN; Total Bilirubin ≥2x ULNALT or AST ≥2x ULN; Total Bilirubin ≥2x ULN
Concomitant Medications Use of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatmentsUse of strong or moderate CYP1A2 inhibitors, hormone therapy, or other VMS treatments
Medical History History of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizuresHistory of endometrial hyperplasia or cancer, unexplained uterine bleeding, seizures
Other Known substance or alcohol abuseKnown substance or alcohol abuse

Table 3: Quantitative Efficacy Outcomes from SKYLIGHT 1 & 2 (12 Weeks)

OutcomePlaceboThis compound 30 mgThis compound 45 mg
Mean Change in VMS Frequency from Baseline -Significant reduction vs. placeboSignificant reduction vs. placebo
Mean Change in VMS Severity from Baseline -Significant reduction vs. placeboSignificant reduction vs. placebo
Percentage of Responders (≥50% reduction in VMS) LowerSignificantly higher vs. placeboSignificantly higher vs. placebo

Table 4: Liver Enzyme Elevation in this compound Clinical Trials

EventPlaceboThis compound (All Doses)
ALT or AST >3x ULN ~0.9%~2.1%
ALT or AST >5x ULN RareInfrequent
ALT or AST >10x ULN with Bilirubin >2x ULN (Hy's Law) No cases reportedNo cases reported in pivotal trials

Experimental Protocols

Protocol 1: Assessment of Vasomotor Symptoms using a Daily Electronic Diary

  • Participant Training: At the screening visit, train the participant on the use of the electronic diary device. Explain the definitions of VMS and the severity rating scale.

  • Daily Entries: Instruct the participant to make entries in the diary twice daily, once in the morning to record nighttime symptoms and once in the evening to record daytime symptoms.

  • Data Recorded: For each VMS episode, the participant should record:

    • Time of occurrence.

    • Severity (Mild, Moderate, or Severe).

  • Data Collection Period: Data should be collected continuously from the start of the screening period until the end of the treatment period.

  • Data Review: Regularly review the electronic diary data for completeness and consistency. Follow up with the participant to clarify any missing or ambiguous entries.

Protocol 2: Liver Function Monitoring

  • Baseline Assessment: Prior to randomization, collect a blood sample to measure baseline levels of ALT, AST, and total bilirubin.

  • Monitoring Schedule:

    • Months 1, 2, and 3: Collect blood samples for LFTs monthly.

    • Months 6 and 9: Collect blood samples for LFTs.

    • As clinically indicated: Perform LFTs if a participant develops signs or symptoms of liver injury (e.g., fatigue, nausea, jaundice).

  • Actionable Thresholds for Discontinuation:

    • Discontinue treatment if ALT or AST are >5x ULN.

    • Discontinue treatment if ALT or AST are >3x ULN and total bilirubin is >2x ULN.

  • Follow-up: If treatment is discontinued due to elevated LFTs, continue to monitor LFTs until they return to the normal range.

Mandatory Visualizations

Caption: this compound blocks NKB from binding to the NK3R on KNDy neurons.

Clinical_Trial_Workflow Participant Screening and Enrollment Workflow Start Potential Participant Identified Screening_Visit Screening Visit - Informed Consent - Medical History - Physical Exam Start->Screening_Visit VMS_Diary Daily VMS Diary (1-2 weeks) Screening_Visit->VMS_Diary Baseline_LFTs Baseline Liver Function Tests Screening_Visit->Baseline_LFTs Inclusion_Criteria_Met Inclusion Criteria Met? VMS_Diary->Inclusion_Criteria_Met Exclusion_Criteria_Met Exclusion Criteria Met? Baseline_LFTs->Exclusion_Criteria_Met Inclusion_Criteria_Met->Exclusion_Criteria_Met Yes Not_Eligible Not Eligible Inclusion_Criteria_Met->Not_Eligible No Eligible Eligible for Randomization Exclusion_Criteria_Met->Eligible No Exclusion_Criteria_Met->Not_Eligible Yes Randomization Randomization Eligible->Randomization

Caption: Workflow for screening and enrolling participants in a this compound trial.

Inclusion_Exclusion_Logic Logical Relationship of Key Inclusion/Exclusion Criteria cluster_inclusion Inclusion Criteria cluster_exclusion Exclusion Criteria Age Age 40-65 Eligible Potentially Eligible Age->Eligible Menopause Postmenopausal Menopause->Eligible VMS_Freq ≥7 mod/sev VMS per day VMS_Freq->Eligible Liver Elevated LFTs at baseline Ineligible Ineligible Liver->Ineligible Meds Prohibited Concomitant Meds Meds->Ineligible History History of Endometrial Issues History->Ineligible Participant Potential Participant Participant->Age Participant->Menopause Participant->VMS_Freq Participant->Liver Participant->Meds Participant->History

Caption: Logical flow of applying key inclusion and exclusion criteria.

Technical Support Center: Troubleshooting Variability in Patient-Reported Outcomes for Vasomotor Symptoms (VMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in patient-reported outcomes (PROs) for vasomotor symptoms (VMS) in clinical research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the collection of VMS PRO data.

Question: We are observing high variability in VMS frequency and severity reports among participants in our clinical trial. What are the potential causes and how can we troubleshoot this?

Answer:

High variability in VMS reporting is a common challenge. Here’s a step-by-step guide to identify and address the root causes:

Step 1: Evaluate Your Data Collection Methodology

  • Inconsistent Data Capture: Are you using paper diaries? Paper diaries are prone to recall bias and inconsistent completion, with compliance rates as low as 11% in some studies.[1]

    • Solution: If feasible, switch to electronic PRO (ePRO) diaries. ePRO systems offer real-time data capture, time-stamping to reduce recall bias, and automated reminders, which can significantly improve compliance and data quality.[2]

  • Ambiguous Instrument Questions: Are the questions in your PRO instrument clear and unambiguous? Confusion over terminology can lead to inconsistent reporting. For example, the definitions of "mild," "moderate," and "severe" hot flashes can vary between instruments.[3]

    • Solution: Use validated instruments with clear definitions for severity ratings, such as the 3-category Hot Flash Daily Diary (HFDD) which aligns with FDA and EMEA guidelines.[3] Ensure all participants are trained on these definitions.

Step 2: Assess Patient Training and Comprehension

  • Inadequate Training: Have participants been adequately trained on how to use the PRO instrument and report their symptoms accurately? Insufficient training is a primary source of error.

    • Solution: Implement a standardized patient training protocol. This should include a clear explanation of the study's objectives, hands-on practice with the data collection tool (e.g., ePRO device), and a review of all questions and response options. Provide a take-home guide for reference.

  • Low Health Literacy: Consider the health literacy of your study population. Complex language or instructions can be a barrier to accurate reporting.[4]

    • Solution: Simplify patient-facing materials and use plain language. During training, ask participants to explain the instructions in their own words to ensure comprehension.

Step 3: Investigate Potential Confounding Factors

  • Lifestyle and Demographics: Are you accounting for patient-specific factors that can influence VMS? Diet, exercise, BMI, smoking, and anxiety can all impact the frequency and severity of vasomotor symptoms.[5][6][7]

    • Solution: Collect data on these potential confounding variables. This will allow you to perform subgroup analyses to understand their impact on VMS variability.

  • Placebo Effect: The placebo effect is a significant factor in VMS trials and can contribute to high variability.

    • Solution: While difficult to eliminate, the placebo effect can be minimized through robust study design, including randomization and blinding.[8] Consistent and neutral communication with participants from all study staff is also crucial.

Step 4: Review Your Statistical Analysis Plan

  • Inappropriate Statistical Methods: Are your chosen statistical methods robust enough to handle the inherent variability in PRO data?

    • Solution: Consult with a biostatistician to ensure your statistical analysis plan (SAP) is appropriate. Methods like mixed-effects models can account for patient-specific variations.[9] Consider using analysis of covariance (ANCOA) to adjust for baseline characteristics.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in VMS patient-reported outcomes?

A1: The most common sources of variability include:

  • Lack of Standardized Outcome Measures: There is substantial variation in how VMS are reported and measured across different studies, with 49 different primary reported outcomes and 16 different measurement tools identified in one review.[10]

  • Patient-Specific Factors: Demographics (age, race/ethnicity, education), lifestyle (smoking, BMI, diet, exercise), and psychological factors (anxiety) all contribute to VMS heterogeneity.[5][6][7][11]

  • Placebo Response: A significant placebo effect is often observed in VMS clinical trials.[8]

  • Data Collection Methods: The choice between paper and electronic diaries can significantly impact data quality and compliance.[2]

  • Recall Bias: Relying on patient memory to record symptoms can introduce inaccuracies.[12][13]

Q2: How can we minimize the placebo effect in our VMS clinical trial?

A2: Minimizing the placebo effect requires a multi-faceted approach:

  • Study Design: Employ a randomized, double-blind, placebo-controlled design.

  • Standardization: Ensure all study procedures, including patient interactions and data collection, are standardized across all sites and participants.

  • Patient and Staff Training: Train both patients and study staff to have neutral expectations regarding treatment outcomes.

  • Screening Period: Include a screening period to identify and exclude patients with highly variable VMS frequency, which may help minimize the placebo response.[8]

Q3: What are the best practices for training patients to report their VMS accurately?

A3: Effective patient training is crucial for high-quality PRO data. Best practices include:

  • Standardized Training Protocol: Develop a consistent training protocol used by all staff at all sites.

  • Clear and Simple Instructions: Use plain language and avoid medical jargon.

  • Hands-On Demonstration: Provide participants with an opportunity to practice using the PRO instrument (e.g., e-diary).

  • Review of Definitions: Go over the definitions of all symptoms and severity levels to ensure understanding.

  • Teach-Back Method: Ask patients to explain the reporting process in their own words to confirm comprehension.

  • Provide Reference Materials: Give patients a user-friendly guide to take home.

Q4: Should we use paper diaries or electronic PRO (ePRO) for our VMS study?

A4: ePRO is generally recommended over paper diaries for VMS studies. Studies have shown that ePRO leads to higher quality data and greater patient compliance.[2] The benefits of ePRO include:

  • Reduced Recall Bias: Time-stamped entries ensure data is recorded in real-time.[1]

  • Improved Compliance: Automated reminders can prompt patients to complete their diaries.

  • Fewer Errors: ePRO systems can have built-in checks to prevent invalid entries.

  • Reduced Data Variability: One study found that data variability was reduced by 33% when using electronic forms instead of paper.[2]

Q5: What are some key considerations when choosing a PRO instrument for VMS?

A5: When selecting a PRO instrument, consider the following:

  • Validation: Has the instrument been validated in a similar patient population?

  • Relevance: Does the instrument measure the concepts that are most important to patients with VMS?

  • Regulatory Acceptance: Is the instrument accepted by regulatory bodies like the FDA and EMEA? The 3-category Hot Flash Daily Diary (HFDD) is an example of a tool that aligns with regulatory guidance.[3]

  • Patient Burden: Is the questionnaire of a reasonable length to encourage completion?

Data Presentation

Table 1: Impact of Data Collection Method on PRO Data Quality

MetricPaper DiaryElectronic PRO (ePRO)Source(s)
Patient Compliance Can be as low as 11%Can be as high as 94%[1]
Data Variability HigherReduced by up to 33%[2]
Data Errors Prone to transcription errors and missing dataMinimized through automated checks[14]
Recall Bias High potential for recall biasSignificantly reduced with time-stamping[12][13]

Table 2: Influence of Patient Factors on VMS Reporting

FactorImpact on VMS ReportingSource(s)
Race/Ethnicity African American women report the highest rates of VMS.[6][7]
Body Mass Index (BMI) Higher BMI is associated with a greater likelihood of VMS.[5][15]
Smoking Current smokers have an increased likelihood of reporting VMS.[7]
Anxiety Baseline anxiety symptoms are strongly associated with VMS reporting.[5][7]
Education Level Lower education levels are associated with higher reporting of VMS.[7][11]
Diet A diet low in fat and high in fruits, vegetables, and whole grains may be associated with a reduction in VMS.[5]
Exercise Moderate aerobic exercise may decrease objective and subjective hot flashes.[12]

Experimental Protocols

Protocol 1: Administering the Menopause-Specific Quality of Life (MENQOL) Questionnaire

The MENQOL is a self-administered 29-item questionnaire that assesses the impact of menopausal symptoms on quality of life across four domains: vasomotor, psychosocial, physical, and sexual.[16]

  • Objective: To measure the bother associated with menopausal symptoms.

  • Methodology:

    • Provide the participant with the MENQOL questionnaire in a quiet, private setting.

    • Instruct the participant to consider their experiences over the last month.

    • For each of the 29 items, the participant first answers "yes" or "no" as to whether they have experienced the symptom.

    • If the answer is "yes," they then rate how bothersome the symptom has been on a 7-point Likert scale, from 0 (not at all bothered) to 6 (extremely bothered).[16]

    • Collect the completed questionnaire and check for any missing responses.

  • Scoring: For each domain, the score is the average of the item scores within that domain.

Protocol 2: Implementing the Hot Flash Daily Diary (HFDD)

The HFDD is used to assess the frequency and severity of hot flashes. A 3-category version is aligned with FDA and EMEA guidance.[3]

  • Objective: To capture real-time data on the frequency and severity of hot flashes.

  • Methodology:

    • Patient Training:

      • Explain the definitions of mild, moderate, and severe hot flashes as provided in the diary.

      • Instruct the patient to record each hot flash as it occurs to minimize recall bias.

      • Demonstrate how to fill out the diary, whether it is a paper or electronic version.

      • Emphasize the importance of recording even if they are unsure if it was a true hot flash.[17]

    • Data Collection:

      • The patient records the date and time of each hot flash.

      • For each hot flash, they rate the severity as mild, moderate, or severe based on the provided definitions.

    • Data Review:

      • At each study visit, review the diary with the participant to check for completeness and clarify any ambiguous entries.

Mandatory Visualization

Troubleshooting_VMS_Variability cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions cluster_3 Outcome start High Variability in VMS PROs step1 Step 1: Evaluate Data Collection Methodology start->step1 step2 Step 2: Assess Patient Training step1->step2 sol1a Switch to ePRO step1->sol1a sol1b Use Validated Instruments (e.g., 3-category HFDD) step1->sol1b step3 Step 3: Investigate Confounding Factors step2->step3 sol2a Implement Standardized Training Protocol step2->sol2a sol2b Simplify Patient Materials step2->sol2b step4 Step 4: Review Statistical Plan step3->step4 sol3a Collect Data on Lifestyle/Demographics step3->sol3a sol3b Ensure Blinding & Neutral Communication step3->sol3b sol4a Use Mixed-Effects Models or ANCOVA step4->sol4a end Reduced Variability & Improved Data Quality sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end sol4a->end

Caption: A flowchart for troubleshooting high variability in VMS PROs.

PRO_Data_Collection_Workflow cluster_0 Pre-Study cluster_1 Study Start cluster_2 Data Collection cluster_3 Data Management & Analysis select_instrument Select Validated PRO Instrument develop_protocol Develop Data Collection Protocol & SOPs select_instrument->develop_protocol patient_training Standardized Patient Training develop_protocol->patient_training real_time_entry Real-time Data Entry (ePRO) patient_training->real_time_entry compliance_monitoring Monitor Patient Compliance real_time_entry->compliance_monitoring data_review Data Quality Review compliance_monitoring->data_review stat_analysis Statistical Analysis data_review->stat_analysis

Caption: A workflow for high-quality PRO data collection in VMS trials.

References

Technical Support Center: Enhancing Translational Relevance of Animal Models in Fezolinetant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of fezolinetant. Our aim is to help you navigate common challenges and improve the translational relevance of your preclinical findings.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound in animal models.

Question: We are observing high variability in the tail skin temperature (TST) readings in our ovariectomized (OVX) rat model of vasomotor symptoms (VMS). What could be the cause and how can we mitigate this?

Answer:

High variability in TST is a common challenge. Several factors can contribute to this:

  • Stress-Induced Hyperthermia: Handling and restraint can induce stress, leading to physiological temperature changes that mask the specific VMS-like events.

    • Troubleshooting Steps:

      • Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions.

      • Habituation: Habituate the animals to the measurement procedure and equipment for several days before data collection begins.

      • Telemetry: Whenever possible, use telemetry-based systems for continuous, remote temperature monitoring to minimize handling stress.

  • Improper Sensor Placement: Incorrect or inconsistent placement of the temperature sensor on the tail will lead to unreliable data.

    • Troubleshooting Steps:

      • Standardized Location: Define a precise anatomical location on the tail for sensor attachment and ensure all technicians adhere to this standard.

      • Secure Attachment: Use appropriate, non-constrictive methods to secure the sensor, ensuring good contact with the skin without compromising blood flow.

  • Ambulatory Activity: Increased physical activity can elevate body and skin temperature.

    • Troubleshooting Steps:

      • Concurrent Activity Monitoring: If possible, use video tracking or activity monitors to correlate temperature changes with movement. This allows for the filtering of activity-induced temperature spikes from true VMS-like events.

      • Data Analysis: Implement algorithms in your data analysis to exclude temperature fluctuations that coincide with periods of high activity.

Question: Our OVX model is not showing a consistent increase in luteinizing hormone (LH) levels, which is a key indicator of ovarian hormone depletion. What could be the issue?

Answer:

Inconsistent LH elevation post-ovariectomy can compromise the validity of the model. Here are potential causes and solutions:

  • Incomplete Ovariectomy: Remnants of ovarian tissue can continue to produce hormones, suppressing LH levels.

    • Troubleshooting Steps:

      • Surgical Technique: Ensure the surgical procedure for ovariectomy is performed by experienced personnel to guarantee the complete removal of both ovaries.

      • Post-Mortem Verification: At the end of the study, perform a thorough necropsy to visually inspect for any ovarian remnants.

  • Hormone Assay Variability: The method used for LH measurement can be a source of inconsistency.

    • Troubleshooting Steps:

      • Assay Validation: Validate your LH assay for sensitivity, specificity, and reproducibility in your species and sample type.

      • Pulsatile LH Release: Be mindful that LH is released in a pulsatile manner. A single time-point measurement may not be representative.

      • Sampling Strategy: For a more accurate assessment, consider a serial blood sampling protocol over a defined period to capture the pulsatile nature of LH secretion.

  • Age and Strain of the Animal: The age and strain of the rats can influence the hormonal response to ovariectomy.

    • Troubleshooting Steps:

      • Appropriate Age: Use young adult, reproductively competent female rats for ovariectomy to ensure a robust hypothalamic-pituitary response.[1]

      • Strain Selection: Be aware of potential strain differences in neuroendocrine regulation and choose a strain that has been well-characterized for menopause-related studies.

Question: We are not observing the expected attenuation of VMS-like symptoms (e.g., decreased TST) after this compound administration in our OVX rats. What should we consider?

Answer:

Several factors could contribute to a lack of efficacy in a preclinical model:

  • Pharmacokinetic Issues: The dose, route, or frequency of administration may not be achieving adequate therapeutic concentrations in the central nervous system.

    • Troubleshooting Steps:

      • Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific animal model.

      • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma and brain concentrations of this compound to ensure adequate exposure.

      • Vehicle and Formulation: Ensure the vehicle used to dissolve and administer this compound is appropriate and does not interfere with its absorption or stability.

  • Model-Specific Differences: The neurocircuitry and receptor expression in the animal model may differ from humans in ways that affect drug response.

    • Troubleshooting Steps:

      • Target Engagement: Consider including a positive control (e.g., estrogen replacement therapy) to confirm that the model is capable of responding to a known therapeutic intervention.

      • Receptor Expression Analysis: If feasible, perform molecular analyses (e.g., immunohistochemistry, in situ hybridization) to confirm the expression and localization of the neurokinin 3 receptor (NK3R) in the relevant brain regions of your animal model.

  • Data Interpretation: The definition and analysis of VMS-like events in animals can be challenging.

    • Troubleshooting Steps:

      • Objective Criteria: Establish clear, objective criteria for defining a VMS-like event based on the magnitude and duration of the temperature change.

      • Blinded Analysis: Ensure that data analysis is performed by an individual who is blinded to the treatment groups to avoid bias.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective neurokinin 3 receptor (NK3R) antagonist.[2][3][4] In menopausal women, declining estrogen levels lead to hypertrophy of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[2][3] This results in increased neurokinin B (NKB) signaling, which disrupts the thermoregulatory center and causes vasomotor symptoms like hot flashes.[2][3][5] this compound works by blocking the binding of NKB to the NK3R on these KNDy neurons, thereby modulating neuronal activity in the thermoregulatory center and reducing the frequency and severity of VMS.[2][3][5]

Q2: What are the most common animal models used for studying menopause and VMS, and what are their pros and cons for this compound research?

The most widely used animal model for menopause research is the ovariectomized (OVX) rodent .[1][6]

  • Pros:

    • Effectively mimics the abrupt cessation of ovarian hormone production seen in surgical menopause.[1][6]

    • Relatively low cost and ease of implementation.

    • Well-characterized, with known physiological and behavioral changes that parallel some aspects of human menopause, such as increased LH secretion and changes in thermoregulation.[7]

  • Cons:

    • Does not replicate the gradual hormonal decline of the natural menopausal transition.[6]

    • Rodents do not experience hot flashes in the same way as humans; therefore, researchers rely on surrogate markers like changes in tail skin temperature.[7]

    • Translational relevance can be limited due to species-specific differences in neuroendocrine regulation and drug metabolism.[8][9]

Another model is the 4-vinylcyclohexene diepoxide (VCD)-treated rodent .[6][10]

  • Pros:

    • Induces a gradual depletion of ovarian follicles, more closely mimicking the natural menopausal transition.[6][10]

  • Cons:

    • Potential for off-target toxicity.[1]

    • The timeline to achieve a hypoestrogenic state is longer and can be more variable than with surgical ovariectomy.

Q3: What are the key experimental readouts to assess the efficacy of this compound in animal models?

The primary endpoints for assessing this compound's efficacy in animal models of VMS include:

  • Thermoregulation:

    • Tail Skin Temperature (TST): Measurement of changes in TST is the most common surrogate for hot flashes.[7] A successful treatment would be expected to reduce the frequency and magnitude of transient TST elevations.

  • Neuroendocrine Markers:

    • Luteinizing Hormone (LH) Levels: this compound has been shown to dose-dependently reduce plasma LH levels in OVX rats.[7] Monitoring LH can serve as a biomarker of target engagement.

    • c-Fos Expression: Measurement of c-Fos, an indirect marker of neuronal activity, in specific hypothalamic regions like the median preoptic nucleus (MnPO) can indicate this compound's effect on the thermoregulatory center.[7]

  • Behavioral Assessments:

    • While not specific to VMS, assessing behaviors related to anxiety or depression, which can be comorbid with menopause, may provide additional insights into the broader effects of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from a preclinical study of this compound in ovariectomized rats.

ParameterVehicle Control (OVX)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Change in Plasma LH (ng/mL) No significant changeDose-dependent reductionDose-dependent reductionSignificant reduction
c-Fos Positive Cells in MnPO IncreasedDose-dependent reductionDose-dependent reductionSignificant reduction
Tail Skin Temperature Increased frequency of elevationsDose-dependent attenuationDose-dependent attenuationSignificant attenuation
Body Weight Gain IncreasedDose-dependent reductionDose-dependent reductionSignificant reduction

Data synthesized from Tahara et al., 2021.[7]

Detailed Experimental Protocol: Assessment of VMS-like Symptoms in Ovariectomized Rats

Objective: To evaluate the effect of this compound on tail skin temperature (TST), a surrogate for vasomotor symptoms, in an ovariectomized (OVX) rat model.

Materials:

  • Female Wistar rats (young adult, approximately 200-250g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Telemetry-based temperature monitoring system or a thermocouple data logger

  • Surgical instruments for ovariectomy

  • Anesthetics (e.g., isoflurane)

  • Analgesics

Methodology:

  • Animal Acclimatization:

    • House rats in a temperature and light-controlled environment (e.g., 22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to any procedures.

    • Provide ad libitum access to food and water.

  • Ovariectomy:

    • Anesthetize the rats using an appropriate anesthetic.

    • Perform bilateral ovariectomy using a sterile surgical technique.

    • Administer post-operative analgesics as per veterinary guidelines.

    • Allow a recovery period of at least two weeks to ensure depletion of endogenous ovarian hormones and the development of a stable hyperthermic state.

  • Temperature Monitoring Setup:

    • If using telemetry, surgically implant the temperature transponder according to the manufacturer's instructions during the recovery period.

    • If using an external thermocouple, habituate the rats to the measurement procedure daily for several days. Securely and consistently attach the sensor to the ventral surface of the tail.

  • Baseline Data Collection:

    • Record baseline TST data for a defined period (e.g., 24-48 hours) before the commencement of treatment.

  • Drug Administration:

    • Randomly assign the OVX rats to treatment groups: Vehicle control, this compound (low dose), this compound (mid dose), this compound (high dose).

    • Prepare this compound in the chosen vehicle at the desired concentrations.

    • Administer this compound or vehicle orally (e.g., via gavage) at a consistent time each day.

  • Post-Treatment Data Collection:

    • Continuously record TST for the duration of the treatment period (e.g., 7 days).

  • Data Analysis:

    • Define a VMS-like event based on a predefined threshold for TST increase (e.g., a rapid rise of >1°C within 5 minutes).

    • Calculate the frequency and amplitude of VMS-like events for each animal.

    • Compare the mean frequency and amplitude of VMS-like events between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

  • Hormone and Neuronal Activity Analysis (Optional):

    • At the end of the study, collect blood samples to measure plasma LH levels.

    • Perfuse the animals and collect brain tissue to analyze c-Fos expression in the hypothalamus.

Visualizations

fezolinetant_mechanism_of_action cluster_hypothalamus Hypothalamus cluster_inputs Regulatory Inputs cluster_outputs Physiological Response KNDy_Neuron KNDy Neuron Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center NKB Signaling VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Dysregulation Leads To Estrogen Estrogen Estrogen->KNDy_Neuron Inhibits NKB Neurokinin B (NKB) NKB->KNDy_Neuron Stimulates This compound This compound This compound->KNDy_Neuron Blocks NK3R

Caption: this compound's mechanism of action in the hypothalamus.

experimental_workflow cluster_setup Model Preparation cluster_data_collection Data Collection & Treatment cluster_analysis Analysis & Endpoints Acclimatization Animal Acclimatization Ovariectomy Ovariectomy (OVX) Acclimatization->Ovariectomy Recovery Post-Surgical Recovery (≥ 2 weeks) Ovariectomy->Recovery Baseline Baseline TST Recording Recovery->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Treatment Daily this compound or Vehicle Administration Randomization->Treatment Post_Treatment Post-Treatment TST Recording Treatment->Post_Treatment Data_Analysis Analysis of VMS-like Events (Frequency, Amplitude) Post_Treatment->Data_Analysis Hormone_Analysis LH Measurement Data_Analysis->Hormone_Analysis Brain_Analysis Hypothalamic c-Fos Expression Hormone_Analysis->Brain_Analysis

Caption: Experimental workflow for evaluating this compound in OVX rats.

References

Technical Support Center: Bioanalytical Assays for Fezolinetant and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the bioanalytical method validation for fezolinetant and its primary metabolite, ES259564. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound and its major metabolite, ES259564, in biological matrices?

A1: The validated and recommended method for the simultaneous quantification of this compound and ES259564 in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers the required sensitivity, selectivity, and throughput for pharmacokinetic studies.

Q2: Which biological matrix is typically used for the analysis of this compound and its metabolites?

A2: Lithium heparinized human plasma is the most commonly used biological matrix for the bioanalysis of this compound and ES259564.[1][4]

Q3: What is the primary metabolite of this compound found in human plasma?

A3: The major metabolite of this compound found in human plasma is ES259564.[1][3] This metabolite is considered pharmacologically inactive due to its significantly lower potency at the neurokinin 3 receptor (NK3R) compared to the parent compound.[3]

Q4: What are the main cytochrome P450 (CYP) enzymes involved in the metabolism of this compound?

A4: this compound is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form ES259564.[2][3]

Q5: What sample preparation technique is recommended for extracting this compound and ES259564 from plasma?

A5: Solid-phase extraction (SPE) is a validated and frequently used method for the extraction of this compound, its metabolite ES259564, and the internal standard from human plasma.[1][2][4]

Q6: What type of chromatographic column is suitable for the separation of this compound and its metabolites?

A6: Reversed-phase liquid chromatography is employed for separation. Both phenylhexyl and C18 columns have been successfully used.[1][2][4]

Q7: Has a validated assay range for an LC-MS/MS method been published?

A7: Yes, a validated LC-MS/MS method (2693-ME-0004) has a validated assay range of 1.00 to 1000 ng/mL for both this compound and ES259564 in human plasma.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient solid-phase extraction (SPE). 2. Suboptimal pH during extraction. 3. Analyte degradation during sample processing.1. Ensure the SPE cartridge is appropriate for the analytes and has been conditioned and equilibrated correctly. 2. Verify the pH of the sample and extraction buffers to ensure optimal analyte retention and elution. 3. Process samples on ice or at a controlled low temperature. Minimize the time between sample collection and analysis.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation technique. 2. Issues with the autosampler or injector. 3. Fluctuation in the mass spectrometer's performance.1. Ensure consistent and precise pipetting and timing during the extraction process. Use of an automated liquid handler is recommended. 2. Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. 3. Perform a system suitability test and recalibrate the mass spectrometer if necessary.
Matrix Effects (Ion Suppression or Enhancement) 1. Co-elution of endogenous matrix components with the analytes. 2. Insufficient sample cleanup.1. Optimize the chromatographic gradient to better separate the analytes from interfering matrix components. 2. Evaluate different SPE sorbents or washing steps to improve the removal of phospholipids and other matrix components.
Peak Tailing or Asymmetry 1. Column degradation or contamination. 2. Incompatible mobile phase pH with the analyte's pKa. 3. Presence of active sites on the column.1. Flush the column with a strong solvent or replace the column if necessary. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic state. 3. Use a column with end-capping or add a small amount of a competing base to the mobile phase.
No or Low Signal for Internal Standard 1. Error in adding the internal standard to the samples. 2. Degradation of the internal standard.1. Verify the concentration and addition of the internal standard working solution. 2. Check the stability of the internal standard under the storage and processing conditions.

Summary of Quantitative Data

Table 1: Summary of Key Validation Parameters for LC-MS/MS Assay (Method 2693-ME-0004) [4]

ParameterThis compoundES259564
Matrix Lithium Heparinized Human PlasmaLithium Heparinized Human Plasma
Validated Assay Range 1.00 - 1000 ng/mL1.00 - 1000 ng/mL
Calibration Curve Range 1.00, 5.00, 25.0, 50.0, 100, 250, 500, 1000 ng/mL1.00, 5.00, 25.0, 50.0, 100, 250, 500, 1000 ng/mL

Table 2: Representative Acceptance Criteria for Accuracy and Precision

AnalyteConcentration LevelAccuracy (% Bias)Precision (% CV)
This compound & ES259564LLOQ± 20%≤ 20%
This compound & ES259564Low, Medium, High QC± 15%≤ 15%

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound and ES259564

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Spike 50 µL of human plasma with the internal standard (e.g., ES246567).[2]

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an aqueous solution to remove interferences.

  • Elute the analytes with an organic solvent, possibly containing a pH modifier (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Phenomenex Kinetex C18 or ACE Ultra-Core SuperPhenylHexyl.[1][2]

  • Mobile Phase A: Water with 2 mmol/L ammonium acetate and 0.05% trifluoroacetic acid.[2]

  • Mobile Phase B: Methanol with 2 mmol/L ammonium acetate and 0.05% trifluoroacetic acid.[2]

  • Gradient: A suitable gradient program to separate this compound, ES259564, and the internal standard.

  • Flow Rate: A typical flow rate for UHPLC is between 0.4 and 0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound, ES259564, and the internal standard should be determined and optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification final_result Result quantification->final_result Final Concentration troubleshooting_logic cluster_investigation Investigation Path cluster_solutions Potential Solutions start Inaccurate or Imprecise Results? check_system Check System Suitability start->check_system Systematic Issue? check_sample_prep Review Sample Preparation start->check_sample_prep Random Error? check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects Low Recovery? recalibrate Recalibrate Mass Spec check_system->recalibrate optimize_chroma Optimize Chromatography check_system->optimize_chroma retrain_analyst Retrain Analyst check_sample_prep->retrain_analyst check_matrix_effects->optimize_chroma improve_cleanup Improve Sample Cleanup check_matrix_effects->improve_cleanup end Acceptable Results recalibrate->end Resolved optimize_chroma->end Resolved improve_cleanup->end Resolved retrain_analyst->end Resolved

References

Validation & Comparative

Comparative Efficacy of Fezolinetant Versus Hormone Replacement Therapy for Vasomotor Symptoms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy and safety of fezolinetant and hormone replacement therapy (HRT) for the treatment of vasomotor symptoms (VMS) associated with menopause. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current clinical data and underlying mechanisms of action.

Efficacy in Reducing Vasomotor Symptoms

This compound, a neurokinin 3 (NK3) receptor antagonist, has demonstrated significant efficacy in reducing the frequency and severity of moderate to severe VMS in phase 3 clinical trials.[1][2][3] Hormone replacement therapy, the long-standing gold standard, also shows robust efficacy in alleviating VMS.[4][5] A network meta-analysis suggests that the efficacy of this compound in reducing VMS frequency is not significantly different from several HRT regimens. Below is a summary of the quantitative data from key clinical trials.

Table 1: Comparative Efficacy in Reducing VMS Frequency and Severity

TreatmentTrialBaseline VMS Frequency (per day)Change from Baseline in VMS Frequency (at 12 weeks)Baseline VMS Severity ScoreChange from Baseline in VMS Severity (at 12 weeks)
This compound 30 mg SKYLIGHT 1 & 2 (Pooled)~10.4-1.86 vs. placebo (p < 0.001)[1]~2.2-0.16 vs. placebo (p < 0.05)[2]
This compound 45 mg SKYLIGHT 1 & 2 (Pooled)~10.4-2.53 vs. placebo (p < 0.001)[1]~2.2-0.29 vs. placebo (p < 0.001)[2]
Oral Conjugated Equine Estrogens (CEE) 0.625 mg / Medroxyprogesterone Acetate (MPA) 2.5 mg Women's Health Initiative (WHI)Not specifiedStatistically significant reduction vs. placebo[6]Not specifiedStatistically significant reduction vs. placebo[6]
Oral 17β-estradiol 1 mg / Progesterone 100 mg REPLENISHNot specifiedStatistically significant reduction vs. placebo[7]-1.12 from baseline[7]Statistically significant reduction vs. placebo[7]

Safety Profiles

The safety profiles of this compound and HRT are distinct, reflecting their different mechanisms of action. This compound is generally well-tolerated, with the most common side effects being headache and COVID-19, consistent with placebo in long-term safety studies.[8][9] A key consideration for this compound is the potential for liver enzyme elevations, necessitating baseline and periodic monitoring.[10][11] HRT carries well-documented risks, including an increased risk of venous thromboembolism, stroke, and, with long-term use of combined estrogen and progestin, an increased risk of breast cancer.[12][13][14][15]

Table 2: Comparative Safety Profiles

Adverse EventThis compound (SKYLIGHT 1, 2 & 4 Pooled Data)Hormone Replacement Therapy (Various Formulations)
Common Adverse Events Headache, COVID-19, Upper respiratory tract infection, Dizziness, Nausea[8][9][11]Breast tenderness, Vaginal bleeding, Mood swings, Nausea, Bloating[12][15]
Serious Adverse Events Rare; potential for transient liver enzyme elevation[10][11][16]Venous thromboembolism, Stroke, Pulmonary embolism[12][13]
Cancer Risk No increased risk of endometrial hyperplasia or cancer observed in trials[16]Unopposed estrogen increases endometrial cancer risk; combined HRT may slightly increase breast cancer risk with long-term use[13][14][15]

Mechanisms of Action and Signaling Pathways

This compound and HRT alleviate VMS through different biological pathways.

This compound: Targeting the KNDy Neuron Pathway

Vasomotor symptoms are understood to originate from the hypothalamus, where a group of neurons known as KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in thermoregulation.[17] During menopause, declining estrogen levels lead to dysregulation of these neurons, resulting in inappropriate heat dissipation signals that cause hot flashes and night sweats. This compound, as a selective NK3 receptor antagonist, blocks the action of neurokinin B on KNDy neurons, thereby restoring normal thermoregulation.[10]

fezolinetant_moa cluster_hypothalamus Hypothalamus KNDy Neuron KNDy Neuron Thermoregulatory Center Thermoregulatory Center KNDy Neuron->Thermoregulatory Center Dysregulation VMS (Hot Flashes) VMS (Hot Flashes) Thermoregulatory Center->VMS (Hot Flashes) NK3 Receptor NK3 Receptor NK3 Receptor->KNDy Neuron Activates Decreased Estrogen Decreased Estrogen Decreased Estrogen->KNDy Neuron Reduced Inhibition Neurokinin B (NKB) Neurokinin B (NKB) This compound This compound This compound->NK3 Receptor Blocks NKB NKB NKB->NK3 Receptor Binds

This compound's Mechanism of Action
Hormone Replacement Therapy: Restoring Estrogenic Regulation

Hormone replacement therapy functions by supplementing the declining levels of estrogen, and in women with a uterus, also providing a progestogen to protect the endometrium.[17] By restoring estrogenic signaling in the hypothalamus, HRT re-establishes the inhibitory control over the KNDy neurons, thereby stabilizing the thermoregulatory center and alleviating VMS.

hrt_moa cluster_hypothalamus_hrt Hypothalamus KNDy Neuron_hrt KNDy Neuron Thermoregulatory Center_hrt Thermoregulatory Center KNDy Neuron_hrt->Thermoregulatory Center_hrt Normalizes Activity Alleviation of VMS Alleviation of VMS Thermoregulatory Center_hrt->Alleviation of VMS HRT (Estrogen) HRT (Estrogen) HRT (Estrogen)->KNDy Neuron_hrt Restores Inhibition Restored Inhibition Restored Inhibition Stabilized Thermoregulation Stabilized Thermoregulation

HRT's Mechanism of Action

Experimental Protocols: A Comparative Overview

The clinical development programs for this compound and HRT have employed rigorous, randomized, placebo-controlled trial designs to establish efficacy and safety.

This compound: The SKYLIGHT Program

The SKYLIGHT 1 and 2 phase 3 trials were pivotal in the approval of this compound.[18][19][20][21]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials with a 12-week treatment period followed by a 40-week extension.[18][21]

  • Participants: Postmenopausal women aged 40-65 years with moderate to severe VMS (an average of at least seven hot flashes per day).[18][22]

  • Intervention: Participants were randomized (1:1:1) to receive once-daily oral this compound 30 mg, this compound 45 mg, or placebo.[18]

  • Primary Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[21]

  • Key Exclusion Criteria: Use of medications known to affect VMS, history of hormone-sensitive malignancies, and certain cardiovascular conditions.[20]

Hormone Replacement Therapy: Representative Trial Design (Based on WHI and REPLENISH)

The Women's Health Initiative (WHI) and the REPLENISH trial are landmark studies that have informed the use of HRT.[6][7]

  • Study Design: The WHI included two large, randomized, placebo-controlled trials: one with estrogen alone (in women with prior hysterectomy) and one with estrogen plus progestin.[6] The REPLENISH trial was a phase 3, randomized, placebo-controlled study evaluating different doses of combined 17β-estradiol and progesterone.[7]

  • Participants: Postmenopausal women, with age ranges and health status varying by trial. The WHI enrolled a broad population of women aged 50-79, while REPLENISH focused on women with moderate to severe VMS.[6][7]

  • Intervention: The WHI used oral conjugated equine estrogens (0.625 mg/day) with or without medroxyprogesterone acetate (2.5 mg/day).[6] The REPLENISH trial tested various oral doses of 17β-estradiol and progesterone.[7]

  • Primary Endpoints: The WHI had primary outcomes related to coronary heart disease and invasive breast cancer, with VMS as a secondary outcome.[6] The REPLENISH trial had co-primary endpoints for the reduction in VMS frequency and severity.[7]

  • Key Exclusion Criteria: Similar to this compound trials, these often included a history of hormone-sensitive cancers and significant cardiovascular disease.[6]

clinical_trial_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 12 weeks) cluster_analysis Primary Analysis cluster_extension Extension Phase (Optional) Informed Consent Informed Consent Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent->Inclusion/Exclusion Criteria Baseline Assessment Baseline Assessment Inclusion/Exclusion Criteria->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Active Drug (this compound/HRT) Active Drug (this compound/HRT) Randomization->Active Drug (this compound/HRT) Placebo Placebo Randomization->Placebo Data Collection (Diaries, PROs) Data Collection (Diaries, PROs) Active Drug (this compound/HRT)->Data Collection (Diaries, PROs) Placebo->Data Collection (Diaries, PROs) Safety Monitoring Safety Monitoring Data Collection (Diaries, PROs)->Safety Monitoring Efficacy Endpoints Efficacy Endpoints Safety Monitoring->Efficacy Endpoints Safety Endpoints Safety Endpoints Efficacy Endpoints->Safety Endpoints Long-term Safety & Efficacy Long-term Safety & Efficacy Safety Endpoints->Long-term Safety & Efficacy

Typical VMS Clinical Trial Workflow

Conclusion

This compound presents a novel, non-hormonal therapeutic option for the management of VMS, demonstrating comparable efficacy to HRT in reducing the frequency of symptoms. Its distinct mechanism of action and safety profile, particularly the absence of hormonal risks, make it a valuable alternative for women who are not candidates for or wish to avoid HRT. HRT remains a highly effective treatment for VMS, though its use requires careful consideration of the associated risks. The choice between these therapies should be individualized based on a thorough assessment of the patient's clinical profile, risk factors, and treatment preferences. Further head-to-head comparative trials would be beneficial to more directly delineate the relative efficacy and long-term safety of this compound versus various HRT formulations.

References

Head-to-head comparison of fezolinetant and other NK3R antagonists like elinzanetant

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, safety, and mechanisms of two leading neurokinin receptor antagonists in development for the treatment of vasomotor symptoms associated with menopause.

This guide provides a comprehensive comparison of fezolinetant and elinzanetant, two prominent neurokinin receptor antagonists under investigation for the management of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, in menopausal women. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available clinical trial data, experimental protocols, and the underlying mechanisms of action.

Mechanism of Action: Targeting the KNDy Neuron

Vasomotor symptoms during menopause are primarily attributed to the dysregulation of the thermoregulatory center in the hypothalamus, influenced by declining estrogen levels. This leads to hyperactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons. Both this compound and elinzanetant target this pathway by antagonizing neurokinin receptors, albeit with a key difference in their selectivity.

This compound is a selective neurokinin 3 receptor (NK3R) antagonist.[1][2][3][4] By blocking the action of neurokinin B (NKB) at the NK3R, this compound helps to restore the balance of KNDy neuronal activity, thereby reducing the frequency and severity of VMS.[3][4]

Elinzanetant , in contrast, is a dual antagonist of both the neurokinin-1 receptor (NK1R) and the neurokinin-3 receptor (NK3R).[5][6][7] This dual mechanism is hypothesized to not only modulate the thermoregulatory pathway via NK3R antagonism but also potentially impact vasodilation and heat-sensing neuro-activity through NK1R blockade.[7][8]

cluster_0 Hypothalamic KNDy Neuron cluster_1 Therapeutic Intervention NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds SP Substance P NK1R NK1 Receptor SP->NK1R Binds Hyperactivity Neuronal Hyperactivity NK3R->Hyperactivity Activates NK1R->Hyperactivity Activates VMS Vasomotor Symptoms (Hot Flashes, Night Sweats) Hyperactivity->VMS Leads to This compound This compound This compound->NK3R Blocks Elinzanetant Elinzanetant Elinzanetant->NK3R Blocks Elinzanetant->NK1R Blocks

Figure 1: Mechanism of Action of this compound and Elinzanetant.

Efficacy in Reducing Vasomotor Symptoms

Clinical trial programs for both this compound (SKYLIGHT) and elinzanetant (OASIS) have demonstrated significant reductions in the frequency and severity of moderate to severe VMS compared to placebo.[9][10][11]

A meta-analysis of seven randomized controlled trials encompassing 4,087 patients suggested that while both drugs are effective, elinzanetant may have a larger effect size in reducing VMS frequency and severity.[12][13][14]

Efficacy EndpointThis compound (30 mg)This compound (45 mg)Elinzanetant (120 mg)
Mean Difference in VMS Frequency vs. Placebo -2.16[13][14]-2.54[13][14]-2.99[12][14]
Mean Difference in VMS Severity vs. Placebo -0.20[13][14]-0.24[13][14]-0.36[12][14]
Improvement in Sleep Quality (Mean Difference) Not reported as significantly improved in meta-analysisNot reported as significantly improved in meta-analysis4.65[12][14]

Pharmacokinetic Profile

Both this compound and elinzanetant are orally administered and exhibit relatively rapid absorption.

Pharmacokinetic ParameterThis compoundElinzanetant
Time to Maximum Concentration (Tmax) 1-4 hours[15]~1 hour[8][16]
Elimination Half-life (t1/2) ~9.6 hours[15]~15 hours[8][16]
Metabolism Primarily renal excretion (76.9%)[15]Primarily through metabolism[17]
Food Effect No clinically meaningful effect with a high-fat meal.[18]Effect of a high-fat breakfast on oral absorption has been noted.[19]

Safety and Tolerability

The safety profiles of both this compound and elinzanetant have been generally favorable in clinical trials. The most commonly reported treatment-emergent adverse events are headache and fatigue.

Adverse Event ProfileThis compoundElinzanetant
Common Adverse Events Headache (5-10%)[20]Headache, fatigue[21][22][23]
Endometrial Safety No significant concerns for endometrial hyperplasia or malignancy reported in long-term safety studies.[24][25]No incidences of endometrial hyperplasia or malignant neoplasms reported.[23][26]
Hepatic Safety No evidence of significant liver function impairment or Hy's law cases in clinical trials.[24][27]No signal of hepatotoxicity observed.[26][28]

A meta-analysis indicated that elinzanetant 120 mg was associated with a lower incidence of drug-related adverse events and headaches compared to placebo.[14]

Experimental Protocols: A Glimpse into Pivotal Trials

The pivotal Phase 3 clinical trial programs for both drugs followed similar designs, recruiting postmenopausal women with moderate to severe VMS.

cluster_0 Phase 3 Clinical Trial Workflow Screening Screening & Enrollment (Postmenopausal women, 40-65 years, ≥7 moderate/severe hot flashes/day) Randomization Randomization Screening->Randomization Treatment Treatment Period (e.g., 12 weeks, double-blind) Randomization->Treatment Drug vs. Placebo Extension Long-term Extension (e.g., up to 52 weeks) Treatment->Extension Endpoint Primary & Secondary Endpoints Assessment - Change in VMS frequency & severity - Sleep quality - Quality of Life Treatment->Endpoint Weeks 4 & 12 Extension->Endpoint Week 52

Figure 2: Generalized Phase 3 Clinical Trial Workflow.

Key Study Design Elements:

  • Patient Population: Postmenopausal women, typically between the ages of 40 and 65, experiencing a minimum number of moderate to severe hot flashes per day (e.g., ≥7).[9][29]

  • Study Design: Randomized, double-blind, placebo-controlled trials.[22][30]

  • Treatment Arms: Typically included one or more doses of the investigational drug and a placebo arm. For instance, this compound trials evaluated 30 mg and 45 mg doses, while elinzanetant trials focused on a 120 mg dose.[9][22]

  • Primary Endpoints: The co-primary outcomes were generally the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[9]

  • Secondary Endpoints: Key secondary endpoints often included improvements in sleep disturbances and menopause-related quality of life.[21][26]

  • Duration: Initial treatment periods were typically 12 weeks, followed by long-term extension phases of up to 52 weeks to assess sustained efficacy and safety.[24][26]

Conclusion

Both this compound and elinzanetant represent promising non-hormonal therapeutic options for the management of vasomotor symptoms associated with menopause. This compound offers a targeted approach through selective NK3R antagonism, while elinzanetant provides a dual mechanism by targeting both NK1 and NK3 receptors. Clinical data suggests robust efficacy and a favorable safety profile for both compounds. The choice between these agents in a clinical setting, should they both receive regulatory approval, may be guided by considerations of their relative efficacy, particularly concerning sleep quality, and individual patient characteristics. Further head-to-head comparative studies would be invaluable in delineating the nuanced differences between these two promising therapies.

References

Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 52-week clinical trial data reveals a favorable endometrial safety profile for the non-hormonal VMS treatment, fezolinetant. This guide provides a comprehensive comparison with alternative therapies, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals.

This compound, a neurokinin-3 receptor (NK3R) antagonist, has emerged as a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. A critical aspect of its long-term viability is its safety profile concerning the endometrium, a key consideration for any therapy used in postmenopausal women. This guide synthesizes data from the pivotal 52-week SKYLIGHT 4 trial and compares it with long-term data from other relevant therapies, including another NK3R antagonist (elinzanetant), a gonadotropin-releasing hormone (GnRH) antagonist (elagolix), and a selective estrogen receptor modulator (SERM) in combination with conjugated estrogens (bazedoxifene).

Comparative Analysis of Long-Term Endometrial Safety

The long-term endometrial safety of this compound was primarily established in the SKYLIGHT 4 study, a 52-week, randomized, placebo-controlled, double-blind Phase 3 trial.[1][2][3] The findings from this study, alongside data from trials of comparator drugs, are summarized below to provide a clear comparison of key endometrial safety endpoints.

Treatment Trial(s) Duration Incidence of Endometrial Hyperplasia Incidence of Endometrial Carcinoma Change in Endometrial Thickness
This compound (45 mg) SKYLIGHT 452 weeks0.5% (1 in 203 participants)[1]0%[1]No significant difference from placebo[4]
This compound (30 mg) SKYLIGHT 452 weeks0%[1]0.5% (1 in 210 participants)[1]No significant difference from placebo[4]
Placebo SKYLIGHT 452 weeks0%[1]0%[1]-
Elinzanetant (120 mg) OASIS 352 weeksNo incidences reported[5][6][7]No incidences reported[5][6][7]Not specified
Elagolix (150 mg QD & 200 mg BID) Elaris EM-III & EM-IV12 monthsNo adverse endometrial findings reported[8]No adverse endometrial findings reported[8]Not specified
Bazedoxifene (20 mg) / CE (0.45 & 0.625 mg) SMART-4 & SMART-512 months<1% incidence[1][9][10]Not specifiedNot specified

Detailed Experimental Protocols for Endometrial Safety Assessment

A thorough understanding of the methodologies used to assess endometrial safety is crucial for interpreting the clinical trial data. The following sections detail the protocols from the respective long-term safety studies.

This compound (SKYLIGHT 4 Trial)

The SKYLIGHT 4 trial employed a rigorous protocol for monitoring endometrial health over 52 weeks.[1][2][3]

  • Screening: All participants with a uterus underwent a transvaginal ultrasound (TVU) and a suction endometrial biopsy at screening.[1]

  • End-of-Study Assessment: A repeat TVU and endometrial biopsy were performed at week 52 or at an early discontinuation visit.[1]

  • Unscheduled Biopsies: Endometrial biopsies were also mandated in all cases of uterine bleeding that occurred during the treatment period.[1]

  • Pathological Review: Endometrial biopsy samples were independently read by three pathologists.[2]

Elinzanetant (OASIS 3 Trial)

The 52-week OASIS 3 trial for elinzanetant also included comprehensive endometrial safety monitoring.[5][6][7][11]

  • Baseline and End-of-Treatment Assessments: Endometrial safety was evaluated through TVU and endometrial biopsies conducted at baseline and at the end of the 52-week treatment period.[6]

  • Independent Pathologist Review: Biopsy samples were evaluated independently by three masked external pathologists.[6]

Elagolix (Elaris EM-III and EM-IV Extension Studies)

The 12-month extension studies for elagolix, Elaris EM-III and EM-IV, included endometrial safety as part of their assessments.[8][12][13]

  • Safety Assessments: The trials included endometrial assessments as part of the overall safety evaluations.[8] While the specific details of the endometrial monitoring protocol are not as extensively described in the available literature as for the SKYLIGHT 4 and OASIS 3 trials, the studies reported no adverse endometrial findings.[8]

Bazedoxifene/Conjugated Estrogens (SMART Trials)

The SMART trials, which evaluated the combination of bazedoxifene and conjugated estrogens, had endometrial safety as a primary endpoint.[1][9][10][14]

  • Biopsy Schedule: Endometrial biopsies were performed at screening and at 12 months.[10]

  • Centralized Pathological Analysis: Biopsy samples were analyzed centrally in a blinded fashion by two primary pathologists. In cases of disagreement, a third pathologist was consulted for a final diagnosis.[10]

  • Ultrasound Monitoring: Endometrial thickness was evaluated by TVU at screening and at 12 months.[10]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

fezolinetant_pathway cluster_hypothalamus Hypothalamus Thermoregulatory Center Thermoregulatory Center VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory Center->VMS Triggers KNDy_Neuron KNDy Neuron KNDy_Neuron->Thermoregulatory Center Modulates Menopause Menopause (Decreased Estrogen) NKB Increased Neurokinin B (NKB) Signaling Menopause->NKB Leads to NKB->KNDy_Neuron Stimulates This compound This compound NK3R NK3 Receptor This compound->NK3R Blocks

This compound's Non-Hormonal Mechanism of Action

skylight4_workflow cluster_screening Screening Phase cluster_treatment 52-Week Treatment Phase cluster_end_of_study End of Study Assessment Screening_Visit Screening Visit TVU1 Transvaginal Ultrasound (TVU) Screening_Visit->TVU1 Biopsy1 Endometrial Biopsy Screening_Visit->Biopsy1 Randomization Randomization (1:1:1) Pathology Independent Pathological Review (3 Pathologists) Biopsy1->Pathology Placebo Placebo Randomization->Placebo Fezolinetant30 This compound 30 mg Randomization->Fezolinetant30 Fezolinetant45 This compound 45 mg Randomization->Fezolinetant45 Bleeding_Event Uterine Bleeding Event Unscheduled_Biopsy Unscheduled Endometrial Biopsy Bleeding_Event->Unscheduled_Biopsy Triggers Unscheduled_Biopsy->Pathology Week52_Visit Week 52 Visit or Early Discontinuation TVU2 Transvaginal Ultrasound (TVU) Week52_Visit->TVU2 Biopsy2 Endometrial Biopsy Week52_Visit->Biopsy2 Biopsy2->Pathology

SKYLIGHT 4 Endometrial Safety Assessment Workflow

Conclusion

The comprehensive 52-week data from the SKYLIGHT 4 trial demonstrates that this compound has a favorable long-term endometrial safety profile, with low rates of endometrial hyperplasia and carcinoma that are within the pre-specified limits set by regulatory agencies.[1][15] When compared to another NK3R antagonist, elinzanetant, both appear to have a reassuring endometrial safety profile with no significant signals of concern observed in their respective long-term studies.[5][6][7] The GnRH antagonist elagolix and the SERM/estrogen combination of bazedoxifene/CE also show favorable endometrial safety outcomes in their long-term studies, providing alternative therapeutic options with different mechanisms of action.[1][8][9][10] The rigorous endometrial safety monitoring protocols implemented in these trials, particularly the SKYLIGHT 4 and OASIS 3 studies, provide a high degree of confidence in the reported outcomes. For researchers and drug development professionals, these findings are crucial for positioning this compound within the landscape of treatments for menopausal vasomotor symptoms and for designing future studies in this therapeutic area.

References

Fezolinetant Efficacy in Vasomotor Symptoms: A Cross-Study Comparison Across Ethnic Populations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of clinical trial data from the SKYLIGHT and MOONLIGHT studies reveals nuances in the efficacy of the neurokinin 3 receptor antagonist, fezolinetant, for the treatment of moderate-to-severe vasomotor symptoms (VMS) associated with menopause across different ethnic groups. While this compound has demonstrated overall efficacy, subgroup analyses from pivotal Phase 3 trials provide valuable insights for researchers and drug development professionals. This guide synthesizes the available data, experimental protocols, and relevant biological pathways to offer a comprehensive comparison.

Efficacy Data Summary

A pooled analysis of the SKYLIGHT 1 and SKYLIGHT 2 pivotal Phase 3 trials provides the most robust dataset for comparing the efficacy of this compound across different racial and ethnic groups.[1] These studies were conducted primarily in North America and Europe.[2] In contrast, the MOONLIGHT 1 trial specifically evaluated the efficacy of this compound in an East Asian population.[3]

The following table summarizes the key efficacy endpoint—the change from baseline in the frequency of moderate-to-severe VMS at week 12—for different ethnic populations across these studies.

Study (Population)Treatment ArmEthnic SubgroupNumber of Participants (n)Least Squares Mean Difference vs. Placebo (95% CI) in VMS Frequency at Week 12
SKYLIGHT 1 & 2 (Pooled) This compound 45 mgOverall 341-2.51 (-3.20 to -1.82)
Black Not specified-3.67 (-5.32 to -2.01)[1]
White Not specifiedNot explicitly stated, but comparison suggests a lesser effect than in Black participants.[4]
MOONLIGHT 1 (East Asian) This compound 30 mgOverall (China, Korea, Taiwan) 302Did not meet statistical significance.[3][5]

Key Observations:

  • In the pooled analysis of SKYLIGHT 1 and 2, this compound 45 mg demonstrated a statistically significant reduction in VMS frequency compared to placebo.[1]

  • Notably, the efficacy of this compound appeared to be more pronounced in participants who self-identified as Black.[1][4] The least squares mean difference from placebo in this subgroup was -3.67, which was greater than the overall population's mean difference.[1]

  • The MOONLIGHT 1 trial, which assessed a 30 mg dose of this compound in women in China, Korea, and Taiwan, did not meet its primary efficacy endpoints.[3][5] While numerical improvements from baseline were observed, the difference from placebo was not statistically significant.[3] It is important to note that this trial used a lower dose of this compound compared to the 45 mg dose that is the focus of the SKYLIGHT analyses.

Experimental Protocols

SKYLIGHT 1 and 2 (Pooled Analysis)

The SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) studies were two identical, Phase 3, randomized, double-blind, placebo-controlled trials.[2]

  • Study Design: The trials consisted of a 12-week double-blind, placebo-controlled treatment period, followed by a 40-week active treatment extension.[2] Participants were randomized in a 1:1:1 ratio to receive either placebo, this compound 30 mg, or this compound 45 mg once daily.[2]

  • Participant Population: Eligible participants were women aged 40 to 65 years experiencing a minimum average of seven moderate-to-severe hot flashes per day.[2] The studies were conducted across numerous sites in North America and Europe.[2]

  • Efficacy Assessment: The co-primary efficacy endpoints were the mean change from baseline to weeks 4 and 12 in the frequency and severity of moderate-to-severe VMS.[2] These data were collected daily by participants using an electronic VMS diary.[6]

  • Statistical Analysis: A mixed-model repeated measurements (MMRM) analysis was used to estimate the least squares mean differences between the this compound groups and the placebo group for the change in VMS frequency.[1] The models were adjusted for baseline VMS frequency.[1]

MOONLIGHT 1

The MOONLIGHT 1 (NCT04234204) was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in an East Asian population.[3]

  • Study Design: The trial involved a 12-week double-blind, placebo-controlled period, followed by a 12-week non-controlled extension treatment period.[3] Participants were randomized to receive either this compound 30 mg once daily or a placebo.[3]

  • Participant Population: The study enrolled 302 women in China, Korea, and Taiwan with moderate-to-severe VMS associated with menopause.[3]

  • Efficacy Assessment: The pre-defined endpoints for efficacy were based on the change in VMS frequency and severity.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided.

fezolinetant_mechanism_of_action cluster_symptoms Physiological Response KNDy KNDy Neurons VMS Vasomotor Symptoms (Hot Flashes) KNDy->VMS Triggers Estrogen Estrogen Estrogen->KNDy Inhibits NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates NK3R->KNDy Stimulates This compound This compound This compound->NK3R

Caption: this compound's mechanism of action in the hypothalamus.

skylight_trial_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1:1) cluster_treatment 12-Week Double-Blind Treatment cluster_extension 40-Week Active Treatment Extension Screening Screening of Women (40-65 years) with ≥7 moderate/severe VMS per day Enrollment Informed Consent & Baseline Assessment Screening->Enrollment Placebo Placebo Fezolinetant30 This compound 30 mg Enrollment->Fezolinetant30 Fezolinetant45 This compound 45 mg Treatment Once-Daily Oral Administration Placebo->Treatment Fezolinetant30->Treatment Fezolinetant45->Treatment DataCollection Daily Electronic VMS Diary (Frequency & Severity) Treatment->DataCollection Extension Placebo group re-randomized to this compound 30mg or 45mg. This compound groups continue treatment. DataCollection->Extension End of 12 Weeks

Caption: Experimental workflow of the SKYLIGHT 1 & 2 clinical trials.

References

A Comparative Guide to Non-Hormonal Treatments for Vasomotor Symptoms: A Network Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various non-hormonal treatments for vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, based on a network meta-analysis of published clinical trials. The information is intended to inform research, clinical trial design, and drug development in the field of women's health and menopause management.

Efficacy of Non-Hormonal Treatments for Vasomotor Symptoms

The following table summarizes the quantitative data from a network meta-analysis comparing the efficacy of several non-hormonal treatments in reducing the frequency and severity of moderate to severe vasomotor symptoms.

Table 1: Comparative Efficacy of Non-Hormonal Treatments for Vasomotor Symptoms (VMS)

TreatmentChange in VMS Frequency (Mean Difference vs. Placebo)Change in VMS Severity (Mean Difference vs. Placebo)
Fezolinetant (45 mg) -2.53 to -2.78 events/day[1][2]-0.29 (vs. Placebo)[1]
Paroxetine (7.5 mg) -1.66 events/day (vs. This compound 45mg)[2]Data not directly comparable
Desvenlafaxine (50-200 mg) -1.12 to -2.16 events/day (vs. This compound 45mg)[2]Not significantly different from this compound 45mg at higher doses[3]
Gabapentin ER (1800 mg) -1.63 events/day (vs. This compound 45mg)[2]Not significantly different from this compound 45mg[3]
Gabapentin (900 mg) 51% reduction in hot flash score (vs. 26% for placebo)[4]Significant reduction in composite score[5][6]
Clonidine 26-38% decrease in hot flash frequency[7]Modest improvement[7]
Oxybutynin Improvement reported, but not in a network meta-analysis[6]Improvement reported, but not in a network meta-analysis[6]

Safety and Tolerability of Non-Hormonal Treatments

The safety profiles of these treatments are a critical consideration. The following table outlines the most frequently reported adverse events associated with each non-hormonal therapy.

Table 2: Common Adverse Events of Non-Hormonal Treatments for Vasomotor Symptoms

TreatmentCommon Adverse Events
This compound Abdominal pain, diarrhea, headache, nausea, transient and asymptomatic liver enzyme elevations.[7][8]
SSRIs/SNRIs (e.g., Paroxetine, Desvenlafaxine) Nausea, gastrointestinal disturbances, sleep disturbances, weight changes, sexual dysfunction, headache.[7]
Gabapentinoids (e.g., Gabapentin) Dizziness, somnolence, unsteadiness, drowsiness.[5][6][9]
Clonidine Fatigue, weakness, headache, dry eyes and mouth, hypotension, dizziness, sedation.[7]
Oxybutynin Dry mouth.[6]

Experimental Protocols

The following sections detail the typical methodologies employed in the clinical trials and the network meta-analysis that form the basis of this guide.

Clinical Trial Protocol for a Non-Hormonal VMS Treatment (Example: this compound - SKYLIGHT 1 & 2 Trials)

The SKYLIGHT 1 and 2 phase 3 trials for this compound followed a similar robust design to assess efficacy and safety.[10][11][12]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial with a 12-week treatment period followed by a 40-week active treatment extension.[10][12]

  • Participant Population: Women aged 40-65 years experiencing an average of seven or more moderate to severe hot flashes per day.[10][12]

  • Intervention: Participants were randomly assigned in a 1:1:1 ratio to receive once-daily oral placebo, this compound 30 mg, or this compound 45 mg.[10][12]

  • Primary Efficacy Endpoints:

    • Mean change from baseline in the frequency of moderate to severe vasomotor symptoms at weeks 4 and 12.[10]

    • Mean change from baseline in the severity of moderate to severe vasomotor symptoms at weeks 4 and 12.[10]

  • Data Collection: VMS frequency and severity were recorded daily by participants in electronic diaries.

  • Safety Assessments: Included monitoring of treatment-emergent adverse events, clinical laboratory values (including liver function tests), and vital signs.[8][10]

Network Meta-Analysis Protocol (Bayesian Framework)

A network meta-analysis allows for the comparison of multiple treatments from different studies, even if they have not been directly compared in a head-to-head trial.

  • Systematic Literature Search: A comprehensive search of multiple databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant randomized controlled trials (RCTs) of non-hormonal treatments for VMS.[3][13]

  • Inclusion Criteria: Studies are typically included if they are phase 3 or 4 RCTs in postmenopausal women with moderate to severe VMS and have a follow-up of at least 12 weeks.[3][13]

  • Data Extraction: Two independent reviewers extract key data from the included studies, such as study characteristics, patient demographics, interventions, and outcomes (e.g., mean change in VMS frequency and severity, adverse events).[14]

  • Statistical Analysis: A Bayesian random-effects network meta-analysis is performed. This model accounts for both direct and indirect evidence to estimate the relative efficacy and safety of each treatment compared to others in the network. Results are often presented as mean differences (MDs) or risk ratios (RRs) with 95% credible intervals (CrI).[13]

  • Treatment Ranking: The surface under the cumulative ranking (SUCRA) curve is often used to rank the treatments based on their probability of being the most effective or safest option.[13]

Signaling Pathways and Experimental Workflows

KNDy Neuron Signaling Pathway in Vasomotor Symptoms

Vasomotor symptoms are understood to originate from the dysregulation of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus.[15] The following diagram illustrates the signaling pathway involved.

KNDy_Signaling cluster_menopause During Menopause Estrogen Estrogen KNDy_Neuron KNDy Neuron Estrogen->KNDy_Neuron Inhibits Thermoregulatory_Center Thermoregulatory Center KNDy_Neuron->Thermoregulatory_Center Dysregulated Signaling NKB Neurokinin B (NKB) NKB->KNDy_Neuron Stimulates Dynorphin Dynorphin Dynorphin->KNDy_Neuron Inhibits VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center->VMS Triggers NK3R_Antagonist NK3R Antagonist (e.g., this compound) NK3R_Antagonist->NKB Blocks Estrogen_Low Low Estrogen

Caption: KNDy neuron signaling pathway in the generation of vasomotor symptoms.

Experimental Workflow of a Network Meta-Analysis

The process of conducting a network meta-analysis follows a structured workflow to ensure comprehensive and unbiased results.

NMA_Workflow A 1. Define Research Question (PICO: Population, Intervention, Comparator, Outcome) B 2. Systematic Literature Search (e.g., PubMed, Embase, Cochrane) A->B C 3. Study Selection (Based on Inclusion/Exclusion Criteria) B->C D 4. Data Extraction (Study characteristics, outcomes, etc.) C->D E 5. Risk of Bias Assessment (e.g., Cochrane's RoB tool) D->E F 6. Network Geometry Construction D->F G 7. Statistical Analysis (Bayesian Network Meta-Analysis) E->G F->G H 8. Assessment of Inconsistency G->H I 9. Results Interpretation & Reporting (e.g., League Tables, SUCRA rankings) H->I

Caption: A typical workflow for conducting a network meta-analysis.

References

A Comparative Analysis of Fezolinetant and SSRIs/SNRIs for the Treatment of Vasomotor Symptoms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the patient-reported outcomes (PROs) associated with fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, and Selective Serotonin Reuptake Inhibitors (SSRIs)/Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) for the management of moderate to severe vasomotor symptoms (VMS) associated with menopause. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the available clinical data, methodologies, and mechanisms of action.

Introduction to Vasomotor Symptoms and Treatment Landscape

Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting up to 80% of women during this transition.[1][2][3] These symptoms can significantly impair quality of life, disrupting sleep, mood, and daily activities.[4][5] For many years, hormone therapy (HT) has been the most effective treatment for VMS.[4][5] However, due to contraindications or personal preferences, a substantial number of women seek non-hormonal treatment options.[5][6]

Among the non-hormonal options, certain antidepressants, specifically SSRIs and SNRIs, have been used to manage VMS.[6][7] More recently, the approval of this compound, a non-hormonal NK3 receptor antagonist, has introduced a novel mechanism of action for treating VMS.[1][4] This guide will delve into the comparative patient-reported outcomes of these two classes of non-hormonal treatments.

Mechanisms of Action

The distinct mechanisms of action of this compound and SSRIs/SNRIs underpin their effects on VMS.

This compound: A Neurokinin 3 (NK3) Receptor Antagonist

This compound targets the thermoregulatory center in the hypothalamus.[8][9] During menopause, declining estrogen levels disrupt the balance of neuronal activity in this region. This leads to increased signaling by neurokinin B (NKB), which binds to NK3 receptors on kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[1][10] This overstimulation is believed to trigger the physiological responses of VMS, such as vasodilation and sweating.[8] this compound acts as a selective antagonist of the NK3 receptor, blocking the action of NKB and thereby restoring a more balanced thermoregulation.[1][8]

Fezolinetant_MoA Menopause Menopause Estrogen Decreased Estrogen Menopause->Estrogen KNDy KNDy Neurons in Hypothalamus Estrogen->KNDy Reduced Inhibition NKB Neurokinin B (NKB) Signaling Increased KNDy->NKB NK3R NK3 Receptor NKB->NK3R Binds to Thermoregulatory Thermoregulatory Dysfunction NK3R->Thermoregulatory Activates VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory->VMS This compound This compound This compound->NK3R Blocks SSRI_SNRI_MoA Menopause Menopause Estrogen Decreased Estrogen Menopause->Estrogen Hypothalamus Hypothalamic Thermoregulatory Center Estrogen->Hypothalamus Impacts Neurotransmitters Altered Serotonin & Norepinephrine Levels Hypothalamus->Neurotransmitters Thermoregulatory Thermoregulatory Instability Neurotransmitters->Thermoregulatory VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory->VMS SSRI_SNRI SSRIs / SNRIs Synapse Increased Synaptic Serotonin/Norepinephrine SSRI_SNRI->Synapse Inhibit Reuptake Synapse->Hypothalamus Stabilizes VMS_Trial_Workflow Screening Screening & Enrollment (Women with moderate-to-severe VMS) Baseline Baseline Data Collection (VMS Frequency/Severity Diary, QoL Questionnaires) Screening->Baseline Randomization Randomization (1:1 or 1:1:1) Baseline->Randomization GroupA Treatment Group A (e.g., this compound 45mg) Randomization->GroupA GroupB Treatment Group B (e.g., SSRI/SNRI) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Treatment Double-Blind Treatment Period (e.g., 12 weeks) GroupA->Treatment GroupB->Treatment Placebo->Treatment FollowUp Follow-up Assessments (PROs collected at specific timepoints, e.g., Week 4, Week 12) Treatment->FollowUp Extension Long-term Extension Study (Optional, e.g., 40-52 weeks) Treatment->Extension Analysis Data Analysis (Change from baseline in PROs) FollowUp->Analysis

References

Assessing the impact of fezolinetant on bone mineral density compared to placebo

Author: BenchChem Technical Support Team. Date: December 2025

A neutral effect on bone mineral density (BMD) has been observed for the non-hormonal menopause treatment, fezolinetant, when compared to placebo in a comprehensive 52-week clinical trial. This guide provides an in-depth comparison of the impact of this compound on bone health, presenting key data from the SKYLIGHT 4 clinical trial for researchers, scientists, and drug development professionals.

This compound, a selective neurokinin-3 (NK3) receptor antagonist, has been developed for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. Given that menopause is a period of accelerated bone loss, the skeletal safety of new therapies for menopausal symptoms is of paramount importance. The SKYLIGHT 4 trial was a long-term safety study that included a thorough assessment of bone mineral density.

Quantitative Data Summary

The following tables summarize the changes in bone mineral density at the hip (femoral neck) and lumbar spine after 52 weeks of treatment with this compound (30 mg and 45 mg daily) versus placebo. The data is derived from the SKYLIGHT 4 clinical trial's supplementary appendix.

Table 1: Change in Bone Mineral Density at the Hip (Femoral Neck) at Week 52

Treatment GroupNBaseline Mean (SD), g/cm²Week 52 Mean (SD), g/cm²LS Mean (SE) Change from BaselineLS Mean Difference vs Placebo (SE) [95% CI]
Placebo5880.83 (0.13)0.82 (0.13)-0.010 (0.002)-
This compound 30 mg5860.83 (0.13)0.82 (0.13)-0.010 (0.002)0.000 (0.003) [-0.006–0.006]
This compound 45 mg5860.83 (0.13)0.82 (0.13)-0.009 (0.002)0.001 (0.003) [-0.005–0.007]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval

Table 2: Change in Bone Mineral Density at the Lumbar Spine at Week 52

Treatment GroupNBaseline Mean (SD), g/cm²Week 52 Mean (SD), g/cm²LS Mean (SE) Change from BaselineLS Mean Difference vs Placebo (SE) [95% CI]
Placebo5941.04 (0.18)1.03 (0.19)-0.013 (0.003)-
This compound 30 mg5811.04 (0.17)1.01 (0.17)-0.011 (0.003)0.001 (0.004) [-0.007–0.010]
This compound 45 mg5881.05 (0.18)1.02 (0.19)-0.010 (0.003)0.003 (0.004) [-0.006–0.011]

SD: Standard Deviation; SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval

The data indicates that the changes in bone mineral density at both the hip and lumbar spine over 52 weeks were minimal and not significantly different between the this compound treatment groups and the placebo group.

Experimental Protocols

The assessment of bone mineral density in the SKYLIGHT 4 trial followed a rigorous protocol:

  • Study Design: A phase 3, randomized, double-blind, placebo-controlled, 52-week safety study.

  • Participants: Postmenopausal women seeking treatment for vasomotor symptoms.

  • Intervention: Once-daily oral administration of this compound 30 mg, this compound 45 mg, or placebo.

  • BMD Measurement: Bone mineral density of the hip (femoral neck) and lumbar spine was measured at baseline and at week 52.

  • Methodology: Dual-energy X-ray absorptiometry (DXA) was used for all BMD assessments. This is the gold-standard technique for measuring bone density.

  • Analysis: The primary analysis for this endpoint was the change from baseline in BMD at week 52, analyzed using a mixed model for repeated measures.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the experimental design for assessing its impact on bone, the following diagrams are provided.

fezolinetant_pathway cluster_hypothalamus Hypothalamus KNDy KNDy Neuron Thermoregulation Thermoregulatory Center KNDy->Thermoregulation Modulates GnRH GnRH Neuron KNDy->GnRH Regulates NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds to NK3R->KNDy Activates Estrogen Estrogen Estrogen->KNDy Inhibits This compound This compound This compound->NK3R Blocks

This compound's Mechanism of Action

bmd_workflow cluster_screening Screening & Randomization cluster_treatment 52-Week Treatment Period cluster_assessment BMD Assessment P Postmenopausal Women with VMS R Randomization (1:1:1) P->R DXA_base Baseline DXA Scan (Hip & Spine) P->DXA_base Plac Placebo R->Plac Fez30 This compound 30 mg R->Fez30 Fez45 This compound 45 mg R->Fez45 DXA_52 Week 52 DXA Scan (Hip & Spine) Plac->DXA_52 Fez30->DXA_52 Fez45->DXA_52 Analysis Data Analysis: Change from Baseline in BMD DXA_base->Analysis DXA_52->Analysis

BMD Assessment Workflow in SKYLIGHT 4

The Search for Precision in Menopause Symptom Management: A Comparative Guide to Biomarkers for Fezolinetant and a Look at Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

While the quest for validated biomarkers to predict treatment response to the novel neurokinin-3 receptor (NK3R) antagonist, fezolinetant, is ongoing, current research has yet to identify definitive predictive indicators. This guide provides a comprehensive comparison of the current state of biomarker validation for this compound against alternative non-hormonal and hormonal therapies for vasomotor symptoms (VMS), commonly known as hot flashes and night sweats. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of the existing data, experimental protocols, and the significant gaps that remain in personalizing VMS treatment.

This compound, a non-hormonal treatment for moderate to severe VMS associated with menopause, works by blocking the binding of neurokinin B (NKB) to the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus.[1][2][3] This action helps to restore the balance in the brain's temperature control center.[1][3] While clinical trials have demonstrated its efficacy in reducing the frequency and severity of VMS, the identification of biomarkers to predict which patients will respond best to the treatment remains an area of active investigation.[4][5][6]

Potential, But Not Validated, Biomarkers for this compound Response

Currently, no biomarkers have been clinically validated to predict a patient's response to this compound. However, pharmacodynamic and genetic studies have pointed to potential candidates that warrant further investigation.

Pharmacodynamic Markers:

  • Luteinizing Hormone (LH): Clinical trials have consistently shown that this compound is associated with a transient, dose-dependent decrease in LH levels three hours post-dose.[7][8] This is consistent with the drug's mechanism of action on the hypothalamic-pituitary-gonadal axis.[7] However, this change in LH has not been correlated with the extent of VMS reduction and is therefore considered a pharmacodynamic marker of target engagement rather than a validated predictive biomarker of efficacy.[7][9]

Genetic Markers:

  • TACR3 Gene Variants: The TACR3 gene encodes the NK3 receptor, the target of this compound. Genome-wide association studies (GWAS) have identified a genetic signal near the TACR3 locus associated with a lower risk of experiencing VMS.[10] However, studies have unexpectedly found that rare genetic variants predicted to lower NK3R levels did not modify VMS, and there is currently no evidence to suggest that common or rare variants in TACR3 predict the efficacy of NK3R antagonists like this compound.[10]

Comparison with Alternative VMS Treatments and Their Biomarker Status

A clearer understanding of the biomarker landscape for this compound can be gained by comparing it with alternative treatments for VMS. Like this compound, validated predictive biomarkers for these alternatives are largely lacking.

Treatment ClassPotential Biomarkers InvestigatedStatus of Validation for VMS
This compound (NK3R Antagonist) - Luteinizing Hormone (LH) levels- TACR3 gene variantsNot Validated: LH changes are a pharmacodynamic marker. No correlation between TACR3 variants and treatment response has been established.
SSRIs/SNRIs - Inflammatory markers (e.g., CRP)- Genetic variants (e.g., serotonin transporter gene)- Neuroimaging markersNot Validated for VMS: Biomarkers have been investigated for depression response, but their predictive value for VMS is not established.[11][12][13][14][15]
Gabapentin - Neuregulin 3 gene variants- COMT Val108/158Met gene variantsNot Validated for VMS: Genetic markers have been associated with response in chronic pelvic and neuropathic pain, but not specifically for VMS.[16][17][18]
Hormone Replacement Therapy (HRT) - Premenopausal hormone levels (Estradiol, Testosterone)Not Validated as Predictive: Premenopausal hormone levels may predict the severity of subsequent VMS, but not directly the efficacy of HRT.[19]

Experimental Protocols for Investigating Potential Biomarkers

The validation of the aforementioned potential biomarkers would require rigorous clinical trial designs with pre-specified endpoints. Below are detailed methodologies for key experiments.

Protocol 1: Validation of LH Suppression as a Predictive Biomarker for this compound Efficacy

Objective: To determine if the magnitude of the transient LH decrease following this compound administration correlates with the reduction in VMS frequency and severity.

Study Design: A prospective, randomized, placebo-controlled clinical trial.

Participant Population: Postmenopausal women aged 40-65 years with moderate to severe VMS (defined as a minimum of 7-8 moderate to severe hot flashes per day).

Methodology:

  • Baseline Assessment: Collect baseline data on VMS frequency and severity for at least four weeks using a daily electronic diary. Collect baseline blood samples for LH, FSH, and estradiol measurements.

  • Randomization and Treatment: Randomize participants to receive either this compound (e.g., 45 mg once daily) or a matching placebo for 12 weeks.

  • Pharmacodynamic Sampling: On day 1 and at week 4 and week 12, collect serial blood samples for LH measurement at pre-dose and at 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Efficacy Assessment: Continue daily VMS diary throughout the 12-week treatment period.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the change in LH from baseline at each time point.

    • Correlate the LH AUC with the percentage reduction in VMS frequency and severity from baseline to week 12 using statistical models such as linear regression or mixed-effects models.

    • Establish a cut-off for LH suppression that could predict a clinically meaningful response in VMS reduction.

Protocol 2: Investigation of TACR3 Genotypes as a Predictive Biomarker for this compound Response

Objective: To assess whether common or rare genetic variants in the TACR3 gene are associated with treatment response to this compound.

Study Design: A pharmacogenomic analysis integrated into a phase 3 clinical trial of this compound for VMS.

Participant Population: A large and diverse population of postmenopausal women with moderate to severe VMS participating in a this compound clinical trial.

Methodology:

  • DNA Collection: Collect whole blood or saliva samples from all participants for DNA extraction.

  • Genotyping:

    • Perform targeted genotyping of known single nucleotide polymorphisms (SNPs) in and around the TACR3 gene that have been previously associated with VMS.

    • Alternatively, conduct whole-exome or whole-genome sequencing to identify both common and rare variants.

  • Efficacy Data Collection: Collect data on VMS frequency and severity at baseline and throughout the treatment period (e.g., 12 or 52 weeks).

  • Statistical Analysis:

    • Divide participants into responder and non-responder groups based on a pre-defined threshold of VMS reduction (e.g., ≥50% reduction in frequency).

    • Perform association analysis between specific TACR3 genotypes and treatment response using logistic regression, adjusting for potential confounders such as age, BMI, and ethnicity.

    • For sequencing data, perform gene-based association tests to assess the cumulative effect of rare variants.

Signaling Pathways and Experimental Workflows

Fezolinetant_Mechanism_of_Action cluster_symptoms Physiological Response VMS Vasomotor Symptoms (Hot Flashes) Thermoregulatory_Center Thermoregulatory_Center Thermoregulatory_Center->VMS Triggers Estrogen Estrogen KNDy_Neuron KNDy_Neuron Estrogen->KNDy_Neuron Inhibits

Biomarker_Validation_Workflow cluster_discovery Biomarker Discovery cluster_validation Clinical Validation cluster_implementation Clinical Implementation GWAS Genomic Studies (GWAS) Candidate_Biomarkers Identify Candidate Biomarkers (e.g., TACR3 variants, LH change) GWAS->Candidate_Biomarkers PD_Studies Pharmacodynamic Studies PD_Studies->Candidate_Biomarkers Assay_Development Develop & Validate Biomarker Assay Candidate_Biomarkers->Assay_Development Clinical_Trial Prospective Clinical Trial with Biomarker Assessment Data_Analysis Correlate Biomarker Status with Clinical Outcomes Clinical_Trial->Data_Analysis Assay_Development->Clinical_Trial Validation Validate Predictive Value Data_Analysis->Validation Regulatory_Approval Regulatory Approval of Companion Diagnostic Validation->Regulatory_Approval Clinical_Practice Use in Clinical Practice to Guide Treatment Decisions Regulatory_Approval->Clinical_Practice

Conclusion and Future Directions

The development of this compound marks a significant advancement in the non-hormonal treatment of menopausal vasomotor symptoms. However, the absence of validated predictive biomarkers underscores a critical gap in the personalization of VMS management. While pharmacodynamic markers like LH suppression and genetic markers such as TACR3 variants have been explored, they have not yet demonstrated predictive utility for this compound's efficacy. Similarly, for alternative treatments like SSRIs, SNRIs, gabapentin, and even HRT, the landscape of validated predictive biomarkers for VMS remains largely uncharted.

For researchers and drug development professionals, this presents a clear opportunity. Future clinical trials for this compound and other novel VMS treatments should prospectively incorporate biomarker discovery and validation as key objectives. This includes comprehensive genomic, transcriptomic, and proteomic analyses to identify novel predictive markers. The development and validation of such biomarkers will be instrumental in optimizing patient selection, improving treatment outcomes, and ultimately ushering in an era of precision medicine for the management of menopausal symptoms.

References

Evaluating the Cost-Effectiveness of Fezolinetant Compared to Other VMS Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of moderate to severe vasomotor symptoms (VMS) associated with menopause presents a significant clinical challenge, impacting the quality of life for a substantial portion of the female population. The recent introduction of fezolinetant, a first-in-class, non-hormonal neurokinin 3 (NK3) receptor antagonist, offers a novel therapeutic approach. This guide provides an objective comparison of the cost-effectiveness of this compound with other established VMS treatments, supported by experimental data from pivotal clinical trials and pharmacoeconomic analyses.

Mechanism of Action: A Novel Approach to Thermoregulation

This compound's mechanism of action centers on the modulation of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, a key area of the brain for thermoregulation.[1] During menopause, declining estrogen levels disrupt the balance of neurotransmitter activity, leading to hyperactivity of KNDy neurons.[1] This hyperactivity is driven by unopposed signaling of neurokinin B (NKB) on the NK3 receptor.[1] this compound selectively blocks the NK3 receptor, thereby mitigating this hyperactivity and helping to restore normal thermoregulation, which in turn reduces the frequency and severity of VMS.[2]

This compound's targeted blockade of the NK3 receptor.

Comparative Efficacy of VMS Treatments

The efficacy of this compound has been primarily established in the SKYLIGHT 1 and SKYLIGHT 2 phase 3 clinical trials. These studies demonstrated a statistically significant reduction in the frequency and severity of moderate to severe VMS compared to placebo. The following tables summarize the comparative efficacy data from these trials alongside data from studies of other common VMS treatments.

Table 1: Change in Frequency of Moderate to Severe Vasomotor Symptoms

TreatmentStudyMean Change from Baseline at Week 12 (Placebo-Adjusted)Citation(s)
This compound 45 mg SKYLIGHT 1 & 2 (Pooled)-2.55 episodes/day[3]
Conjugated Estrogens (0.625 mg/day) Multiple Trials (Meta-analysis)Reduction of 60% to 80% in VMS frequency[4][5]
Venlafaxine XR (75 mg/day) MsFLASH-1.8 episodes/day[6]
Paroxetine (7.5 mg/day) Multiple Trials33% - 67% reduction in hot flash frequency[7]
Gabapentin (900 mg/day) Multiple Trials-2.77 episodes/day

Table 2: Change in Severity of Moderate to Severe Vasomotor Symptoms

TreatmentStudyMean Change from Baseline at Week 12 (Placebo-Adjusted)Citation(s)
This compound 45 mg SKYLIGHT 1 & 2 (Pooled)Statistically significant reduction[3]
Conjugated Estrogens (0.625 mg/day) Multiple TrialsSignificant reduction[4][5]
Venlafaxine XR (75 mg/day) MsFLASHSignificant reduction[6]
Paroxetine (7.5 mg/day) Multiple TrialsSignificant reduction[7]
Gabapentin (900 mg/day) Multiple TrialsSignificant reduction in composite score

Experimental Protocols

The evaluation of these treatments is based on rigorous, randomized, double-blind, placebo-controlled clinical trials. Below are the summarized methodologies for the pivotal this compound trials and representative trials for comparator treatments.

VMS_Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization (1:1:1) Informed_Consent->Randomization Treatment_A Treatment Arm A (e.g., this compound 30mg) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., this compound 45mg) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Treatment_Period 12-Week Double-Blind Treatment Period Treatment_A->Treatment_Period Treatment_B->Treatment_Period Placebo->Treatment_Period Follow_Up Efficacy & Safety Assessments (Weeks 4 & 12) Treatment_Period->Follow_Up Extension_Phase 40-Week Active Treatment Extension Follow_Up->Extension_Phase Final_Analysis Final Data Analysis Extension_Phase->Final_Analysis

Generalized workflow for VMS clinical trials.
This compound: SKYLIGHT 1 & 2 Trials

  • Study Design: Two identical, phase 3, randomized, double-blind, placebo-controlled studies with a 40-week active treatment extension.[3]

  • Participants: Women aged 40–65 years experiencing a minimum average of seven moderate to severe VMS per day.[3]

  • Intervention: Participants were randomized (1:1:1) to receive once-daily oral this compound 30 mg, this compound 45 mg, or placebo for 12 weeks.[8][9]

  • Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[1][9]

  • Extension Phase: After 12 weeks, participants receiving placebo were re-randomized to this compound 30 mg or 45 mg, while those already on this compound continued their assigned dose for an additional 40 weeks.[3]

Menopausal Hormone Therapy (MHT): Representative Trial for Conjugated Estrogens
  • Study Design: A 12-week, randomized, double-blind, placebo-controlled, multi-center clinical trial.

  • Participants: Healthy pre- and postmenopausal women.

  • Intervention: Participants received orally administered synthetic conjugated estrogens (0.3 mg, 0.625 mg, or 1.25 mg per day) or placebo.

  • Primary Endpoint: Change from baseline in the mean number of moderate to severe vasomotor symptoms at weeks 4, 8, and 12.

SSRIs/SNRIs: Representative Trial for Venlafaxine
  • Study Design: A randomized, double-blind, placebo-controlled trial (MsFLASH).[6]

  • Participants: Perimenopausal and postmenopausal women with at least two bothersome VMS per day.

  • Intervention: Participants were randomized to receive low-dose oral 17β-estradiol (0.5 mg/d), low-dose venlafaxine hydrochloride extended-release (75 mg/d), or placebo for 8 weeks.

  • Primary Outcome: The mean daily frequency of VMS after 8 weeks of treatment.

Gabapentinoids: Representative Trial for Gabapentin
  • Study Design: A randomized, controlled trial comparing gabapentin to placebo.

  • Participants: Postmenopausal women with VMS.

  • Intervention: Participants received gabapentin (e.g., 900 mg/day) or placebo.

  • Primary Outcomes: Reduction in the frequency and severity of VMS.

Comparative Cost-Effectiveness

The Institute for Clinical and Economic Review (ICER) has conducted a thorough evaluation of the cost-effectiveness of this compound. Their analysis provides valuable insights for healthcare professionals and researchers.

Table 3: Cost-Effectiveness of this compound

MetricValueCitation(s)
Health-Benefit Price Benchmark (HBPB) $2,000 – $2,600 per year[2]
Placeholder Annual Price $6,000
Incremental Cost-Effectiveness Ratio (ICER) vs. No Treatment $390,000 per QALY gained (at placeholder price)
Likelihood of Being Cost-Effective (at placeholder price) 14%

ICER's analysis suggests that for this compound to be considered cost-effective at commonly accepted thresholds, its annual price would need to be in the range of $2,000 to $2,600.[2] The placeholder price of $6,000 per year results in an ICER value that is significantly higher than what is typically considered cost-effective.

A post hoc analysis of the SKYLIGHT 1 and 2 trials also evaluated the impact of this compound on indirect costs. The findings indicated that treatment with this compound was associated with improved work productivity and reduced indirect costs compared to placebo.

Conclusion

This compound represents a significant advancement in the non-hormonal treatment of VMS, offering a novel mechanism of action that targets a key pathway in thermoregulation. Clinical trial data demonstrates its efficacy in reducing both the frequency and severity of hot flashes and night sweats.

From a cost-effectiveness standpoint, the current placeholder pricing for this compound presents a challenge when compared to established, often generic, alternatives like MHT, SSRIs/SNRIs, and gabapentin. The ICER analysis highlights a significant discrepancy between the placeholder price and the health-benefit price benchmark.[2] However, the potential for reduced indirect costs due to improved work productivity may offer an additional economic consideration.

For researchers and drug development professionals, the development of this compound underscores the potential of targeting specific neurological pathways for the treatment of menopausal symptoms. Further research, including head-to-head comparative effectiveness trials and real-world evidence studies, will be crucial in fully elucidating the long-term clinical and economic value of this compound in the therapeutic landscape of VMS management. Payers may require prescriber attestation that patients are not suitable candidates for MHT before approving this compound, given the availability of effective and lower-cost options for many women.

References

Fezolinetant for Vasomotor Symptoms: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive systematic review and meta-analysis of clinical trial data reveals that fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist, offers a significant reduction in the frequency and severity of vasomotor symptoms (VMS) associated with menopause. This guide provides a detailed comparison of this compound with other therapeutic alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, recently approved by the United States Food and Drug Administration (FDA), presents a novel non-hormonal approach to managing moderate to severe VMS.[1] Its mechanism of action targets the thermoregulatory center in the hypothalamus, offering an alternative for women who cannot or choose not to use hormone replacement therapy (HRT).[2][3][4][5]

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound has been primarily established through the SKYLIGHT series of clinical trials. These studies have consistently demonstrated a statistically significant reduction in VMS frequency and severity compared to placebo.

Table 1: Efficacy of this compound in Pivotal Clinical Trials (SKYLIGHT 1 & 2)

Outcome MeasureThis compound 30 mgThis compound 45 mgPlacebo
Mean Change in VMS Frequency from Baseline at Week 4
SKYLIGHT 1-1.87-2.07---
SKYLIGHT 2Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo---
Mean Change in VMS Frequency from Baseline at Week 12
SKYLIGHT 1-2.39-2.55---
SKYLIGHT 2Statistically significant reduction vs. placeboStatistically significant reduction vs. placebo---
Mean Change in VMS Severity from Baseline at Week 4
SKYLIGHT 1-0.15-0.19---
SKYLIGHT 2Statistically significant reduction vs. placebo-0.29---
Mean Change in VMS Severity from Baseline at Week 12
SKYLIGHT 1-0.24-0.20---
SKYLIGHT 2Statistically significant reduction vs. placebo-0.29---

Note: VMS frequency is measured as the mean difference in the number of moderate to severe hot flashes per day. VMS severity is measured on a standardized scale.

Table 2: Comparative Efficacy of Alternative Treatments for Vasomotor Symptoms

TreatmentEfficacy Data (Reduction in VMS Frequency)
Hormone Replacement Therapy (HRT)
Conjugated Estrogens/Bazedoxifene (0.45 mg/20 mg)74% reduction from baseline at 12 weeks.[1]
Conjugated Estrogens/Bazedoxifene (0.625 mg/20 mg)80% reduction from baseline at 12 weeks.[1]
Transdermal EstradiolUp to 84% reduction in hot flash frequency.
Selective Serotonin Reuptake Inhibitors (SSRIs)
Paroxetine (7.5 mg)33-67% reduction over 6-12 weeks.[6][7][8]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
VenlafaxineApproximately 55% reduction.
Desvenlafaxine (100 mg/day)64% decrease from baseline at 12 weeks.[9]
Other Non-Hormonal Options
Gabapentin45% reduction in hot flash frequency with 900 mg/day at 12 weeks.
OxybutyninUp to 70-86% reduction in hot flash frequency.[10]
Clonidine20-38% reduction in hot flash frequency.[11][12]

Safety and Tolerability Profile

The safety of this compound has been evaluated in multiple clinical trials, including the long-term SKYLIGHT 4 study. The most common treatment-emergent adverse events (TEAEs) are generally mild to moderate.

Table 3: Safety Profile of this compound (SKYLIGHT 1, 2 & 4 Pooled Data)

Adverse EventThis compound 30 mgThis compound 45 mgPlacebo
Any Treatment-Emergent Adverse Event (TEAE) 37% (SKYLIGHT 1)43% (SKYLIGHT 1)45% (SKYLIGHT 1)
Headache Most common TEAEMost common TEAEConsistent with active treatment
COVID-19 Commonly reportedCommonly reportedConsistent with active treatment
Liver Enzyme Elevations Low incidence, generally asymptomatic and transient.Low incidence, generally asymptomatic and transient.Low incidence.
Endometrial Hyperplasia/Malignancy Within pre-specified safety limits.Within pre-specified safety limits.N/A

Note: Data is primarily from the initial 12-week double-blind period of the SKYLIGHT trials. The SKYLIGHT 4 study provided 52-week safety data.

Table 4: Common Adverse Events of Alternative Treatments

TreatmentCommon Adverse Events
Hormone Replacement Therapy (HRT) Breast tenderness, breakthrough bleeding.
SSRIs (Paroxetine) Nausea, fatigue, dizziness.[8]
SNRIs (Venlafaxine, Desvenlafaxine) Nausea, dry mouth, constipation, dizziness, insomnia, somnolence.[13]
Gabapentin Dizziness, somnolence.
Oxybutynin Dry mouth, difficulty urinating, abdominal pain.
Clonidine Dry mouth, constipation, itchiness, drowsiness, difficulty sleeping.[12][14]

Experimental Protocols

The pivotal clinical trials for this compound, known as the SKYLIGHT program, were randomized, double-blind, placebo-controlled studies.

SKYLIGHT 1 and 2: These were 12-week trials with a 40-week active treatment extension.[9][10][15]

  • Participants: Women aged 40-65 years experiencing an average of seven or more moderate-to-severe hot flashes per day.[9][15]

  • Intervention: Once-daily oral this compound (30 mg or 45 mg) or placebo.[9][15]

  • Primary Endpoints: Mean change from baseline in the frequency and severity of moderate-to-severe VMS at weeks 4 and 12.[10]

SKYLIGHT 4: This was a 52-week study focused on the long-term safety of this compound.[2]

  • Participants: Over 1,800 women with VMS.[2]

  • Primary Objectives: To evaluate the effect of this compound on endometrial health and its long-term safety and tolerability.[2]

Visualizing the Science

To better understand the mechanisms and methodologies, the following diagrams illustrate the signaling pathway of this compound and the workflow of its pivotal clinical trials.

fezolinetant_mechanism cluster_hypothalamus Hypothalamus KNDy KNDy Neuron Thermo Thermoregulatory Center KNDy->Thermo Alters Activity NK3R NK3 Receptor NK3R->KNDy Activates VMS Vasomotor Symptoms (Hot Flashes) Thermo->VMS Triggers NKB Neurokinin B (NKB) NKB->NK3R Binds to This compound This compound This compound->NK3R Blocks

Caption: this compound's mechanism of action in the hypothalamus.

skylight_workflow cluster_treatment 12-Week Double-Blind Treatment cluster_extension 40-Week Active Treatment Extension start Screening of Postmenopausal Women with VMS rand Randomization (1:1:1) start->rand pbo Placebo rand->pbo fez30 This compound 30 mg rand->fez30 fez45 This compound 45 mg rand->fez45 rerand Re-randomization (Placebo Group) pbo->rerand ext30 This compound 30 mg fez30->ext30 ext45 This compound 45 mg fez45->ext45 rerand->ext30 rerand->ext45 end End of Study (52 Weeks) ext30->end ext45->end

Caption: Workflow of the SKYLIGHT 1 and 2 clinical trials.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Fezolinetant for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Fezolinetant, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Core Principles of this compound Disposal

The disposal of this compound, as with any pharmaceutical compound, must be conducted in strict accordance with prevailing country, federal, state, and local regulations.[1][2] The primary goal is to prevent environmental contamination and ensure the safety of all personnel. This compound is classified as very toxic to aquatic life with long-lasting effects, underscoring the importance of proper disposal to avoid release into sewer systems or waterways.[2]

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, a lab coat, and eye protection.[1] All handling of this compound powder should be done in a chemical fume hood to avoid inhalation.[3]

2. Waste Segregation: Proper segregation is the first critical step in the disposal process. Differentiate between the following types of this compound waste:

  • Unused or Expired this compound Powder: This is considered the primary hazardous waste.

  • Contaminated Solid Waste: This includes items such as gloves, pipette tips, weigh boats, and any other disposable materials that have come into direct contact with this compound.

  • Contaminated Liquid Waste: This includes solvents used to dissolve this compound, and any rinsate from cleaning contaminated glassware.

  • Contaminated Packaging: The original containers of this compound must be handled as hazardous waste.[3]

3. Waste Containment and Labeling:

  • Solid and Powdered Waste: Place unused this compound powder and contaminated solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

4. Final Disposal Procedure:

The recommended and most secure method for the disposal of this compound waste is through a licensed hazardous material disposal company.[4] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all regulations.

  • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This is a preferred method for the complete destruction of the compound.

  • Regulated Landfill: In some cases, disposal may occur at a regulated landfill site, but this must be in accordance with national legislation for hazardous or toxic wastes.[3]

  • Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[2][3] This is to prevent the release of the active and harmful substance into the environment.

Summary of Disposal Guidelines

Waste TypeHandling and Disposal Procedure
Unused/Expired this compound Collect in a labeled hazardous waste container for pickup by a licensed disposal service.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous solid waste container.
Contaminated Liquid Waste Collect in a labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated Packaging Dispose of in a regulated landfill or via another approved method for hazardous wastes.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_packaging Packaging Waste start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Unused Powder or Contaminated Solids waste_type->solid_waste Solid liquid_waste Contaminated Solvents or Rinsate waste_type->liquid_waste Liquid packaging_waste Empty Contaminated Packaging waste_type->packaging_waste Packaging package_solid Package in Labeled Hazardous Solid Waste Container solid_waste->package_solid contact_ehs Contact Environmental Health & Safety (EHS) package_solid->contact_ehs package_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->package_liquid package_liquid->contact_ehs package_packaging Dispose as Hazardous Waste per Institutional Guidelines packaging_waste->package_packaging package_packaging->contact_ehs disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor contact_ehs->disposal_vendor final_disposal Final Disposal (e.g., Incineration) disposal_vendor->final_disposal

Caption: A logical workflow for the safe disposal of various forms of this compound waste.

References

Personal protective equipment for handling Fezolinetant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Fezolinetant. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper management of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Synonyms ESN-364
Molecular Formula C16H15FN6OS
Molecular Weight 358.39 g/mol
Appearance Crystalline solid
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In solvent) -80°C for 6 months; -20°C for 1 month

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and dust.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves that have been inspected for integrity before use.[2]

  • Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhalation of dust or aerosols, a suitable respirator should be used.[1][2] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 Wash Hands don2 Don Lab Coat don1->don2 don3 Don Respirator (if required) don2->don3 don4 Don Eye Protection don3->don4 don5 Don Gloves don4->don5 doff1 Remove Gloves doff2 Remove Lab Coat doff1->doff2 doff3 Exit Lab doff2->doff3 doff4 Wash Hands doff3->doff4 doff5 Remove Eye Protection doff4->doff5 doff6 Remove Respirator (if required) doff5->doff6 Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Absorb/Sweep) contain->cleanup decontaminate Decontaminate Surfaces cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.